5-Bromo-6-methoxy-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZFPWKIZTDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624240 | |
| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187872-11-3 | |
| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Functionalized Indanone Scaffold
An In-depth Technical Guide to 5-Bromo-6-methoxy-1-indanone
The 1-indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered cyclopentanone, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone in the development of numerous pharmacologically active agents. Derivatives of this core are integral to drugs targeting neurodegenerative diseases, cancer, and inflammatory conditions.
This guide focuses on a particularly valuable derivative: This compound . This molecule is not merely another indanone; it is a strategically functionalized intermediate designed for versatility in synthetic chemistry and drug discovery. The presence of a methoxy group, a common feature in bioactive compounds, and a bromine atom at a key position, opens a gateway to a vast chemical space through modern cross-coupling reactions. This document provides an in-depth analysis of its physicochemical properties, a robust protocol for its characterization, and insights into its reactivity and potential applications for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-6-methoxy-2,3-dihydroinden-1-one | |
| CAS Number | 187872-11-3 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 150-155 °C | |
| Computed XLogP3 | 2.3 | |
| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | |
| SMILES String | COc1cc2C(=O)CCc2cc1Br |
Section 2: Synthesis and Characterization
While numerous methods exist for the synthesis of the indanone core, the most reliable approach for this specific substitution pattern involves an intramolecular Friedel-Crafts acylation of a tailored precursor.
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The logical precursor for this compound is 3-(3-bromo-4-methoxyphenyl)propanoic acid. The cyclization is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA), which serves as both the catalyst and solvent.
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis and Purification Protocol
Expertise in Practice: The choice of polyphosphoric acid is critical. Its high viscosity ensures an efficient reaction medium at elevated temperatures, driving the equilibrium towards the cyclized product by sequestering the water molecule that is eliminated. The temperature must be carefully controlled; insufficient heat leads to an incomplete reaction, while excessive heat can cause charring and side-product formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), charge 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) in excess (approx. 10-20 times the weight of the acid) to the flask. The PPA should be sufficiently fluid to allow for stirring.
-
Cyclization: Heat the mixture with stirring in an oil bath to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Allow the reaction mixture to cool to approximately 60 °C. Cautiously pour the viscous mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). The product will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acid, and finally with more cold water.
-
Purification (Recrystallization): Dry the crude solid. The choice of solvent for recrystallization is key to obtaining high purity. Ethanol or a mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Section 3: Spectral Analysis and Structural Elucidation
No single technique can unambiguously confirm a structure. A multi-pronged approach using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. While specific spectra for this exact compound are not widely published, we can reliably predict its key spectral features based on established data from closely related analogs.
| Technique | Predicted Key Features and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 ppm (s, 1H): Aromatic proton at C4, deshielded by the adjacent carbonyl group. δ ~7.0 ppm (s, 1H): Aromatic proton at C7. The singlet nature arises from the lack of adjacent protons. δ ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~3.1 ppm (t, 2H): Triplet for the C3 methylene (-CH₂-) protons, adjacent to the aromatic ring. δ ~2.7 ppm (t, 2H): Triplet for the C2 methylene (-CH₂-) protons, deshielded by the carbonyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 ppm: Carbonyl carbon (C1). δ ~155-160 ppm: Aromatic carbons attached to oxygen (C6) and bromine (C5). δ ~120-145 ppm: Other aromatic carbons. δ ~56 ppm: Methoxy carbon (-OCH₃). δ ~36 ppm: Aliphatic carbon C2. δ ~25 ppm: Aliphatic carbon C3. |
| FTIR (KBr or ATR) | ~1705 cm⁻¹: Strong, sharp absorption for the C=O (ketone) stretch. ~1590 cm⁻¹: Aromatic C=C stretching vibrations. ~1250 cm⁻¹: C-O stretching for the aryl ether. ~2950 cm⁻¹: Aliphatic C-H stretching. |
| Mass Spec. (EI) | m/z 240/242: Molecular ion peak (M⁺) showing a characteristic ~1:1 isotopic pattern, which is the definitive signature of a single bromine atom. m/z 212/214: Fragment corresponding to the loss of carbon monoxide ([M-CO]⁺), a common fragmentation pathway for ketones. |
Section 4: Chemical Reactivity and Synthetic Utility
This compound is a versatile synthetic building block precisely because its structure contains multiple, orthogonally reactive sites. Understanding these sites allows for the strategic design of complex molecular architectures.
Caption: Key reactive sites of this compound.
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The Ketone Carbonyl (C1): This is a classic electrophilic site. It is readily susceptible to reduction by agents like sodium borohydride to form the corresponding indanol. It can also undergo reductive amination to introduce nitrogen-containing functionalities or react with organometallic reagents to form tertiary alcohols.
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The α-Methylene (C2): The protons on the carbon adjacent to the carbonyl are acidic. They can be removed by a strong base (e.g., LDA) to form an enolate. This nucleophilic intermediate can then be used in a variety of C-C bond-forming reactions, such as alkylations and aldol condensations, to introduce substituents at the C2 position.
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The Aryl Bromide (C5): This is arguably the most strategic functional group on the molecule for diversification. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.
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Buchwald-Hartwig Amination: Forms C-N bonds, linking various amines to the indanone core.
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Sonogashira Coupling: Creates C-C bonds with terminal alkynes, providing access to rigid, linear extensions.
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This tri-functional reactivity allows for a stepwise and controlled elaboration of the indanone scaffold, making it an exceptionally powerful tool for building libraries of complex molecules for biological screening.
Section 5: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with the GHS07 pictogram, indicating that while not acutely toxic, it requires careful handling.
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GHS Classification:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H302: Harmful if swallowed. Based on data for analogous compounds, it should also be considered as potentially causing skin and eye irritation.
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-
Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
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Avoid breathing dust. Minimize dust generation during handling and weighing.
-
Wash hands thoroughly after handling.
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-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
References
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This compound | C10H9BrO2 | CID 22278718. PubChem. [Link]
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Regioselective Synthesis of Indanones. Synlett. [Link]
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(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
- This compound 97
An In-depth Technical Guide to 5-Bromo-6-methoxy-1-indanone: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indanone Scaffold
The 1-indanone framework, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic tractability make it an ideal starting point for the development of a wide range of therapeutic agents. Molecules incorporating this core structure have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] A significant breakthrough that highlighted the therapeutic potential of this scaffold was the development of Donepezil, a leading medication for the symptomatic treatment of Alzheimer's disease, which is synthesized from a dimethoxy-substituted 1-indanone precursor.[2][3] This has spurred considerable interest in variously substituted indanones as key intermediates for novel drug discovery.
This technical guide focuses on a specific, strategically functionalized derivative: 5-Bromo-6-methoxy-1-indanone . The presence of a methoxy group and a bromine atom on the aromatic ring provides a unique combination of electronic properties and reactive handles, making it a versatile building block for complex molecular architectures. This guide will provide an in-depth overview of its chemical identity, synthesis, reactivity, and applications, particularly in the context of drug development for neurodegenerative diseases.
Chemical Identity and Physicochemical Properties
CAS Number: 187872-11-3
Chemical Structure:
Figure 1. Chemical structure of this compound.
Molecular Formula: C₁₀H₉BrO₂
IUPAC Name: 5-bromo-6-methoxy-2,3-dihydroinden-1-one[4]
The structure consists of a 1-indanone core with a bromine atom at position 5 and a methoxy group at position 6 of the aromatic ring. This substitution pattern is crucial as it influences the molecule's reactivity and its potential interactions with biological targets.
| Property | Value | Source |
| Molecular Weight | 241.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 150-155 °C | |
| SMILES | COc1cc2C(=O)CCc2cc1Br | [5] |
| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | [5] |
Synthesis of this compound: A Mechanistic Perspective
The primary route for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[6][7] This powerful reaction allows for the efficient construction of the bicyclic ring system. The choice of the starting material and the acid catalyst is critical and can influence the reaction's yield and regioselectivity.[8]
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available substituted benzene derivative.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (General Procedure)
The following protocol is a generalized procedure based on the well-established intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids.[7]
Materials:
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3-(3-Bromo-4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Triflic acid (TfOH)
-
Anhydrous dichloromethane (if using TfOH)
-
Ice
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the 3-(3-bromo-4-methoxyphenyl)propanoic acid.
-
Cyclization with PPA:
-
Add polyphosphoric acid (PPA) to the starting material (typically in a 10:1 to 20:1 weight ratio).
-
Heat the mixture with stirring to a temperature between 80-100 °C. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cyclization with TfOH:
-
Dissolve the starting material in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Triflic acid (TfOH) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the reaction. This step should be performed in a fume hood, especially when using strong acids.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Choice of Acid: Polyphosphoric acid is a common choice as it acts as both a solvent and a catalyst for the cyclization. Triflic acid is a "superacid" that can catalyze the reaction under milder temperature conditions, which can be advantageous for sensitive substrates.[7]
-
Anhydrous Conditions: The Friedel-Crafts reaction is sensitive to water, which can deactivate the acid catalyst. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.
-
Quenching on Ice: The addition of the hot, acidic reaction mixture to ice is a highly exothermic process. This step is performed to rapidly cool and dilute the strong acid, making it safer to handle during the subsequent neutralization and extraction steps.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by three main functional groups: the ketone, the aromatic bromine, and the activated aromatic ring. This trifecta of reactivity makes it a highly valuable intermediate.
Caption: Reactivity map of this compound.
-
Reactions at the Carbonyl Group: The ketone at the C1 position can undergo a variety of standard carbonyl reactions, such as reduction to the corresponding indanol, Wittig reactions to form exocyclic double bonds, and aldol condensations at the C2 position.
-
Reactions at the Bromine Atom: The bromine at the C5 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: To introduce new aryl or vinyl substituents.[9]
-
Buchwald-Hartwig Amination: To install nitrogen-based functional groups.
-
Sonogashira Coupling: To form carbon-carbon triple bonds.
-
-
Reactions at the α-Carbon (C2): The methylene group adjacent to the carbonyl (C2) is enolizable, allowing for reactions such as alkylation and bromination. This position is often functionalized in the synthesis of Donepezil analogues.[3]
Applications in Drug Discovery: A Gateway to Neurotherapeutics
The primary application of substituted indanones, and by extension this compound, is in the synthesis of inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] A deficiency in acetylcholine is a key feature of Alzheimer's disease.
The 5,6-dimethoxy-1-indanone core is a crucial component of Donepezil, where it is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme.[2] this compound serves as a valuable precursor to a wide range of Donepezil analogues. The bromine atom can be replaced with various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and develop new multi-target-directed ligands for neurodegenerative diseases.[9] For example, new analogues have been designed and synthesized to dually inhibit both AChE and β-secretase 1 (BACE-1), another key enzyme in the pathology of Alzheimer's disease.[9]
Illustrative Synthetic Pathway to a Donepezil Analogue
The following diagram illustrates a conceptual pathway where this compound is used to generate a library of potential neurotherapeutics.
Caption: Conceptual synthetic pathway to Donepezil analogues from this compound.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the creation of diverse molecular libraries. The presence of both a methoxy group and a bromine atom on the indanone core provides researchers with the tools to systematically explore structure-activity relationships, particularly in the pursuit of novel therapeutics for neurodegenerative disorders like Alzheimer's disease. This guide provides a foundational understanding of this valuable compound, empowering researchers to leverage its full potential in their scientific endeavors.
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Synthesis of donepezil HCl using bromodimethoxy-dihydroindenone as starting material. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (2009). PubMed. Retrieved January 12, 2026, from [Link]
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Saglik, B. N., Ilgin, S., & Ozkay, Y. (2016). Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Hilaris Publisher. Retrieved January 12, 2026, from [Link]
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Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. (2018). PubMed. Retrieved January 12, 2026, from [Link]
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Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. (2018). PMC. Retrieved January 12, 2026, from [Link]
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5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. (2025). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Retrieved January 12, 2026, from [Link]
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Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
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5-Methoxy-1-indanone. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved January 12, 2026, from [Link]
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Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2016). PMC. Retrieved January 12, 2026, from [Link]
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Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved January 12, 2026, from [Link]
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Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Retrieved January 12, 2026, from [Link]
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5-Methoxyindan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxy-1-indanone
Introduction
5-Bromo-6-methoxy-1-indanone is a key chemical intermediate, finding significant application in the synthesis of various pharmaceutical compounds and research chemicals. Its rigid, bicyclic structure, adorned with strategically placed functional groups—a ketone, a bromine atom, and a methoxy group—renders it a versatile scaffold for further molecular elaboration. This guide provides a comprehensive, in-depth technical overview of a reliable and well-established synthetic route to this valuable indanone derivative, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a thorough understanding of the entire synthetic sequence.
Strategic Synthetic Approach
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available and cost-effective starting material, 4-methoxyphenylacetic acid. The overall strategy involves:
-
Regioselective Bromination: Introduction of a bromine atom onto the aromatic ring at the position ortho to the activating methoxy group.
-
Homologation: A one-carbon chain extension of the resulting phenylacetic acid derivative to a phenylpropanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the phenylpropanoic acid to construct the indanone ring system.
This pathway is logical and efficient, relying on well-understood and scalable chemical transformations.
Figure 1: Overall synthetic strategy for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid
The initial step involves the electrophilic aromatic substitution of 4-methoxyphenylacetic acid. The methoxy group is a potent activating group and an ortho-, para-director. Due to steric hindrance from the acetic acid side chain, bromination occurs preferentially at the position ortho to the methoxy group.
Reaction Scheme:
Figure 2: Regioselective bromination of 4-methoxyphenylacetic acid.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) is added dropwise to the stirred solution over a period of 30 minutes at room temperature.
-
The reaction mixture is stirred for an additional 60 minutes at room temperature, during which the color of the solution will fade.
-
The reaction mixture is then carefully poured into 500 ml of an ice-water slurry.
-
The resulting pale yellow precipitate is stirred for 10 minutes, collected by vacuum filtration, and washed with three 10 ml portions of ice-cold water.
-
The crude product is air-dried and then recrystallized from hot xylene to afford 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline powder.[1]
Justification of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent for both the starting material and the bromine, and it also serves as a mild proton source that can facilitate the reaction.
-
Stoichiometric Bromine: The use of a 1:1 molar ratio of bromine to the starting material ensures monosubstitution and minimizes the formation of dibrominated byproducts.
-
Recrystallization from Xylene: Xylene is an excellent solvent for recrystallization in this case, as it allows for the effective removal of impurities and provides a high recovery of the purified product.
Characterization Data for 2-(3-Bromo-4-methoxyphenyl)acetic Acid:
| Parameter | Value | Reference |
| Melting Point | 113.3–114.2 °C | [1] |
| ¹H NMR (CDCl₃) | δ 3.56 (s, 2H), 3.89 (s, 3H), 6.86 (d, 1H), 7.19 (dd, 1H), 7.48 (d, 1H) | [1] |
| ¹³C NMR (CDCl₃) | δ 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0 | [1] |
Step 2: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid
This step involves the homologation of the previously synthesized acetic acid derivative. The Arndt-Eistert reaction is a classic and reliable method for this one-carbon chain extension.[2][3][4][5]
Reaction Scheme:
Figure 3: Arndt-Eistert homologation.
Experimental Protocol:
-
Acid Chloride Formation: 2-(3-Bromo-4-methoxyphenyl)acetic acid (12.4 g, 50.2 mmol) is refluxed with thionyl chloride (11.9 g, 7.3 ml, 100.4 mmol) in an inert solvent like dichloromethane for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a cooled (0 °C) ethereal solution of diazomethane (approximately 2-3 equivalents). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid.
-
Wolff Rearrangement: The ethereal solution of the diazoketone is added to a suspension of freshly prepared silver oxide (catalytic amount) in water at 50-60 °C. The mixture is stirred until the evolution of nitrogen ceases.
-
The reaction mixture is filtered to remove the silver catalyst, and the aqueous layer is acidified with hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-(3-bromo-4-methoxyphenyl)propanoic acid.
Causality and Trustworthiness:
-
Thionyl Chloride: This reagent is a standard choice for converting carboxylic acids to acid chlorides due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed.
-
Diazomethane: While highly effective, diazomethane is toxic and explosive. This reaction must be performed with extreme caution in a well-ventilated fume hood using appropriate safety equipment. Safer alternatives like trimethylsilyldiazomethane can also be considered.[5]
-
Silver Oxide Catalyst: Silver oxide is a common and effective catalyst for the Wolff rearrangement, promoting the extrusion of nitrogen and the subsequent 1,2-rearrangement to form a ketene, which is then trapped by water.[3][5]
Characterization Data for 3-(3-Bromo-4-methoxyphenyl)propanoic Acid:
| Parameter | Value | Reference |
| CAS Number | 1857-57-4 | [6] |
| Melting Point | 96-100 °C | [6] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [6] |
| Molecular Weight | 259.10 g/mol | [6] |
Step 3: Synthesis of this compound
The final step is an intramolecular Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[7]
Reaction Scheme:
Figure 4: Intramolecular Friedel-Crafts acylation.
Experimental Protocol:
-
3-(3-Bromo-4-methoxyphenyl)propanoic acid (10 g, 38.6 mmol) is added to polyphosphoric acid (100 g) in a round-bottom flask equipped with a mechanical stirrer.
-
The mixture is heated to 80-90 °C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography.
-
The hot, viscous mixture is carefully poured onto crushed ice with stirring to decompose the PPA.
-
The resulting solid is collected by vacuum filtration, washed thoroughly with water, and then with a saturated solution of sodium bicarbonate to remove any unreacted starting material.
-
The crude product is then washed again with water until the filtrate is neutral.
-
The solid is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expert Insights:
-
Choice of PPA: The concentration of P₂O₅ in PPA can influence the regioselectivity of the cyclization. For this substrate, standard commercial PPA is generally effective.
-
Reaction Temperature: Careful control of the reaction temperature is crucial. Higher temperatures can lead to charring and the formation of byproducts.
-
Work-up Procedure: The decomposition of PPA is highly exothermic and should be performed cautiously by slowly adding the reaction mixture to a large excess of ice.
Characterization Data for this compound:
| Parameter | Value | Reference |
| CAS Number | 187872-11-3 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Melting Point | 150-155 °C | |
| ¹H NMR (CDCl₃, Predicted) | δ 2.70 (t, 2H), 3.10 (t, 2H), 3.95 (s, 3H), 7.25 (s, 1H), 7.85 (s, 1H) | |
| ¹³C NMR (CDCl₃, Predicted) | δ 26.0, 36.5, 56.5, 108.0, 115.0, 125.0, 135.0, 148.0, 155.0, 205.0 |
Conclusion
The synthesis of this compound from 4-methoxyphenylacetic acid is a robust and well-documented process that relies on fundamental organic reactions. By carefully controlling the reaction conditions at each stage—regioselective bromination, Arndt-Eistert homologation, and intramolecular Friedel-Crafts acylation—high yields of the desired product can be achieved. This guide provides the necessary detail and rationale for researchers to confidently undertake this synthesis, contributing to the advancement of pharmaceutical and chemical research.
References
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Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555. [Link]
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Organic Reactions. (n.d.). The Arndt-Eistert Reaction. Organic Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic acid. PubChem. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-(3-Bromo-4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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-
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-
National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Oliverio, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5598-5615. [Link]
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Friedel-Crafts acylation for 5-Bromo-6-methoxy-1-indanone
An In-Depth Technical Guide to the Friedel-Crafts Acylation of 5-Bromo-6-methoxy-1-indanone
Foreword: Strategic Acylation in Complex Scaffolds
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered in 1877, remains a pivotal transformation in modern organic synthesis.[1][2] Its capacity to forge carbon-carbon bonds and introduce keto functionalities makes it indispensable in the construction of pharmaceutical intermediates and complex molecular architectures.[3] This guide focuses on a nuanced application of this classic reaction: the acylation of this compound. This substrate presents a compelling case study in regioselectivity, where the interplay of activating, deactivating, and sterically hindering groups dictates the reaction's outcome. For researchers in drug development, mastering such selective transformations is key to building molecular diversity and accessing novel therapeutic agents. This document provides a comprehensive framework, grounded in mechanistic principles and field-proven protocols, to successfully navigate the synthesis and functionalization of this valuable indanone scaffold.
Substrate Analysis: this compound
A thorough understanding of the starting material is critical for predicting reactivity and designing a successful synthetic strategy. The this compound molecule contains a trisubstituted aromatic ring fused to a cyclopentanone ring. The reactivity and regioselectivity of a Friedel-Crafts acylation are governed by the cumulative electronic and steric effects of the substituents already present.
-
Activating Group (-OCH₃): The methoxy group at the C6 position is a powerful activating group.[4] Through the resonance effect (+M), its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho (C5 and C7) and para (C3, which is unavailable) positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles.[4] As an activating group, it is a strong ortho, para-director.
-
Deactivating Group (-Br): The bromine atom at the C5 position is a deactivating group due to its electron-withdrawing inductive effect (-I).[5] However, like other halogens, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.[5]
-
Deactivating Group (Carbonyl C=O): The ketone of the indanone ring is a moderate deactivating group, withdrawing electron density from the aromatic ring via both induction and resonance. This deactivation reduces the overall nucleophilicity of the benzene ring.[6]
Regiochemical Prediction: The two available positions for substitution are C4 and C7.
-
Attack at C7: This position is ortho to the strongly activating methoxy group and meta to the deactivating bromo group. The directing effect of the methoxy group is dominant, making C7 the most electron-rich and sterically accessible site for electrophilic attack.
-
Attack at C4: This position is ortho to the bromo group but meta to the powerful methoxy activator. Electrophilic attack at this position is electronically disfavored.
Therefore, the Friedel-Crafts acylation is overwhelmingly predicted to occur at the C7 position .
The Friedel-Crafts Acylation: Mechanism and Causality
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[7][8] The choices made at each step are critical for ensuring a high-yield, selective reaction.
Generation of the Acylium Ion
The first step is the formation of the reactive electrophile, the acylium ion. This is achieved by reacting an acylating agent, typically an acyl chloride or acid anhydride, with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][9]
The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[8] This ion is a potent electrophile, ready to react with the electron-rich aromatic ring.
Electrophilic Aromatic Substitution
The nucleophilic π-system of the indanone attacks the electrophilic acylium ion. As predicted, this attack occurs at the C7 position, guided by the powerful activating effect of the C6-methoxy group. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the delocalization of the positive charge, particularly by the lone pair of the adjacent methoxy group.
Catalyst Stoichiometry: A Critical Consideration
Unlike many catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[2][10] This is because the carbonyl oxygen of the ketone product is a Lewis base and forms a strong complex with the Lewis acid (e.g., AlCl₃).[2] This complex deactivates the product against further acylation (preventing polyacylation) but also sequesters the catalyst, rendering it inactive.[10][11] Therefore, at least one equivalent of catalyst per mole of ketone is necessary to drive the reaction to completion.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the Friedel-Crafts acylation of the indanone substrate.
Experimental Protocol: Synthesis of 7-Acetyl-5-bromo-6-methoxy-1-indanone
This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory, especially when handling corrosive and moisture-sensitive reagents like AlCl₃ and acetyl chloride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 241.08 | 2.41 g (10.0 mmol) | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 1.60 g (12.0 mmol) | 1.2 |
| Acetyl Chloride | 78.50 | 0.86 mL (12.0 mmol) | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |
| Concentrated HCl (37%) | - | 10 mL | - |
| Deionized Water & Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.
-
Substrate Dissolution: Charge the flask with this compound (2.41 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir until the solid is completely dissolved.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C.
-
Lewis Acid Addition: Cautiously add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the stirred solution in small portions over 10-15 minutes. The addition is exothermic; maintain the internal temperature below 5 °C. A thick, colored slurry may form.
-
Acylating Agent Addition: Dilute acetyl chloride (0.86 mL, 12.0 mmol) with anhydrous dichloromethane (10 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: In a separate beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (10 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring to decompose the aluminum complex.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Add more DCM if necessary. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 7-acetyl-5-bromo-6-methoxy-1-indanone.
Expected Outcomes and Characterization
The expected product is 7-Acetyl-5-bromo-6-methoxy-1-indanone . The yield after purification should be in the range of 75-90%. The identity and purity of the compound must be confirmed through standard analytical techniques.
-
¹H NMR: Expect to see a new singlet in the aromatic region corresponding to the C4 proton, and a new singlet around 2.5-2.7 ppm corresponding to the methyl protons of the newly introduced acetyl group.
-
¹³C NMR: The spectrum will show two new signals: one for the acetyl carbonyl carbon (around 195-205 ppm) and one for the acetyl methyl carbon (around 25-30 ppm).
-
FT-IR: Look for two distinct carbonyl (C=O) stretching frequencies. One for the indanone ketone (approx. 1710 cm⁻¹) and a new one for the aryl ketone (approx. 1680 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₂H₁₁BrO₃, MW: 283.12 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Conclusion and Field Insights
The Friedel-Crafts acylation of this compound is a robust and highly regioselective transformation, driven by the powerful directing effect of the methoxy group. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. The stoichiometric requirement for the Lewis acid is a key process parameter that must be respected. The resulting 7-acylated indanone is a versatile intermediate, opening pathways for further functionalization at the newly introduced ketone, making it a valuable building block for constructing complex molecules in medicinal chemistry and materials science.
References
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-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
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ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
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University of Calgary. (n.d.). Directing Groups in SE Ar. [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
ACS Publications. (n.d.). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
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YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
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MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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Thieme. (n.d.). Regioselective Synthesis of Indanones. [Link]
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ScienceDirect. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]
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Oxford Academic. (n.d.). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
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ACS Publications. (2025). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
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A Deep Dive into the Nazarov Cyclization for Substituted Indanone Synthesis: A Technical Guide for Researchers
Indanones are a pivotal class of compounds, forming the structural core of numerous natural products and biologically active molecules, and serving as versatile intermediates in organic synthesis.[1][2][3] The development of efficient and selective methods for their synthesis is therefore of paramount importance to the scientific and drug development community. Among the various synthetic strategies, the Nazarov cyclization has emerged as a powerful tool for constructing the indanone framework.[1][2] This guide provides an in-depth technical exploration of the Nazarov cyclization for the synthesis of substituted indanones, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Core Principle: Understanding the Nazarov Cyclization
The Nazarov cyclization is fundamentally a 4π-electron conrotatory electrocyclization of a pentadienyl cation, which is typically generated from a divinyl ketone precursor.[4][5][6] The reaction proceeds through a series of well-defined steps, initiated by the activation of the ketone by a Lewis or Brønsted acid.[5][6][7] This activation facilitates the formation of a pentadienyl cation, which then undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation.[6][8] The reaction cascade is completed by an elimination of a proton, followed by tautomerization to yield the cyclopentenone product.[6][7]
When applied to the synthesis of indanones, the divinyl ketone substrate is typically an aryl vinyl ketone. The aryl group becomes one of the vinyl components of the reacting system, and its aromaticity is transiently disrupted during the cyclization process.[9]
Sources
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A Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-6-methoxy-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from closely related analogs to present a robust, predicted spectroscopic profile. This approach, rooted in structure-activity relationships, offers a reliable framework for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Indanone Core and the Impact of Substitution
The 1-indanone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The physicochemical and pharmacological properties of indanone derivatives are heavily influenced by the nature and position of substituents on the aromatic ring. In the case of this compound (Figure 1), the presence of an electron-withdrawing bromine atom and an electron-donating methoxy group creates a unique electronic environment that directly impacts its spectroscopic signature. Understanding these effects is paramount for unambiguous structural elucidation.
Figure 1. Chemical Structure of this compound
Caption: Structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of substituent effects on the indanone framework, with comparative data from 5-bromo-1-indanone, 5-methoxy-1-indanone, and 6-methoxy-1-indanone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to provide key information regarding the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a deuterated solvent such as CDCl₃ are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~2.75 | Triplet | ~6.0 | Aliphatic methylene protons adjacent to a carbonyl group and another methylene group. |
| H-3 | ~3.15 | Triplet | ~6.0 | Aliphatic methylene protons adjacent to an aromatic ring and another methylene group. |
| H-4 | ~7.85 | Singlet | - | Aromatic proton deshielded by the adjacent carbonyl group and the bromine atom. |
| H-7 | ~7.05 | Singlet | - | Aromatic proton shielded by the methoxy group. |
| -OCH₃ | ~3.95 | Singlet | - | Methoxy group protons. |
Causality of Signal Assignment:
-
Aliphatic Protons (H-2 and H-3): The characteristic triplet signals for the two methylene groups in the five-membered ring are expected, similar to other 1-indanone derivatives.[1][2]
-
Aromatic Protons (H-4 and H-7): The substitution pattern on the benzene ring leaves two aromatic protons. The proton at position 4 (H-4) is ortho to the carbonyl group and meta to the bromine, leading to a significant downfield shift. The proton at position 7 (H-7) is ortho to the electron-donating methoxy group, resulting in an upfield shift. Due to the substitution pattern, these protons are expected to appear as singlets.
-
Methoxy Protons (-OCH₃): The methoxy group protons will appear as a sharp singlet in the typical region for such functional groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C-1) | ~205 | Carbonyl carbon of a five-membered ring ketone. |
| C-2 | ~26 | Aliphatic methylene carbon adjacent to the carbonyl group. |
| C-3 | ~37 | Aliphatic methylene carbon adjacent to the aromatic ring. |
| C-3a | ~153 | Aromatic quaternary carbon adjacent to the carbonyl group. |
| C-4 | ~128 | Aromatic CH carbon. |
| C-5 | ~115 | Aromatic quaternary carbon attached to the bromine. |
| C-6 | ~158 | Aromatic quaternary carbon attached to the methoxy group. |
| C-7 | ~108 | Aromatic CH carbon. |
| C-7a | ~135 | Aromatic quaternary carbon at the ring junction. |
| -OCH₃ | ~56 | Methoxy group carbon. |
Expert Insights on Carbon Assignments:
-
Carbonyl Carbon (C-1): The chemical shift of the carbonyl carbon is a hallmark of the indanone core.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the methoxy group (C-6) will be the most downfield-shifted aromatic carbon due to the oxygen's electron-donating resonance effect. Conversely, the carbon bearing the bromine atom (C-5) will also be influenced, and its chemical shift is predicted based on additive substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum will highlight the key functional groups present in the molecule. The predicted major absorption bands are listed in Table 3.
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Ketone) | ~1700 - 1720 | Stretching |
| C=C (Aromatic) | ~1580 - 1600 and ~1470 - 1490 | Stretching |
| C-H (Aromatic) | ~3050 - 3100 | Stretching |
| C-H (Aliphatic) | ~2850 - 2960 | Stretching |
| C-O (Methoxy) | ~1250 - 1280 (asymmetric) and ~1020 - 1050 (symmetric) | Stretching |
| C-Br | ~550 - 650 | Stretching |
Self-Validating Protocol for IR Analysis: The presence of a strong absorption band around 1710 cm⁻¹ is a primary indicator of the indanone carbonyl group. This, in conjunction with the characteristic aromatic and aliphatic C-H and C-O stretching frequencies, provides a high degree of confidence in the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity: [M]⁺ at m/z 240 and [M+2]⁺ at m/z 242, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 241.08 g/mol .[3]
-
Key Fragmentation Patterns:
-
Loss of CO: A fragment ion resulting from the loss of a neutral carbon monoxide molecule ([M-CO]⁺) is a characteristic fragmentation of cyclic ketones.
-
Loss of CH₃: A fragment corresponding to the loss of a methyl radical from the methoxy group ([M-CH₃]⁺) is also anticipated.
-
Loss of Br: Fragmentation involving the loss of a bromine radical ([M-Br]⁺) is another likely pathway.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Parameters (¹H NMR):
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Instrument Parameters (¹³C NMR):
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Caption: Workflow for FTIR-ATR data acquisition.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]
-
-
Data Acquisition (FTIR):
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
For direct analysis, place a small amount of the solid sample on a direct insertion probe.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.[1]
-
-
Mass Analysis:
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.
-
Comparative Analysis with Analogs
The predicted spectroscopic data for this compound can be better understood by comparing it with the known data of its simpler analogs.
-
5-Bromo-1-indanone: The ¹H NMR spectrum of this compound will show a more complex aromatic region due to spin-spin coupling between the aromatic protons.[2] The aliphatic region will be similar to the target molecule.
-
5-Methoxy-1-indanone: The ¹H NMR spectrum of this analog will also display a more complex aromatic splitting pattern.[4] Its IR spectrum will show the characteristic C-O stretches of the methoxy group, but the C=O stretch may be at a slightly different frequency due to the electronic effect of the methoxy group alone.
-
6-Methoxy-1-indanone: This analog provides a good comparison for the effect of the methoxy group at a different position on the aromatic ring, which will be reflected in the chemical shifts of the aromatic protons and carbons.
By analyzing the incremental shifts and changes in the spectra of these analogs, a highly accurate prediction for the spectroscopic data of this compound can be achieved.
Conclusion
This technical guide provides a comprehensive, predicted spectroscopic profile of this compound based on established principles and comparative data. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related indanone derivatives. The self-validating nature of the combined spectroscopic techniques ensures a high level of confidence in the structural elucidation of this compound.
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-
ResearchGate. Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Available from: [Link]
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-
NIST. 5,6-Dimethoxy-1-indanone. In: NIST Chemistry WebBook. Available from: [Link]
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Mass Spectrometry of 5-Bromo-6-methoxy-1-indanone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-6-methoxy-1-indanone, a substituted indanone derivative of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected mass spectrum, fragmentation patterns, and the experimental considerations for its analysis, primarily focusing on electron ionization (EI) mass spectrometry.
Introduction to this compound and its Mass Spectrometric Characterization
This compound is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrO₂ and a molecular weight of approximately 241.08 g/mol .[1][2] Its structure, featuring an indanone core with bromo and methoxy substituents on the aromatic ring, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, electron ionization (EI) is a common and effective ionization method.[4][5] In EI-MS, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions.[5] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.
The Anticipated Mass Spectrum: Key Features
The mass spectrum of this compound is predicted to exhibit several key features that are diagnostic of its structure.
The Molecular Ion Peak (M⁺•) and the Bromine Isotopic Pattern
A hallmark of the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7] This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with an intensity ratio of roughly 1:1.[4][7]
For this compound (C₁₀H₉BrO₂), the expected molecular ion peaks will be:
-
M⁺•: at m/z 240 (corresponding to the molecule containing ⁷⁹Br)
-
[M+2]⁺•: at m/z 242 (corresponding to the molecule containing ⁸¹Br)
The observation of this characteristic doublet with near-equal intensities is a strong indicator of the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathways
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing it to fragment in predictable ways.[5] The fragmentation of this compound will be governed by the stability of the resulting ions and neutral losses, primarily influenced by the ketone, methoxy, and bromo functional groups, as well as the indanone ring system.
The primary fragmentation pathways are expected to be initiated by alpha-cleavage adjacent to the carbonyl group, a common fragmentation mechanism for ketones.[8]
Alpha-Cleavage and Subsequent Fragmentations
The bonds adjacent to the carbonyl group are susceptible to cleavage. For this compound, this can lead to several key fragment ions.
Diagram of Key Fragmentation Pathways
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An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-6-methoxy-1-indanone
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-Bromo-6-methoxy-1-indanone, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for ensuring consistent product quality, predicting bioavailability, and establishing appropriate storage and handling conditions. This document details field-proven, step-by-step protocols for determining thermodynamic solubility and for conducting a full, ICH-compliant forced degradation study. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems. This guide is intended to serve as a practical resource for the robust characterization of this and structurally related molecules.
Introduction: The Critical Role of Solubility and Stability in Drug Development
This compound is a substituted indanone derivative with significant potential as a building block in the synthesis of various biologically active compounds. The indanone core is a privileged structure found in numerous pharmaceuticals, including agents for the treatment of neurodegenerative diseases.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solubility and stability is a prerequisite for successful drug development.
-
Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulation development. Poor aqueous solubility can be a major impediment to achieving therapeutic efficacy.[2]
-
Stability assessment is crucial for identifying potential degradation products, which may be inactive or, in some cases, toxic.[3] These studies inform the selection of appropriate storage conditions, packaging, and the establishment of a retest period or shelf life, all of which are regulatory requirements.[4]
This guide will provide detailed methodologies to empower researchers to confidently assess these critical attributes of this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on experimental studies.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₉BrO₂ | [5] |
| Molecular Weight | 241.08 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 150-155 °C | [5] |
| CAS Number | 187872-11-3 | [5] |
| SMILES | COc1cc2C(=O)CCc2cc1Br | [5] |
| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | [5] |
Thermodynamic Solubility Assessment
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents its true solubility.[2] The shake-flask method is the gold standard for its determination.[6]
Rationale for Solvent Selection
The "like dissolves like" principle guides solvent selection. This compound possesses both nonpolar (aromatic ring, cyclopentane backbone) and polar (ketone, methoxy, bromo) functionalities. Therefore, a range of solvents with varying polarities should be evaluated. Based on the structure and data for similar indanone compounds, we can predict its general solubility behavior.[7][8]
Table of Recommended Solvents for Solubility Screening:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4 | Low | High polarity of water relative to the largely hydrophobic molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Dipole-dipole interactions with the ketone and methoxy groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability with the ketone group. |
| Nonpolar/Weakly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | Favorable interactions with the aromatic and aliphatic portions of the molecule. |
Experimental Workflow for Thermodynamic Solubility
The following diagram outlines the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. [9]2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. [10] * Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid compound in an oven at 80°C. [4] * Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [11]A control sample should be wrapped in aluminum foil to exclude light.
-
-
-
Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively, before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each degradation product formed (as a percentage of the initial parent peak area).
-
Assess the mass balance, which should ideally be between 95-105%. A good mass balance provides confidence that all major degradation products have been detected. [3]
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. Reversed-phase HPLC with UV detection is the most common technique for this purpose.
Recommended Starting HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is a good starting point for moderately polar compounds.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or at the λmax determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Rationale: This gradient method will allow for the elution of both the parent compound and potentially more polar or less polar degradation products. The acidic mobile phase helps to ensure good peak shape for the ketone. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.
Summary and Recommendations
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound.
-
Solubility: The thermodynamic solubility should be determined in a range of pharmaceutically relevant solvents using the shake-flask method to inform formulation development.
-
Stability: A forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions is essential. This will identify potential degradation products and demonstrate the specificity of the analytical method.
-
Analytical Method: A gradient reversed-phase HPLC method with UV/PDA detection is recommended for both solubility and stability sample analysis.
The data generated from these studies are fundamental to the successful progression of any drug development program involving this compound, ensuring both regulatory compliance and a deep understanding of the molecule's behavior.
References
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
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In-vitro Thermodynamic Solubility. protocols.io. (2025-08-03).
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05).
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A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
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Thermodynamic Solubility Assay. Evotec.
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Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online.
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Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions. Benchchem.
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Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
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Baertschi, S. W., et al. (2016). Forced Degradation Studies. SciSpace.
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Thermodynamic solubility. PCBIS.
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Indanone. Solubility of Things.
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Synthesis of substituted 3-aryl-indanones. ResearchGate.
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A Technical Guide to the Solubility of 2-Diazo-1-Indanone in Common Organic Solvents. Benchchem.
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Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. ScienceDirect.
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Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. SIELC Technologies.
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Singh, R., & Rehman, Z. U. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 7(4), 205-212.
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Blessy, M., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 156, 349-365.
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
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Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
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This compound 97%. Sigma-Aldrich.
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Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
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Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate.
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1-Indanone. PubChem.
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Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. In: Microbial Enzymes and Biotransformations.
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Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry (RSC Publishing).
-
5-Bromo-1-indanone 97%. Sigma-Aldrich.
-
6-Methoxy-1-indanone ≥97%. Sigma-Aldrich.
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This compound, 1 X 1 g (734489-1G). Alkali Scientific.
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Vicinal Dibromo and Hydroxy(methoxy) Bromo Derivatives of (1R,4R)-7,7-Dimethyl-1-vinylnorbornan-2-one. Regio- and Stereoselectivity Aspects. ResearchGate.
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Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. ResearchGate.
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Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. ResearchGate.
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The Synthetic Versatility of 5-Bromo-6-methoxy-1-indanone: A Technical Guide to Strategic Reactivity
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the 1-indanone core represents a "privileged structure," a molecular framework that consistently appears in biologically active compounds and functional materials.[1] The strategic functionalization of this scaffold is paramount to unlocking its full potential. 5-Bromo-6-methoxy-1-indanone is a particularly valuable derivative, offering a trifecta of reactive sites that can be addressed with high selectivity. The interplay between the electron-donating methoxy group, the electron-withdrawing ketone, and the versatile aryl bromide handle makes this molecule a powerful building block for complex molecular architectures.
This technical guide provides an in-depth exploration of the reactivity of this compound. Moving beyond a simple recitation of reactions, we will dissect the electronic and steric factors that govern its chemical behavior, offering field-proven insights into how each functional group can be selectively targeted to achieve specific synthetic outcomes. The protocols and mechanistic discussions that follow are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for incorporating this versatile intermediate into their synthetic programs.
Molecular Architecture and Key Reactive Zones
The reactivity of this compound is best understood by analyzing its three principal functional domains: the substituted aromatic ring, the alpha-carbon position adjacent to the ketone, and the carbonyl group itself. The electronic character of the molecule is heavily influenced by the competing effects of the methoxy group (an activating, ortho-, para-director) and the carbonyl group (a deactivating, meta-director). This electronic push-pull system, combined with the presence of the bromine atom, dictates the molecule's behavior in a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 187872-11-3 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Melting Point | 150-155 °C |
| Appearance | Solid |
| Assay | ≥97% |
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>];
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A [label="Aromatic Ring\n(C-Br Bond)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="α-Carbon\n(Enolate Formation)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Carbonyl Group\n(Nucleophilic Addition)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];}
// Invisible nodes for positioning arrows P1 [pos="2.5,1.5!", shape=point, style=invis]; P2 [pos="1.5,0.2!", shape=point, style=invis]; P3 [pos="0.5,1.5!", shape=point, style=invis];
A -> P1 [arrowhead=normal, color="#EA4335", penwidth=2]; B -> P2 [arrowhead=normal, color="#34A853", penwidth=2]; C -> P3 [arrowhead=normal, color="#4285F4", penwidth=2]; }
Caption: Key reactive zones of this compound.
Aromatic Ring Reactivity: The C-Br Bond as a Synthetic Linchpin
The most synthetically versatile handle on the molecule is the bromine atom at the C-5 position. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron species with an organic halide.[2][3] For this compound, this reaction provides a direct route to 5-aryl or 5-vinyl substituted indanones, which are valuable precursors for various therapeutic agents.[4]
Causality: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[3] The key steps are the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as debromination or catalyst deactivation.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Synthesis of 5-(4-methoxyphenyl)-6-methoxy-1-indanone
Trustworthiness: This protocol is a self-validating system. Successful product formation, confirmed by NMR and MS, validates the reactivity of the C-Br bond under these conditions. The purity, assessed post-chromatography, confirms the efficacy of the purification steps.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Reactivity at the α-Carbon: The Power of the Enolate
The two protons on the C-2 carbon, alpha to the carbonyl group, are acidic and can be removed by a base to form a nucleophilic enolate.[5] This enolate is a cornerstone of C-C bond formation, enabling reactions such as aldol condensations, alkylations, and Michael additions.
Aldol Condensation
The aldol condensation is a powerful reaction for forming β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones (enones).[5] This transformation is particularly relevant in the synthesis of Donepezil analogues, where the indanone core is condensed with an aldehyde-bearing fragment.[6][7]
Causality: The reaction is typically base-catalyzed. A base (e.g., KOH, NaOH) deprotonates the α-carbon to form the enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde partner. The resulting alkoxide is protonated upon workup to give the β-hydroxy ketone (the aldol adduct). Often, under the reaction conditions (especially with heat), this adduct readily dehydrates to form the more stable, conjugated enone. The choice of base and temperature can be tuned to favor either the aldol adduct or the fully condensed enone product.
Caption: Mechanism of base-catalyzed aldol condensation.
Exemplary Protocol: Aldol Condensation with 1-Benzylpiperidine-4-carboxaldehyde
Trustworthiness: This protocol, adapted from syntheses of Donepezil precursors, is validated by its successful application in multi-step drug synthesis.[6][8] Achieving the target enone product confirms the successful formation of the enolate and its subsequent condensation and dehydration, demonstrating predictable reactivity at the α-carbon.
-
Reactant Solution: Dissolve this compound (1.0 eq) and 1-benzylpiperidine-4-carboxaldehyde (1.1 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Base Addition: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of potassium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The formation of a precipitate may be observed.
-
Monitoring: Monitor the reaction for the consumption of the starting indanone by TLC.
-
Isolation: If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.
Reactivity of the Carbonyl Group
The carbonyl group (C=O) at the C-1 position is an electrophilic center and is susceptible to nucleophilic attack.[9] Key reactions include reduction to an alcohol and conversion to imines or other derivatives.
Selective Reduction
Reduction of the ketone to a secondary alcohol is a fundamental transformation. The choice of reducing agent is critical, especially when other reducible functional groups are present.
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ketone but may also affect other functional groups. Milder, more selective reagents like sodium borohydride (NaBH₄) are typically preferred for reducing ketones in the presence of esters or, in this case, to avoid potential reactions with the aryl bromide. The hydride (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide during workup yields the secondary alcohol.
Table 2: Selection of Reducing Agents for 1-Indanones
| Reagent | Strength | Selectivity | Typical Conditions |
| NaBH₄ | Mild | High (Ketones > Esters) | Methanol/Ethanol, 0 °C to RT |
| LiAlH₄ | Strong | Low (Reduces most carbonyls) | Anhydrous THF/Ether, 0 °C to RT |
| H₂/Pd-C | Varies | Can reduce C=C, C=O, Ar-Br | Varies (Pressure, Temp, Catalyst) |
Exemplary Protocol: Reduction to 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-ol
Trustworthiness: This standard protocol for ketone reduction is highly reliable. The disappearance of the ketone stretch (~1700 cm⁻¹) and the appearance of a broad alcohol stretch (~3300 cm⁻¹) in the IR spectrum provide direct, in-process validation of the reaction's success.
-
Setup: Suspend this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone, followed by dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol, which can be purified by recrystallization or chromatography.
Conclusion: A Strategic Approach to Synthesis
This compound is a testament to the power of strategic functionalization. Each reactive site—the aryl bromide, the enolizable α-carbon, and the electrophilic carbonyl—offers a distinct and predictable avenue for molecular elaboration. By understanding the underlying electronic and mechanistic principles, chemists can selectively engage these sites to construct complex molecules with precision and efficiency. The ability to perform palladium-catalyzed cross-couplings on the aromatic ring, followed by enolate-driven condensations and selective carbonyl manipulations, provides a logical and powerful toolkit for applications ranging from the synthesis of bioactive compounds like Donepezil analogues to the development of novel organic materials. This guide serves as a foundational blueprint for harnessing the full synthetic potential of this invaluable chemical intermediate.
References
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Li, W., et al. (2010). Design, synthesis, and evaluation of multifunctional donepezil analogues for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 18(1), 360-370. Available at: [Link]
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Procopio, A., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 470-475. Available at: [Link]
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Reddy, P. V., et al. (2008). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Archives of Pharmacal Research, 31(1), 4-9. Available at: [Link]
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Gabr, M. T., et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic Chemistry, 80, 526-538. Available at: [Link]
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Yaglioglu, H. G., et al. (2023). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2435, 012022. Available at: [Link]
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Procopio, A., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Girnius, K., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(1), 51-58. Available at: [Link]
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Patidar, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33303-33324. Available at: [Link]
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The Synthetic Versatility and Therapeutic Potential of 5-Bromo-6-methoxy-1-indanone: A Technical Guide for Advanced Research
Introduction: Unveiling the Potential of a Privileged Scaffold
The indanone core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The successful development of donepezil, an indanone derivative and a cornerstone in Alzheimer's disease therapy, has spurred significant research into the therapeutic applications of this chemical class.[1][4] This guide focuses on a specific, yet underexplored, derivative: 5-Bromo-6-methoxy-1-indanone . We will delve into its chemical characteristics, synthetic utility, and potential research applications, particularly in the realm of drug discovery for neurodegenerative disorders. The strategic placement of the bromo and methoxy substituents on the indanone framework presents a unique opportunity for the development of novel therapeutics, positioning this molecule as a key building block for next-generation drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [5][6] |
| Molecular Weight | 241.08 g/mol | [5][6] |
| Melting Point | 150-155 °C | [6] |
| Appearance | Solid | [6] |
| CAS Number | 187872-11-3 | [5][6][7] |
While specific, comprehensive spectroscopic data for this compound is not extensively published in peer-reviewed literature, we can predict its characteristic spectral features based on the analysis of closely related indanone analogs.[8][9][10]
-
¹H NMR: Protons on the aromatic ring will exhibit distinct chemical shifts due to the electronic effects of the bromo and methoxy groups. The methylene protons of the five-membered ring will likely appear as multiplets. The methoxy group will present as a singlet.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the substituents, and the methylene carbons will appear in the aliphatic region.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected. Aromatic C-H and C=C stretching, as well as aliphatic C-H stretching vibrations, will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the indanone core. The isotopic pattern of bromine (approximately equal intensity for M+ and M+2) will be a key diagnostic feature.
Core Research Application: A Versatile Intermediate in Medicinal Chemistry
The primary research application of this compound lies in its role as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic value. The presence of three key functional groups—the ketone, the methoxy group, and the bromine atom—allows for a wide range of chemical modifications.
The Strategic Importance of the Bromo Substituent
The bromine atom at the 5-position is a particularly valuable handle for synthetic chemists. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl and heteroaryl groups at this position, significantly expanding the chemical space that can be explored.
This synthetic flexibility is paramount in structure-activity relationship (SAR) studies. By systematically varying the substituent at the 5-position, researchers can fine-tune the pharmacological properties of the resulting compounds, optimizing for potency, selectivity, and pharmacokinetic profiles.
Proposed Synthetic Workflow for Novel Neuroprotective Agents
Drawing inspiration from the established neuroprotective and anti-Alzheimer's potential of indanone derivatives, we propose a synthetic workflow utilizing this compound as a key starting material.[11][12][13][14] The objective is to synthesize novel compounds that can modulate key targets in neurodegenerative disease, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1][15]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving the synthesis and characterization of derivatives of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 5-(4-methoxyphenyl)-6-methoxy-1-indanone.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-6-methoxy-1-indanone.
Rationale: This protocol utilizes a standard palladium-catalyzed cross-coupling reaction. The choice of a phosphine ligand like triphenylphosphine is common for stabilizing the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle. A mixed solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.
Protocol 2: Spectroscopic Characterization
Objective: To confirm the structure of the synthesized 5-(4-methoxyphenyl)-6-methoxy-1-indanone.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra for the expected chemical shifts, coupling constants, and integration values corresponding to the product's structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
-
Identify the molecular ion peak corresponding to the calculated mass of the product.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a thin film on a salt plate or as a KBr pellet.
-
Acquire the IR spectrum and identify the characteristic absorption bands, particularly the carbonyl stretch.
-
Potential Therapeutic Targets and Future Directions
Derivatives of this compound are promising candidates for targeting a range of biological pathways implicated in neurodegenerative diseases.
Future research should focus on:
-
Library Synthesis: Utilizing the synthetic accessibility of this compound to generate a library of diverse analogs for high-throughput screening.
-
In Vitro Biological Evaluation: Assessing the inhibitory activity of the synthesized compounds against key enzymes like AChE and MAO, as well as their ability to prevent β-amyloid aggregation.[14]
-
Cell-Based Assays: Evaluating the neuroprotective effects of promising compounds in neuronal cell culture models of oxidative stress and excitotoxicity.[11]
-
In Silico Modeling: Employing computational methods to predict the binding modes of the synthesized derivatives with their biological targets, thereby guiding further optimization.[13]
Conclusion
This compound represents a valuable and currently underutilized building block in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of novel compounds with significant potential for the treatment of neurodegenerative disorders. The methodologies and research directions outlined in this guide are intended to empower researchers to unlock the full potential of this promising scaffold and contribute to the development of the next generation of therapeutics.
References
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Synthesis of 5-Bromo-6-methoxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methoxy-1-indanone is a substituted bicyclic ketone that serves as a crucial intermediate in medicinal chemistry and organic synthesis. The indanone scaffold is a "privileged structure," frequently found in pharmacologically active compounds.[1][2] Derivatives of this core structure are integral to drugs developed for Alzheimer's disease, cancer, and inflammation.[1][2][3] Specifically, methoxy-substituted indanones are foundational to potent acetylcholinesterase (AChE) inhibitors like Donepezil, a key therapeutic for Alzheimer's.[1][4] The strategic placement of the bromo and methoxy groups on the 5- and 6-positions, respectively, provides a versatile platform for further functionalization, making this compound a valuable building block for creating diverse molecular architectures and developing novel drug candidates.[1]
This guide provides an in-depth review of the primary synthetic route to this compound, focusing on the well-established intramolecular Friedel-Crafts acylation. It details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the characterization of the final product.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation.[2][3] This powerful carbon-carbon bond-forming reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride.[5] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion is generated and then attacked by the tethered aromatic ring to form the fused five-membered ring.[6]
The synthesis of this compound via this strategy begins with the precursor molecule, 3-(3-Bromo-4-methoxyphenyl)propanoic acid .[7] This precursor is then converted to an electrophilic species that cyclizes to form the target indanone.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 3-(3-Bromo-4-methoxyphenyl)propanoic acid
The synthesis of the required propanoic acid precursor is a critical first step. A common method involves the reduction of the corresponding cinnamic acid derivative. For instance, 3-(m-methoxyphenyl)propionic acid can be synthesized by the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal (Pd/C) catalyst.[8] A similar approach can be applied to prepare 3-(3-Bromo-4-methoxyphenyl)propanoic acid from its cinnamic acid analog.
Part 2: Intramolecular Friedel-Crafts Cyclization
With the precursor in hand, the key cyclization can be performed. This generally involves two main approaches:
-
Two-Step (Acyl Chloride) Method: The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), to promote cyclization.[6]
-
Direct Cyclization Method: The carboxylic acid is treated directly with a strong Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[9] This method is often simpler to perform as it avoids the isolation of the moisture-sensitive acyl chloride intermediate.
Causality Behind Experimental Choices:
-
Why convert to an acyl chloride? Carboxylic acids are not electrophilic enough to participate directly in Friedel-Crafts reactions. Conversion to an acyl chloride creates a much better electrophile.
-
The Role of the Lewis Acid (AlCl₃): The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form a highly electrophilic acylium ion (R-C≡O⁺).[10][11] This acylium ion is the key intermediate that is attacked by the aromatic ring. A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the final ketone product.[6]
-
The Role of Brønsted Acids (PPA/MSA): Strong acids like PPA and MSA can protonate the carboxylic acid, leading to the loss of water and formation of the acylium ion.[9] They are often easier to handle than AlCl₃ but may require higher temperatures.[9]
-
Regioselectivity: The cyclization must occur at the position ortho to the alkyl chain and meta to the bromine atom. The methoxy group is a strong activating, ortho, para-director, which strongly favors cyclization at the desired C-2 position of the phenyl ring. The bromine atom is a deactivating but ortho, para-director. The combined electronic effects ensure high regioselectivity for the formation of the desired indanone isomer.
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound based on the two-step acyl chloride method.
Materials:
-
3-(3-Bromo-4-methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-Bromo-4-methoxyphenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.
-
Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride as an oil or solid. Proceed immediately to the next step.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon), and cool it to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum complexes.
-
Stir vigorously until all the solids have dissolved. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Recrystallization:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford pure this compound as a solid.
-
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [12] |
| Molecular Weight | 241.08 g/mol | [12] |
| Appearance | Solid | [12] |
| Melting Point | 150-155 °C | [12] |
| CAS Number | 187872-11-3 | [12] |
Spectroscopic Characterization Data
A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. The expected data, based on analogous structures, is summarized below.[13][14][15]
| Technique | Key Expected Signals |
| ¹H NMR | Aromatic protons (2H, singlets or doublets), Aliphatic protons (4H, two triplets for the -CH₂-CH₂- groups), Methoxy protons (3H, singlet around 3.9 ppm). |
| ¹³C NMR | Carbonyl carbon (~205 ppm), Aromatic carbons (including C-Br and C-O), Aliphatic carbons (~25-36 ppm), Methoxy carbon (~56 ppm). |
| IR (cm⁻¹) | ~1700 (C=O stretch, ketone), ~1600, ~1480 (Aromatic C=C stretch), ~2850-2960 (Aliphatic C-H stretch), ~1250 (C-O stretch, ether).[13] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 240/242 (due to bromine isotopes). Key fragments would include [M-CO]⁺ and [M-CH₃]⁺.[13] |
Conclusion
The intramolecular Friedel-Crafts acylation of 3-(3-Bromo-4-methoxyphenyl)propanoic acid is the most reliable and efficient method for the synthesis of this compound. The choice between the two-step acyl chloride method and direct acid-catalyzed cyclization depends on the desired scale and available reagents. Careful control of reaction conditions, particularly the exclusion of moisture when using aluminum chloride, is critical for achieving high yields. The resulting product is a highly valuable intermediate, providing a gateway for the synthesis of complex molecules with significant potential in drug discovery and development.
References
[9] Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
[6] Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 12, 2026, from [Link]
[1] ResearchGate. (2025, February 6). (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]
[16] ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. Retrieved January 12, 2026, from [Link]
[14] SpectraBase. (n.d.). 5-Methoxy-1-indanone. Retrieved January 12, 2026, from [Link]
[8] PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 12, 2026, from [Link]
[17] ResearchGate. (n.d.). (PDF) 3-(4-Methoxybenzoyl)propionic acid. Retrieved January 12, 2026, from [Link]
[18] PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved January 12, 2026, from [Link]
[19] PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved January 12, 2026, from [Link]
[20] PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
[10] The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
[2] Kłosiński, A., & Bodzioch, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
[11] Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
[3] Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7089-7110. [Link]
[21] LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of 5-Bromo-6-methoxy-1-indanone
Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Bromo-6-methoxy-1-indanone (CAS No. 187872-11-3), a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, chemists, and laboratory professionals, offering field-proven insights into risk mitigation, personal protective equipment (PPE), emergency procedures, and experimental protocols. The causality behind each safety recommendation is explained to foster a deeper understanding of chemical hygiene and laboratory safety.
Section 1: Compound Profile and Hazard Identification
This compound is a solid, crystalline organic compound that serves as a versatile building block in medicinal chemistry.[1] Its structure makes it a valuable precursor for various biologically active molecules. However, its utility is accompanied by specific hazards that necessitate rigorous safety protocols.
1.1: Chemical and Physical Properties
A thorough understanding of a compound's physical properties is the foundation of its safe handling. These properties dictate storage conditions, potential physical hazards, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 187872-11-3 | |
| Molecular Formula | C₁₀H₉BrO₂ | [2] |
| Molecular Weight | 241.08 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 150-155 °C | |
| Solubility | No data available, but low water solubility is expected. | [3] |
1.2: GHS Classification and Hazard Statement
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as follows:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning [2]
-
Hazard Class: Acute Toxicity 4 (Oral)[2]
Causality: The primary acute hazard associated with this compound is toxicity upon ingestion.[2] The molecular structure, containing a bromine atom and a methoxy group on an indanone core, contributes to its biological activity and potential toxicity. Ingestion can lead to adverse health effects, making it critical to prevent any contact with the mouth and to practice stringent personal hygiene after handling.
Section 2: Risk Assessment and Mitigation
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for mitigating the risks associated with handling this compound.
2.1: Engineering Controls
The first line of defense is always to engineer out the hazard.
-
Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine particulates, which, while not a primary GHS hazard, is a prudent measure for any chemical powder.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
2.2: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from splashes or airborne powder.[5]
-
Hand Protection: Use nitrile rubber gloves.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use.[3] Latex gloves are not recommended due to their lower chemical resistance. Always remove gloves using the proper technique to avoid contaminating your skin.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure the lab coat is regularly laundered by a qualified service.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH/MSHA-approved respirator with particulate filters may be required for cleaning up large spills or if engineering controls fail.[5]
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of laboratory safety. The following SOPs provide a self-validating framework for handling this compound.
3.1: Workflow for Handling Solid Chemical
This workflow diagram illustrates the lifecycle of the chemical within a laboratory setting, emphasizing critical safety checkpoints.
Caption: General workflow for handling this compound.
3.2: Protocol for Weighing and Transfer
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weighing paper/dish, reaction vessel).
-
Don PPE: Put on all required PPE as specified in Section 2.2.
-
Transfer: Retrieve the container from its storage location. Inside the fume hood, carefully open the container.
-
Weighing: Use a clean spatula to transfer the desired amount of solid to a tared weighing dish. Avoid creating dust. Close the primary container immediately after dispensing.
-
Addition: Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Cleanup: Clean the spatula and the weighing area within the fume hood. Dispose of any contaminated weighing paper as hazardous waste.
-
Finalization: Close the fume hood sash. Do not remove PPE until you have left the immediate work area. Wash hands thoroughly with soap and water after the procedure is complete.[3]
Section 4: Emergency Response
Preparedness is key to mitigating the consequences of an accidental release or exposure.
4.1: Spill Response Decision Tree
In the event of a spill, a rapid and correct assessment is crucial.
Caption: Decision tree for responding to a chemical spill.
4.2: First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4] The primary goal is to dilute the substance and seek immediate professional medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately get medical attention.[3][7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][7] If symptoms occur, get medical attention.
Section 5: Storage and Disposal
Proper long-term management of the chemical and its waste is a critical component of laboratory safety and environmental responsibility.
5.1: Storage
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5] The storage class is 11 - Combustible Solids.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard warnings.
5.2: Waste Disposal
-
Procedure: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][7] Never dispose of this chemical down the drain or in the regular trash.
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5-Bromo-1-Indanone - Speqtus. Speqtus Industries. [Link]
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5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem. National Center for Biotechnology Information. [Link]
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Working with Hazardous Chemicals in Organic Syntheses. Organic Syntheses. [Link]
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This compound, 1 X 1 g (734489-1G) - Alkali Scientific. Alkali Scientific. [Link]
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An In-depth Technical Guide to 5-Bromo-6-methoxy-1-indanone: Commercial Availability, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-Bromo-6-methoxy-1-indanone. We will delve into its commercial availability, key physicochemical properties, foundational synthetic strategies, and its significant role as a versatile intermediate in the synthesis of pharmacologically active compounds. The indanone scaffold is a privileged structure in medicinal chemistry, and this particular halogenated derivative offers a strategic entry point for creating diverse molecular architectures.
Physicochemical and Structural Properties
This compound is a solid, bicyclic ketone. The presence of a methoxy group and a bromine atom on the aromatic ring provides specific electronic properties and functional handles for further chemical modification. The bromine atom, in particular, is an excellent leaving group for cross-coupling reactions, making this molecule a valuable building block for carbon-carbon bond formation.
A summary of its key identifiers and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 187872-11-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2][4] |
| Molecular Weight | 241.08 g/mol | [1][2][3][4] |
| IUPAC Name | 5-bromo-6-methoxy-2,3-dihydroinden-1-one | [4] |
| Appearance | Solid | [1] |
| Melting Point | 150-155 °C | [1][2] |
| Purity (Typical) | 97% | [1][2] |
| SMILES String | COc1cc2C(=O)CCc2cc1Br | [1][4] |
| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | [1][4] |
Commercial Availability and Procurement
This compound is readily available for research and development purposes from several major chemical suppliers. It is typically sold in gram-scale quantities with a standard purity of 97%, which is suitable for most synthetic applications. The compound's availability facilitates its direct use in discovery chemistry without the immediate need for in-house synthesis.
| Supplier | Product Number (Example) | Available Quantities | Purity |
| Sigma-Aldrich (MilliporeSigma) | 734489 | 1 g | 97% |
| Fisher Scientific | 73-448-91G | 1 g | 97% |
| Alkali Scientific | 734489-1G | 1 g | 97% |
For larger quantities or higher purity requirements, researchers should contact suppliers directly to inquire about bulk ordering or custom synthesis options.[1][2][5]
Role in Medicinal Chemistry and Drug Discovery
The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds.[6] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. Methoxy-substituted indanones, in particular, are crucial intermediates in the synthesis of drugs for neurodegenerative diseases.[7] For instance, the blockbuster Alzheimer's disease medication, Donepezil, is synthesized from the related compound 5,6-dimethoxy-1-indanone.[8][9]
The strategic placement of the bromine atom in this compound opens up a vast chemical space for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.[6] This versatility enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating the strategic use of this building block in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Synthetic Pathways and Methodologies
While commercially available, understanding the synthesis of the indanone core is crucial for troubleshooting and for developing novel analogs. The primary method for constructing the 1-indanone skeleton is through an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropionic acid derivative.[10][11][12]
Generalized Experimental Protocol: Friedel-Crafts Cyclization
This protocol describes a general method for the synthesis of a substituted 1-indanone from a phenylpropionic acid precursor.
-
Acid Chloride Formation (Optional but Recommended):
-
To a solution of the 3-phenylpropionic acid precursor in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Cool a slurry of a Lewis acid (e.g., aluminum chloride, AlCl₃) (1.2-2.0 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) to 0°C.
-
Add a solution of the crude acid chloride in the same solvent dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C or room temperature until completion (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 1-indanone.
-
The diagram below illustrates this fundamental synthetic transformation.
Caption: General synthesis of 1-indanones via Friedel-Crafts acylation.
Quality Control and Characterization
Ensuring the identity and purity of this compound is paramount before its use in synthesis. Standard analytical techniques are employed for quality control. Buyers should always request a Certificate of Analysis (CoA) from the supplier, which provides lot-specific analytical data.[1]
Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton signals, as well as the number and type of carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of bromine is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A purity of ≥97% is standard for this reagent.
-
Melting Point Analysis: A sharp melting point range (e.g., 150-155 °C) is indicative of high purity.[1]
The following diagram outlines a typical quality control process.
Caption: Quality control workflow for chemical building blocks.
References
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This compound, 1 X 1 g (734489-1G). Alkali Scientific. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Organic Syntheses. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. [Link]
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Methodological & Application
Suzuki-Miyaura coupling with 5-Bromo-6-methoxy-1-indanone
An Application Guide to the Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methoxy-1-indanones
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide provides a detailed application protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-6-methoxy-1-indanone. The 1-indanone core is a privileged scaffold found in numerous biologically active molecules, and functionalization at the 5-position offers a direct route to novel derivatives for drug discovery and materials science.[4][5][6] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind reagent selection and procedural choices to empower researchers to not only replicate this transformation but also to adeptly troubleshoot and adapt it for their specific molecular targets.
Foundational Principles: The "Why" Behind the Suzuki-Miyaura Reaction
At its core, the Suzuki-Miyaura coupling orchestrates the union of an organoboron species (the nucleophile) with an organic halide or triflate (the electrophile) under the direction of a palladium catalyst.[7] For the specific case of this compound, the reaction enables the strategic installation of diverse aryl or heteroaryl substituents. The process is governed by a well-established catalytic cycle, the understanding of which is paramount for rational optimization.
The Catalytic Cycle
The reaction proceeds through three fundamental steps, continuously regenerating the active Pd(0) catalyst.[2][8][9]
-
Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This forms a new Pd(II) complex. The reactivity of organic halides in this step generally follows the order I > Br > OTf >> Cl, making aryl bromides like our substrate highly suitable electrophiles.[2][8]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base. The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[10][11][12][13]
-
Reductive Elimination: In the final step, the two organic partners (the indanone and the newly transferred group) on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Key Reagent Classes & Their Functions
-
Palladium Catalyst & Ligand: While the active catalyst is Pd(0), air-stable Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) are often used, which are reduced in situ. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential as they stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[14][15][16] For many substrates, pre-formed catalysts like Pd(PPh₃)₄ are also highly effective.
-
Organoboron Reagent: Boronic acids are the most common choice due to their commercial availability and high reactivity.[17] However, they can be prone to side reactions like protodeboronation or homocoupling. For sensitive substrates, boronic esters, such as pinacol esters, offer greater stability and are excellent alternatives.[8][18][19] They are often prepared via the Miyaura borylation reaction.[20]
-
Base: The base is arguably the most critical activator in the system. Its primary role is to form the reactive boronate species required for transmetalation.[10][11][21] The strength and type of base can dramatically influence reaction outcomes. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. Cesium salts are often more effective due to their higher solubility in organic solvents.
-
Solvent System: The solvent must solubilize the reactants and catalyst. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), aromatic hydrocarbons like toluene, or polar aprotic solvents like dimethylformamide (DMF).[22][23] Often, a co-solvent of water is used, particularly with inorganic bases, to aid in dissolving the base and facilitating the formation of the active boronate species. However, solvent choice can be complex and may influence catalyst stability and selectivity.[23][24][25]
Experimental Protocol: A Validated Workflow
This protocol provides a reliable method for coupling various arylboronic acids with this compound.
Materials and Equipment
-
Substrate: this compound (C₁₀H₉BrO₂, MW: 241.08)
-
Boronic Acid: Arylboronic acid of choice (e.g., Phenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos).
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvents: 1,4-Dioxane or Toluene (anhydrous), and Degassed Water
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen/argon line, heating mantle or oil bath, standard laboratory glassware for work-up, rotary evaporator, and a flash chromatography system.
Step-by-Step Reaction Procedure
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv., e.g., K₂CO₃).
-
Inert Atmosphere: Seal the vessel with a septum or connect it to a condenser. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure the removal of all oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the organic solvent (e.g., Toluene or Dioxane) and degassed water to form a typical ratio of 4:1 to 10:1 (organic:water). The total solvent volume should create a substrate concentration of approximately 0.1-0.2 M.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv., e.g., Pd(PPh₃)₄). If using a Pd(II) precatalyst like Pd(OAc)₂, add it along with the appropriate ligand (e.g., SPhos, 1:2 Pd:Ligand ratio).
-
Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to 80-100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate to visualize the spots. The disappearance of the starting material (this compound) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The resulting crude residue is best purified by flash column chromatography on silica gel.[1][26] A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the desired product from nonpolar impurities and baseline catalyst residues.
-
Characterization: The identity and purity of the final 5-aryl-6-methoxy-1-indanone product should be confirmed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: Provides definitive structural information. For a successful coupling, the aromatic region of the ¹H NMR spectrum will show new signals corresponding to the introduced aryl group, and the characteristic resonances for the indanone backbone will be preserved.[5][27][28][29]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
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palladium-catalyzed cross-coupling of 5-Bromo-6-methoxy-1-indanone
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-6-methoxy-1-indanone
Introduction: The Strategic Value of the 1-Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for rational drug design. The specific derivative, this compound, is a particularly valuable intermediate. The electron-donating methoxy group influences the electronic properties of the aromatic ring, while the bromine atom at the 5-position serves as a versatile synthetic handle for diversification through modern transition-metal-catalyzed cross-coupling reactions.[2][3]
This application note provides detailed, field-proven protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using this compound as the starting material. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to leverage this building block for the synthesis of novel molecular entities.
Fundamentals of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] These transformations generally proceed through a common catalytic cycle involving a palladium(0) active species.
The Core Catalytic Cycle
The mechanism consists of three fundamental steps:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a high-valent Pd(II) intermediate. This is often the rate-limiting step.[5][6]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the Pd(II) center, followed by the transfer of its organic group to the palladium, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[5][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl frameworks by coupling aryl halides with organoboron compounds.[8][10] It is widely used due to the commercial availability of a vast array of boronic acids and the operational simplicity of the reaction.[10][11]
Scientific Rationale
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) is highly effective. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency.[2][4]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. Water helps to dissolve the inorganic base and can accelerate the reaction.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Detailed Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Notes |
| This compound | 241.08 | 241 mg (1.0 mmol, 1.0 eq) | Starting material[12] |
| Arylboronic Acid | Varies | 1.2 mmol (1.2 eq) | Coupling partner |
| Pd(OAc)₂ | 224.50 | 4.5 mg (0.02 mmol, 2 mol%) | Palladium precatalyst |
| SPhos | 410.48 | 16.4 mg (0.04 mmol, 4 mol%) | Ligand |
| K₃PO₄ | 212.27 | 425 mg (2.0 mmol, 2.0 eq) | Base |
| 1,4-Dioxane | - | 5 mL | Solvent |
| Water | - | 1 mL | Co-solvent |
Procedure
-
To a flame-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Stir the suspension for 5 minutes.
-
In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask against a positive flow of nitrogen.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-6-methoxy-1-indanone product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds, a linkage central to countless pharmaceuticals.[9][13] The reaction couples aryl halides with primary or secondary amines and has largely replaced harsher classical methods.[7][14]
Scientific Rationale
-
Catalyst System: This reaction requires highly active catalysts, often generated from a palladium precatalyst (e.g., a G3 or G4 precatalyst) or a combination of a Pd source and a sterically hindered, electron-rich biarylphosphine ligand like RuPhos or XantPhos.[15] These ligands promote the challenging reductive elimination step to form the C-N bond.[9]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more potent nucleophile without competing in the coupling.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are required to prevent quenching of the strong base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination experiment.
Detailed Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Notes |
| This compound | 241.08 | 241 mg (1.0 mmol, 1.0 eq) | Starting material |
| Amine (Primary or Secondary) | Varies | 1.2 mmol (1.2 eq) | Coupling partner |
| XantPhos Pd G3 Precatalyst | 990.54 | 20 mg (0.02 mmol, 2 mol%) | Air-stable precatalyst simplifies setup |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg (1.4 mmol, 1.4 eq) | Strong, non-nucleophilic base |
| Toluene (Anhydrous) | - | 5 mL | Solvent |
Procedure
-
Note: This reaction is sensitive to air and moisture. The use of a glovebox for preparing the reagents is highly recommended.
-
Inside a glovebox, add this compound (241 mg, 1.0 mmol), XantPhos Pd G3 precatalyst (20 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial equipped with a stir bar.
-
Add anhydrous toluene (5 mL) and the desired amine (1.2 mmol).
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 6-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 5-amino-6-methoxy-1-indanone.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes.[16] This reaction is notable for its use of a dual-catalyst system, typically involving palladium and a copper(I) salt, which work in synergy.[17][18]
Scientific Rationale
-
Dual Catalyst System: The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more readily than the alkyne itself.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.[19]
-
Conditions: While classic conditions require strict exclusion of oxygen to prevent oxidative homocoupling of the alkyne (Glaser coupling), modern ligand systems can sometimes mitigate this side reaction.[17]
Detailed Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Notes |
| This compound | 241.08 | 241 mg (1.0 mmol, 1.0 eq) | Starting material |
| Terminal Alkyne | Varies | 1.5 mmol (1.5 eq) | Coupling partner |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg (0.02 mmol, 2 mol%) | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg (0.02 mmol, 2 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 5 mL | Base and solvent |
| THF (Anhydrous) | - | 5 mL | Co-solvent |
Procedure
-
To a flame-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Seal the flask and establish an inert atmosphere by cycling between vacuum and nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (15 mL) to remove copper salts, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the 5-alkynyl-6-methoxy-1-indanone product.
Conclusion
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile platform for generating molecular diversity. By employing robust and well-understood palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of C-C and C-N linked derivatives. These methods provide a reliable foundation for constructing novel indanone-based compounds for evaluation in drug discovery programs and materials science applications. Further optimization may be required for particularly challenging substrates, but the conditions provided herein serve as an excellent and validated starting point for exploration.
References
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- Buchwald-Hartwig Amin
- Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025).
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- Buchwald–Hartwig amin
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- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.).
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synthesis of Donepezil analogues from 5-Bromo-6-methoxy-1-indanone
An Application Guide for the Synthesis of Donepezil Analogues from 5-Bromo-6-methoxy-1-indanone
Abstract
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and selective acetylcholinesterase (AChE) inhibitor. The exploration of its chemical space through the synthesis of analogues is a critical endeavor in the quest for multi-target-directed ligands (MTDLs) with improved therapeutic profiles.[1][2] This guide provides a comprehensive, protocol-driven overview for the synthesis of a diverse library of Donepezil analogues, leveraging the versatile starting material, this compound. We will detail modular synthetic strategies, including core functionalization via palladium-catalyzed cross-coupling and the pivotal condensation step to unite the indanone and piperidine moieties, offering researchers a robust framework for novel drug discovery in the neurodegenerative disease landscape.[3]
Introduction: The Rationale for Analogue Synthesis
The indanone moiety is a privileged scaffold in medicinal chemistry, recognized for its role in various biologically active compounds, including the anti-Alzheimer's agent Donepezil.[2] The synthesis of Donepezil itself traditionally involves the condensation of a dimethoxy-indanone with N-benzylpiperidine-4-carboxaldehyde, followed by reduction.[4][5] Starting with this compound (CAS 187872-11-3) provides a strategic advantage: the bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[6] This allows for the systematic modification of the indanone core to explore structure-activity relationships (SAR) and develop analogues with potentially enhanced or dual inhibitory activities, for instance, against both AChE and β-secretase (BACE-1).[1][4][7]
This document outlines a logical and field-tested synthetic workflow, divided into three principal stages:
-
Diversification of the Indanone Core: Functionalization of the 5-bromo position.
-
Synthesis of the Key Piperidine Intermediate: Preparation of N-benzylpiperidine-4-carboxaldehyde.
-
Coupling and Final Elaboration: Uniting the two fragments and subsequent chemical modifications to yield the final analogues.
Part 1: Diversification of the Indanone Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[8] Its tolerance of a wide range of functional groups and generally high yields make it the method of choice for modifying the 5-position of our indanone starting material.[9][10] This allows for the introduction of various aryl or heteroaryl substituents, which can probe key interactions within the enzyme binding pocket.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride), is selected for its high efficiency and stability in coupling reactions involving heteroaryl compounds.[10]
-
Base and Solvent: A combination of an aqueous base (like K₂CO₃) and an organic solvent (like dimethoxyethane or dioxane) is used to facilitate the catalytic cycle, specifically the crucial transmetalation step.[8][10]
-
Boronic Acid: An excess (1.1-1.5 equivalents) of the boronic acid is often used to drive the reaction to completion.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the general procedure for coupling an arylboronic acid with this compound.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS (typically 2-12 hours).[10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the 5-aryl-6-methoxy-1-indanone analogue.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Product | Typical Yield | Reference |
| 1 | Phenylboronic acid | 5-Phenyl-6-methoxy-1-indanone | Good to Excellent | [9] |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methoxy-1-indanone | Good to Excellent | [9] |
| 3 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-6-methoxy-1-indanone | Good | [10] |
| 4 | N-Boc-pyrrole-2-boronic acid | 5-(N-Boc-pyrrol-2-yl)-6-methoxy-1-indanone | Good | [11] |
Visualization: Suzuki Coupling Workflow
Caption: Workflow for diversifying the indanone core.
Part 2: Synthesis of the N-Benzylpiperidine-4-carboxaldehyde Moiety
This aldehyde is the critical coupling partner for the indanone core.[12][13] While commercially available, an in-house synthesis is often required for cost-effectiveness or to create novel analogues by varying the N-substituent. A reliable method is the Swern oxidation of the corresponding alcohol, which avoids over-oxidation to the carboxylic acid.[5]
Causality of Experimental Choices:
-
Oxidizing System: The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). This generates the reactive electrophilic sulfur species in situ.
-
Temperature Control: Maintaining a low temperature is critical to prevent the decomposition of the active oxidant and to avoid side reactions.
-
Base: A hindered amine base, such as triethylamine (TEA), is added to abstract a proton in the final step, leading to the formation of the aldehyde and dimethyl sulfide.[5]
Experimental Protocol: Swern Oxidation
-
Activator Prep: In a flame-dried, three-neck flask under Argon, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add anhydrous DMSO (2.2 eq.) dropwise via syringe, keeping the temperature below -70 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (1-benzylpiperidin-4-yl)methanol (1.0 eq.) in DCM dropwise. Stir for 30-60 minutes at -78 °C.
-
Base Quench: Add triethylamine (TEA, 5.0 eq.) dropwise. Allow the reaction to stir for 15 minutes at -78 °C, then warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure to afford N-benzylpiperidine-4-carboxaldehyde, which is often pure enough for the next step.[5][14]
Visualization: Synthesis of the Aldehyde Intermediate
Caption: Synthesis of the key aldehyde intermediate.
Part 3: Coupling of Indanone and Piperidine Moieties
This is the key bond-forming event that constructs the core structure of the Donepezil analogue. The most common method is a base-catalyzed aldol condensation, which forms an α,β-unsaturated ketone intermediate.[4]
Causality of Experimental Choices:
-
Base: A strong base like sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of the indanone, forming a nucleophilic enolate. The choice of base can influence the reaction rate and side products.
-
Reaction Conditions: The reaction is typically run at room temperature or with gentle heating. The subsequent dehydration of the initial aldol adduct to the enone is often spontaneous or can be promoted by acid.[5]
-
Final Reduction: The resulting α,β-unsaturated double bond must be selectively reduced to yield the final Donepezil scaffold. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a standard and effective method for this transformation.[7] Care must be taken, as some catalysts could also reduce the ketone or other functional groups.
Experimental Protocol: Aldol Condensation and Reduction
Step A: Aldol Condensation
-
Setup: Dissolve the 5-aryl-6-methoxy-1-indanone (1.0 eq.) in a suitable solvent like methanol or ethanol in a round-bottom flask under an inert atmosphere.
-
Base and Aldehyde Addition: Add NaOH flakes (3.0 eq.) and stir. Then, add a solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq.) in the same solvent.[5]
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC. The formation of the enone product is usually accompanied by a color change and precipitation.
-
Workup: Filter the solid product. Wash with a dilute acid (e.g., 5% acetic acid) to neutralize excess base, followed by cold methanol. Dry the solid to obtain the intermediate: 2-[(1-benzylpiperidin-4-yl)methylene]-5-aryl-6-methoxy-1-indanone.[15]
Step B: Selective Reduction of the Double Bond
-
Setup: Suspend the enone intermediate from Step A in a solvent such as tetrahydrofuran (THF) or ethyl acetate. Add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-[(1-benzylpiperidin-4-yl)methyl]-5-aryl-6-methoxy-1-indanone, can be purified by recrystallization or column chromatography.[7]
Visualization: Core Fragment Coupling and Elaboration
Caption: Final assembly of the Donepezil analogue scaffold.
Conclusion and Outlook
The synthetic routes detailed in this guide provide a flexible and robust platform for the creation of novel Donepezil analogues starting from this compound. By combining a Suzuki-Miyaura coupling for core diversification with a reliable aldol condensation/reduction sequence, researchers can efficiently generate libraries of compounds for biological screening. These protocols are designed to be self-validating, with clear checkpoints and purification steps. The ability to systematically alter the 5-aryl substituent on the indanone ring is a powerful tool for probing the chemical and biological space around this important pharmacophore, potentially leading to the discovery of next-generation therapeutics for Alzheimer's disease.
References
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-
Catto, M. et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 470-475. Available at: [Link]
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Tchokouaha, P. et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3126. Available at: [Link]
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Bavetsias, V. et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 10482-10491. Available at: [Link]
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-
Sütçü, A. et al. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Preparative Biochemistry & Biotechnology, 52(7), 743-750. Available at: [Link]
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-
Ko, S. Y. et al. (2006). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. Available at: [Link]
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-
Reddy, P. P. et al. (2007). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Archives of Pharmacal Research, 30(12), 1545-1549. Available at: [Link]
- Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(10), 2131-2134.
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Abdel-Rabo, M. M. et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic Chemistry, 80, 565-578. Available at: [Link]
- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (2017).
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Szymański, S. et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1848–1881. Available at: [Link]
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RSC Publishing. (2004). Photochemical synthesis of substituted indan-1-ones related to donepezil. Photochemical & Photobiological Sciences, 3, 855-860. Available at: [Link]
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National Institutes of Health. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 922650. Available at: [Link]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Indeno[1,2-b]quinolines Utilizing 5-Bromo-6-methoxy-1-indanone
Introduction: The Therapeutic Potential of the Indenoquinoline Scaffold
The indenoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. This rigid, planar tetracyclic system is a key pharmacophore in a multitude of compounds exhibiting potent biological activities.[1] Derivatives of indenoquinolines have demonstrated efficacy as anticancer agents, often functioning as dual topoisomerase I and II inhibitors, anti-inflammatory agents, and potent EGFR tyrosine kinase inhibitors.[2][3][4] The therapeutic promise of these molecules, such as TAS-103 which targets topoisomerase, underscores the critical need for robust and efficient synthetic methodologies to generate structurally diverse analogs for further investigation.[1]
This document provides a comprehensive guide for the synthesis of functionalized indenoquinolines, leveraging the strategically substituted precursor, 5-Bromo-6-methoxy-1-indanone. We will focus on the venerable Friedländer annulation, a direct and atom-economical approach to constructing the quinoline ring system.[5][6][7] The protocols and insights herein are designed to equip researchers with the practical knowledge to not only replicate the synthesis but also to adapt it for the creation of novel derivatives for drug discovery programs.
Core Synthetic Strategy: The Friedländer Annulation
The Friedländer synthesis is a classic and highly effective condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[6][7][8] This reaction forms the quinoline ring in a single, often high-yielding, step. In our context, this compound serves as the methylene-activated carbonyl component, providing the indanone portion of the final tetracyclic product.
Reaction Mechanism
The reaction can proceed via two primary mechanistic pathways, depending on whether it is catalyzed by an acid or a base.[6]
-
Aldol-First Pathway (Base-Catalyzed): The reaction initiates with a base-catalyzed aldol condensation between the enolate of this compound and the aldehyde group of a 2-aminoaryl aldehyde. The resulting aldol adduct then undergoes dehydration. The final step is an intramolecular cyclization via Schiff base (imine) formation between the aniline nitrogen and the indanone carbonyl, followed by a second dehydration event to yield the fully aromatized indenoquinoline system.
-
Schiff Base-First Pathway (Acid-Catalyzed): Under acidic conditions, the reaction typically begins with the formation of a Schiff base between the 2-aminoaryl aldehyde and the amine. This is followed by an intramolecular aldol-type reaction, where the enol or enolate of the indanone attacks the iminium ion, and subsequent dehydration furnishes the product.
The choice of catalyst is crucial and can influence reaction rates and yields. Common catalysts include p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or bases like potassium tert-butoxide (KOtBu).[6][8][9]
Caption: Generalized workflow of the Friedländer Annulation.
Detailed Experimental Protocol: Synthesis of 2-Bromo-3-methoxy-11H-indeno[1,2-b]quinolin-11-one
This protocol details the synthesis of a representative indenoquinoline derivative from this compound and 2-aminobenzaldehyde using an acid catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 187872-11-3 | 241.08 g/mol | 1.0 | 241 mg |
| 2-Aminobenzaldehyde | 529-23-7 | 121.14 g/mol | 1.0 | 121 mg |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 g/mol | 0.1 (10 mol%) | 19 mg |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | - | 10 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | As needed |
| Hexane | 110-54-3 | 86.18 g/mol | - | As needed |
Note: this compound is harmful if swallowed.[10] Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (241 mg, 1.0 mmol), 2-aminobenzaldehyde (121 mg, 1.0 mmol), and p-toluenesulfonic acid (19 mg, 0.1 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask. The mixture will form a suspension.
-
Reaction Conditions: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously under reflux.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour.
-
TLC System: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is a suitable eluent.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product is expected to be a new, less polar spot compared to the starting materials. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete (disappearance of starting materials on TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
A precipitate of the product may form upon cooling. If so, cool the flask further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol (2-3 mL).
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Slurry: Adsorb the crude material onto a small amount of silica gel.
-
Eluent: Use a gradient of ethyl acetate in hexane to elute the column.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified indenoquinoline.
-
-
Characterization: The structure of the final product, 2-Bromo-3-methoxy-11H-indeno[1,2-b]quinolin-11-one, should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and its purity assessed by melting point analysis.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for indenoquinoline synthesis.
Discussion: Causality and Troubleshooting
-
Choice of Catalyst: While this protocol uses p-TsOH, an acid catalyst, base-catalyzed conditions with KOtBu are also effective.[9] The choice can depend on the specific substrates used. Acidic conditions are generally robust for this transformation.
-
Solvent Selection: Ethanol is a good choice as it effectively dissolves the starting materials at reflux temperature and is relatively benign. Other high-boiling point solvents like toluene or solvent-free conditions can also be explored.[8][11]
-
Potential Side Reactions: The primary side reaction to consider is the self-condensation of this compound under the reaction conditions. This can be minimized by using a 1:1 stoichiometry of reactants and ensuring efficient stirring.
-
Troubleshooting Low Yields: If the yield is low, consider increasing the catalyst loading (e.g., to 20 mol%) or extending the reaction time. Ensure the 2-aminobenzaldehyde is of high purity, as impurities can inhibit the reaction. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for Friedländer reactions.[5]
Conclusion and Future Directions
The protocol described provides a reliable and straightforward method for synthesizing a substituted indenoquinoline using this compound. The strategic placement of the bromo and methoxy groups on the indanone precursor offers valuable handles for further functionalization. The bromine atom can be used for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity, while the methoxy group can be a site for demethylation to reveal a phenol for further derivatization. This synthetic flexibility is paramount in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the biological profile of these potent heterocyclic compounds.[12][13][14]
References
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Yang, G., Yao, L., Mao, G., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(21), 14523–14535. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of quinolines, indenoquinolines and acridines. Available from: [Link]
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ResearchGate. (n.d.). Proposed mechanism for the formation of indeno[1,2-b]quinolin-11-ones. Available from: [Link]
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Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2020). Efficient synthesis of benzoacridines and indenoquinolines catalyzed by acidic magnetic dendrimer. Scientific Reports, 10(1). Available from: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]
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Yang, G., Yao, L., Mao, G., et al. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. Journal of Organic Chemistry. Available from: [Link]
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Jones, A. M., et al. (2017). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules, 22(10), 1649. Available from: [Link]
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Chen, Y. L., et al. (2008). Synthesis and antiproliferative evaluation of certain indeno[1,2-c]quinoline derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]
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Tseng, C. H., et al. (2010). Synthesis and antiproliferative evaluation of certain indeno[1,2-c]quinoline derivatives. Part 2. Journal of Medicinal Chemistry. Available from: [Link]
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Chen, Y. L., et al. (2016). Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents. Molecules. Available from: [Link]
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Cho, W. J., et al. (2007). Design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for the development of antitumor agents as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]
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Hranjec, M., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(2), M1922. Available from: [Link]
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Aiebchun, T., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. Available from: [Link]
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Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]
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Szymański, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. Available from: [Link]
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Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Available from: [Link]
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Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available from: [Link]
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ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Available from: [Link]
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Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available from: [Link]
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Hernández-Majalca, F., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. Available from: [Link]
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PharmaTutor. (2025). Breakthrough in indole chemistry could accelerate drug development. Available from: [Link]
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The Strategic Application of 5-Bromo-6-methoxy-1-indanone in the Synthesis of Novel Antitumor Agents: A Guide for Researchers
The indanone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active natural products and synthetic pharmaceuticals.[1] Among its derivatives, 5-Bromo-6-methoxy-1-indanone emerges as a particularly strategic precursor for the development of potent antitumor agents. Its unique substitution pattern offers a versatile platform for structural elaboration, enabling the synthesis of compounds that target critical cellular machinery involved in cancer progression, most notably the microtubule network.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a key starting material. We will delve into the rationale behind its use, present detailed, field-proven protocols for its conversion into promising anticancer candidates, and offer insights into the structure-activity relationships that govern their efficacy.
The Rationale: Why this compound?
The strategic value of this compound lies in its dual functionality. The ketone at the 1-position is a reactive handle for derivatization, most commonly through aldol condensation to form 2-benzylidene-1-indanone derivatives, which are rigid analogues of chalcones.[4] These compounds are well-documented as potent inhibitors of tubulin polymerization.[2] The bromo-substituent at the 5-position provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups. This modification can significantly influence the compound's biological activity and pharmacokinetic properties. The methoxy group at the 6-position is also a key feature, as polymethoxylated aromatic rings are frequently found in potent tubulin inhibitors, contributing to their binding affinity.[3]
Synthetic Pathways to Antitumor Agents from this compound
Two primary synthetic routes are highlighted here, demonstrating the versatility of this compound in generating diverse classes of potential antitumor agents.
Pathway 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Aldol Condensation
The Claisen-Schmidt (a type of aldol) condensation of this compound with various aromatic aldehydes is a straightforward and efficient method for synthesizing 2-benzylidene-1-indanone derivatives. These compounds are structurally analogous to combretastatins, a class of potent natural product tubulin inhibitors.[5] The α,β-unsaturated ketone moiety in the resulting structure is a key pharmacophore that interacts with the colchicine binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2]
Caption: Workflow for the synthesis of 2-benzylidene-1-indanone derivatives.
Detailed Protocol 1: Synthesis of a 2-Benzylidene-1-indanone Derivative
This protocol describes the synthesis of 2-(3,4,5-trimethoxybenzylidene)-5-bromo-6-methoxy-1-indanone, a hypothetical but representative example of a potent tubulin inhibitor based on published structure-activity relationship (SAR) studies.[2][6]
Materials:
-
This compound
-
3,4,5-Trimethoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in absolute ethanol (20-30 mL).
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in a small amount of water and add it dropwise to the stirred solution of the indanone and aldehyde at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expert Insight: The choice of the aromatic aldehyde is critical. Electron-donating groups, such as methoxy groups, on the benzaldehyde ring often enhance the anticancer activity of the resulting 2-benzylidene-1-indanone.[6] The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore that mimics the A-ring of colchicine, enhancing binding to tubulin.
Table 1: Representative Biological Activity of 2-Benzylidene-1-indanone Derivatives
| Compound ID | R Group on Benzylidene | Cancer Cell Line | IC50 (µM) | Reference |
| 9j | 3,4-methylenedioxy | MCF-7 (Breast) | 0.01 | [2] |
| 9j | 3,4-methylenedioxy | HCT-116 (Colon) | 0.88 | [2] |
| 9j | 3,4-methylenedioxy | THP-1 (Leukemia) | 0.02 | [2] |
| 9j | 3,4-methylenedioxy | A549 (Lung) | 0.01 | [2] |
| 1 | 3,4-methylenedioxy | DU145 (Prostate) | 14.76 | [3] |
| 21 | 4-methoxy | K562 (Leukemia) | 3.27 | [7] |
Pathway 2: Synthesis of 5-Aryl-1-indanone Derivatives via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of this compound is a versatile handle for introducing aryl or heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance. The introduction of an additional aromatic ring at this position can significantly modulate the compound's biological activity, potentially leading to the discovery of novel kinase inhibitors or other targeted agents.
Caption: Workflow for the synthesis of 5-aryl-1-indanone derivatives.
Detailed Protocol 2: Synthesis of a 5-Aryl-1-indanone Derivative
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02-0.05 eq), and SPhos (0.04-0.10 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For nitrogen-containing heterocycles, which can sometimes inhibit the catalyst, specialized ligands and conditions may be necessary. The electronic nature of the boronic acid can also influence the reaction rate and yield.
Table 2: Potential for Further Derivatization and Biological Activity of 5-Aryl-1-indanones
While specific anticancer data for 5-aryl-6-methoxy-1-indanone derivatives is an emerging area, the core structure is a key component of several classes of biologically active molecules. Further derivatization of the ketone can lead to compounds with a range of activities.
| Derivative Class | Potential Target | Rationale | Representative Reference |
| 2-Benzylidene-5-aryl-1-indanones | Tubulin | Combines the tubulin-binding pharmacophore with a bulky aryl group that can enhance activity or modulate solubility. | [2][6] |
| Indanone-based Kinase Inhibitors | Various kinases (e.g., VEGFR, PDGFR) | The indanone scaffold is present in several approved kinase inhibitors. The 5-aryl group can be tailored to fit into specific kinase active sites. |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which indanone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape maintenance.
Caption: Mechanism of action of indanone-based tubulin inhibitors.
Indanone derivatives, particularly the 2-benzylidene class, bind to the colchicine binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting the disassembly of existing ones. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel antitumor agents. Its chemical handles allow for the strategic and efficient construction of diverse molecular architectures, particularly those targeting tubulin polymerization. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in the ongoing quest for more effective cancer therapeutics.
References
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- Hu, J., Yan, J., Chen, J., Pang, Y., Huang, L., & Li, X. (2015). Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents. MedChemComm, 6(7), 1349-1355.
- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.
- Kłys, A., & Gucma, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-78.
- Prakasham, A. P., Saxena, A. K., Luqman, S., Chanda, D., Kaur, T., Gupta, A., ... & Negi, A. S. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 20(8), 2643-2653.
- Erkan, S., & Alkaya Yıldız, C. (2024). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. Turkish Computational and Theoretical Chemistry, 8(2), 101-109.
- Shrestha, A., Oh, H. J., Kim, M. J., Pun, N. T., Magar, T. B. T., Bist, G., ... & Lee, E. S. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry, 133, 121-138.
- Chanda, D., Bhushan, S., Guru, S. K., Shanker, K., Wani, Z. A., Rah, B. A., ... & Negi, A. S. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 155-163.
- Chanda, D., Bhushan, S., Guru, S. K., Shanker, K., Wani, Z. A., Rah, B. A., ... & Negi, A. S. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 155-163.
- Sreelatha, T., & Nekkanti, S. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- Kumar, K., Das, R., Luqman, S., Meena, S., Shanker, K., Samad, A., ... & Negi, A. S. (2023). Dual targeted 2-Benzylideneindanone pendant hydroxamic acid group exhibits selective HDAC6 inhibition along with tubulin stabilization effect. Bioorganic & Medicinal Chemistry, 85, 117282.
- Kumar, K., Das, R., Luqman, S., Meena, S., Shanker, K., Samad, A., ... & Negi, A. S. (2023). Dual targeted 2-Benzylideneindanone pendant hydroxamic acid group exhibits selective HDAC6 inhibition along with tubulin stabilization effect. Bioorganic & Medicinal Chemistry, 85, 117282.
- Çetin, S., & Gökçe, M. (2023). Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent.
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- BenchChem. (2025). Anti-Inflammatory and Cytotoxic Activities of 2-Benzylidene-1-Indanone Analogs.
- Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(14), 8266-8289.
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- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction.
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Introduction: The Strategic Importance of Suzuki Coupling for Indanone Scaffolds
An Application Note for the Synthesis of 5-Aryl-6-methoxy-1-indanones
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in the construction of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is particularly vital in medicinal chemistry for the synthesis of biaryl and substituted aromatic structures.[3][4][5]
The 5-Bromo-6-methoxy-1-indanone scaffold is a valuable building block in drug discovery and development. Its rigid framework and substitution pattern serve as a key intermediate for compounds targeting a range of biological pathways, including treatments for neurodegenerative diseases like Alzheimer's.[6] The ability to selectively functionalize the C-5 position via Suzuki coupling opens a direct and modular route to a diverse library of novel 5-aryl-1-indanone derivatives, enabling extensive structure-activity relationship (SAR) studies.
This guide provides a detailed protocol and technical insights for performing the Suzuki coupling on this compound. It is designed for researchers and scientists in drug development, offering a framework for optimizing reaction conditions and troubleshooting common challenges.
Reaction Mechanism and Rationale for Parameter Selection
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[2][4][7] Understanding this cycle is critical for rationally selecting and optimizing reaction parameters. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][4] The reactivity order for halides is generally I > Br > Cl.[1] For an aryl bromide like our substrate, this step is typically efficient.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Experimental Parameters
-
Palladium Catalyst & Ligand: The choice of catalyst is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a phosphine ligand.[8] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step and improve yields.[3][5][9]
-
Base: The base activates the boronic acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] K₂CO₃ is a cost-effective and generally effective choice. Stronger bases like K₃PO₄ may be required for less reactive partners. The ketone in the indanone scaffold is generally stable under these conditions.
-
Solvent: A variety of solvents can be used, often in biphasic systems with water to dissolve the inorganic base.[1][10] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[3] The choice depends on the solubility of the substrates and the optimal temperature for the chosen catalyst system. Degassing the solvent to remove oxygen is critical to prevent oxidative deactivation of the Pd(0) catalyst.[9]
-
Boron Source: While arylboronic acids are common, they can be prone to decomposition via protodeboronation.[9] For challenging couplings or for improved stability and handling, boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are excellent alternatives.[1][10]
Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point. Optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst.
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling Argon through the 1,4-dioxane/water mixture for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80–100 °C). Stir the mixture vigorously for the specified time (typically 4–24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-1-indanone product.
Data Presentation: Optimizing Reaction Conditions
Systematic optimization is key to achieving high yields. The following table illustrates a hypothetical screening process for coupling with 4-methylphenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 6 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 95 |
| 5 | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | DMF | 80 | 12 | 78 |
This data is illustrative and serves as a template for experimental design.
Troubleshooting Common Issues
Even robust reactions like the Suzuki coupling can encounter problems. A systematic approach to troubleshooting is essential.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid (decomposed).3. Insufficiently inert atmosphere.4. Inappropriate base or solvent. | 1. Use fresh catalyst; ensure proper inert handling.[9]2. Use fresh boronic acid or switch to a more stable boronic ester or trifluoroborate salt.[9]3. Ensure thorough degassing of solvents and proper purging of the reaction vessel.[9]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, THF). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for the solvent and ensure a robust inert atmosphere throughout the reaction.[3] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by residual water/protons before transmetalation. | Use a more stable boronate (pinacol or MIDA ester).[9] Use rigorously dried solvents or a less aqueous base/solvent system. |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the active Pd(0) has crashed out of solution. Ensure the ligand is stable under the reaction conditions and that the temperature is not excessively high. Check solvent purity for peroxides.[9] |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available at: [Link]
-
Thieme. (2011). Regioselective Synthesis of Indanones. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
NIH National Library of Medicine. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Available at: [Link]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Detailed Experimental Protocol for the Intramolecular Friedel-Crafts Synthesis of 5-Bromo-6-methoxy-1-indanone
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive, two-step experimental protocol for the synthesis of 5-Bromo-6-methoxy-1-indanone, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis proceeds via an intramolecular Friedel-Crafts acylation, a robust and fundamental transformation in organic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
The 1-indanone core is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Its rigid framework serves as a versatile template for the development of novel therapeutic agents. The synthesis of substituted indanones is therefore a critical task in drug discovery and development. The intramolecular Friedel-Crafts acylation stands as one of the most powerful and direct methods for constructing the 1-indanone ring system.[2] This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives, promoted by a strong Lewis or Brønsted acid.[2][3]
This document outlines a detailed, reliable protocol for the preparation of this compound from its corresponding carboxylic acid precursor, 3-(3-bromo-4-methoxyphenyl)propanoic acid. The procedure is presented in two distinct stages: the conversion of the carboxylic acid to its acyl chloride, followed by the pivotal intramolecular Friedel-Crafts cyclization.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the following two-step sequence:
Step 1: Acyl Chloride Formation
Caption: Conversion of 3-(3-bromo-4-methoxyphenyl)propanoic acid to its corresponding acyl chloride using thionyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
Caption: Lewis acid-catalyzed intramolecular cyclization to yield this compound.
Mechanistic Rationale
Acyl Chloride Formation: Carboxylic acids react with thionyl chloride (SOCl₂) to form acyl chlorides.[4] The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[5][6] This forms a chlorosulfite intermediate, which is highly reactive. The subsequent collapse of this intermediate and nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7] The evolution of these gases drives the reaction to completion, making this a highly efficient transformation.
Intramolecular Friedel-Crafts Acylation: This reaction is a classic example of electrophilic aromatic substitution.[8][9] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion.[10] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The methoxy group is a strong activating group, directing the electrophilic attack to the ortho position. The bromine atom, while deactivating, is also an ortho, para-director. The cyclization occurs at the position ortho to the methoxy group due to its powerful activating effect, leading to the desired 5-bromo-6-methoxy regioisomer. A final deprotonation step restores the aromaticity of the ring, yielding the stable 1-indanone product.[11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
General Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It is also hygroscopic. Handle in a fume hood and ensure all glassware is scrupulously dry.
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Toluene is flammable and toxic. Use in a well-ventilated area.
Protocol 1: Synthesis of 3-(3-bromo-4-methoxyphenyl)propanoyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| 3-(3-bromo-4-methoxyphenyl)propanoic acid | 259.09 | 5.0 g | 19.3 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.1 mL (3.4 g) | 28.9 | 1.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | catalytic | - |
Procedure
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂), add 3-(3-bromo-4-methoxyphenyl)propanoic acid (5.0 g, 19.3 mmol).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (50 mL) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.1 mL, 28.9 mmol) dropwise to the stirred suspension over 10-15 minutes. Caution: Gas evolution (HCl, SO₂) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux (approx. 40 °C) and maintain for 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS to confirm the conversion to the methyl ester.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene (2 x 10 mL).
-
The resulting crude 3-(3-bromo-4-methoxyphenyl)propanoyl chloride (a yellow-orange oil or solid) is used directly in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol describes the key cyclization step to form the target indanone.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| Crude 3-(3-bromo-4-methoxyphenyl)propanoyl chloride | 277.54 | ~19.3 mmol | 19.3 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 3.1 g | 23.2 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Crushed Ice | 18.02 | ~150 g | - | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | ~10 mL | - | - |
Procedure
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an inert gas inlet, and a dropping funnel, add anhydrous aluminum chloride (3.1 g, 23.2 mmol).
-
Add anhydrous dichloromethane (50 mL) and cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-bromo-4-methoxyphenyl)propanoyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture will typically turn dark red or brown.
-
After the addition, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quenching: Very carefully and slowly, pour the reaction mixture onto a beaker containing ~150 g of crushed ice and ~10 mL of concentrated HCl. Caution: This is a highly exothermic process and will release HCl gas. Perform this step slowly in a fume hood.
-
Stir the quenched mixture vigorously until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.[12]
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: A workflow diagram for the two-step synthesis of this compound.
Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation step.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Asscher, Y., & Agranat, I. (n.d.). Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]
-
van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett. Retrieved from [Link]
-
PubMed Central. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Polyphosphoric Acids As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 5-Bromo-6-methoxy-1-indanone in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Bromo-6-methoxy-1-indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial properties.[3][4][5] The well-known Alzheimer's disease therapeutic, Donepezil, features a substituted indanone moiety, underscoring the clinical significance of this structural class.[2]
This application note focuses on a particularly valuable starting material for medicinal chemistry exploration: This compound . This compound is strategically functionalized for divergent synthesis. The methoxy group at the 6-position is a key feature in many biologically active indanones, often involved in hydrophobic interactions within enzyme active sites.[6] The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions for the introduction of diverse aryl and heteroaryl substituents. Furthermore, the ketone at the 1-position and the adjacent methylene group at the 2-position offer additional sites for chemical modification.
This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed experimental protocols and the scientific rationale behind the chosen methodologies.
Chemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful derivatization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO₂ | [7][8][9] |
| Molecular Weight | 241.08 g/mol | [7][8][9] |
| CAS Number | 187872-11-3 | [7][8][9] |
| Appearance | Solid | [7] |
| Melting Point | 150-155 °C | [7] |
Derivatization Strategies and Protocols
The derivatization of this compound can be systematically approached by considering its three primary reactive sites: the aromatic ring (C5-Br), the α-carbon to the ketone (C2), and the carbonyl group itself (C1).
Functionalization of the Aromatic Ring via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy for expanding the structure-activity relationship (SAR) of a lead compound.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[10] It is tolerant of a wide range of functional groups, making it ideal for use with complex molecules in medicinal chemistry. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-methoxy-1-indanone derivative.
α-Functionalization: Synthesis of 2-Arylidene Derivatives
The α-methylene group (C2) is activated by the adjacent carbonyl, making it susceptible to condensation reactions. The Claisen-Schmidt condensation with aromatic aldehydes is a common method to produce 2-arylidene-1-indanone derivatives, which are rigid analogs of chalcones and often exhibit potent biological activities, such as anticancer effects.[1][6]
Rationale: This acid- or base-catalyzed reaction proceeds through an aldol addition followed by dehydration. The resulting α,β-unsaturated ketone is a valuable pharmacophore. The choice of catalyst and reaction conditions can influence the yield and purity of the product.
Experimental Workflow:
Caption: Workflow for the Claisen-Schmidt condensation to form 2-arylidene derivatives.
Detailed Protocol:
-
Solution Preparation: Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Isolation: Pour the reaction mixture into cold water or a dilute acid solution (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Modification of the Carbonyl Group: Reductions and Reductive Aminations
The ketone at C1 can be readily transformed into other functional groups, such as alcohols or amines, which can significantly alter the molecule's polarity and hydrogen bonding capabilities.
Rationale: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center, and the resulting alcohol can serve as a precursor for further functionalization, such as esterification or etherification.
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol can be purified by column chromatography.
Rationale: Reductive amination introduces a nitrogen-containing functional group, which is a common feature in many pharmaceuticals due to its ability to form salt bridges and participate in hydrogen bonding. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a suitable solvent (e.g., methanol or dichloromethane).
-
Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). If the amine is used as its salt, a base may be required.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amine by column chromatography.
Conclusion
This compound is a highly versatile building block for the synthesis of novel compounds with potential therapeutic applications. The strategic derivatization at the C5, C2, and C1 positions allows for the systematic exploration of the chemical space around the privileged 1-indanone scaffold. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug discovery to generate diverse libraries of compounds for biological screening.
References
- The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide - Benchchem.
- Synthesis of 1-indanones with a broad range of biological activity - OUCI.
- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
- 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed.
- Recent developments in biological activities of indanones | Request PDF - ResearchGate.
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme - SciELO.
- EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents.
- What is the current research progress on 1-Indanone derivatives? - FAQ - Guidechem.
- Regioselective Synthesis of Indanones.
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH.
- (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate.
- This compound 97 187872-11-3 - Sigma-Aldrich.
- the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study.
- Indanone synthesis - Organic Chemistry Portal.
- Synthesis of 5,6-dimethoxy-1-indanone.
- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
- This compound | C10H9BrO2 | CID 22278718 - PubChem.
- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing.
- Differential Effects of Nitrogen-Substitution in 5- and 6-Membered Aromatic Motifs - PMC.
- 5-Methoxy-1-indanone 98 5111-70-6 - Sigma-Aldrich.
- This compound 97 187872-11-3 - Sigma-Aldrich.
- 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem.
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 5-Bromo-6-methoxy-1-indanone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of 5-Bromo-6-methoxy-1-indanone
This compound is a high-value, specialized chemical intermediate. Its significance is primarily rooted in its role as a key building block in the synthesis of various pharmacologically active molecules. The indanone core is a privileged structure in medicinal chemistry, appearing in treatments for neurodegenerative diseases, cancer, and viral infections.[1][2] Most notably, derivatives of this specific indanone are crucial for the synthesis of Donepezil (marketed as Aricept), a cornerstone therapy for managing the symptoms of Alzheimer's disease.[3][4][5][6][7]
The robust and scalable synthesis of this intermediate is therefore a critical upstream process in the pharmaceutical supply chain. This guide provides a comprehensive overview of the chemical principles, a detailed large-scale production protocol, critical safety considerations, and analytical validation methods for the synthesis of this compound, grounded in established chemical literature and industrial best practices.
Foundational Chemistry: The Intramolecular Friedel-Crafts Acylation
The construction of the indanone ring system is most reliably achieved via an intramolecular Friedel-Crafts acylation.[1][2][8] This reaction is a classic example of electrophilic aromatic substitution, where a tethered acyl group cyclizes onto an aromatic ring.
Mechanism Pillars:
-
Electrophile Generation: The process begins with the activation of a carboxylic acid derivative, typically an acyl chloride, by a potent Lewis acid catalyst such as aluminum chloride (AlCl₃). This coordination generates a highly reactive acylium ion, a powerful electrophile.[1]
-
Intramolecular Attack: The electron-rich aromatic ring of the same molecule acts as a nucleophile, attacking the electrophilic acylium ion. This step forms the new carbon-carbon bond, closing the five-membered ring characteristic of the indanone core.
-
Rearomatization: The resulting intermediate, a cyclohexadienyl cation (a Wheland intermediate), is unstable. It rapidly loses a proton (H⁺) to a base (such as the AlCl₄⁻ complex), restoring the aromaticity of the benzene ring and yielding the final, stable indanone product.[1]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Large-Scale Synthesis: A Validated Protocol
This protocol details a two-stage process for the synthesis of this compound, starting from 3-(3-bromo-4-methoxyphenyl)propanoic acid. This precursor can be synthesized via standard organic chemistry methods or procured from commercial suppliers. The entire process must be conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.
Physicochemical Data of Target Compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₉BrO₂ | [9][10] |
| Molecular Weight | 241.08 g/mol | [9][10] |
| Appearance | Solid (typically off-white to tan) | [10] |
| Melting Point | 150-155 °C | [10] |
| CAS Number | 187872-11-3 | [9][10] |
Stage 1: Activation via Acyl Chloride Formation
Objective: To convert the precursor carboxylic acid into the more reactive acyl chloride.
-
Reagents:
-
3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Protocol:
-
Charge a suitably sized, dry, glass-lined reactor with 3-(3-bromo-4-methoxyphenyl)propanoic acid and the chosen anhydrous solvent under a nitrogen atmosphere.
-
Begin stirring to form a slurry or solution.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture via a dropping funnel. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the reactor is vented to a scrubber system.
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction completion by quenching a small aliquot with methanol and analyzing by TLC or HPLC to confirm the disappearance of the starting acid.
-
Once complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(3-bromo-4-methoxyphenyl)propanoyl chloride is a viscous oil or low-melting solid and is typically used directly in the next stage without further purification.
-
Stage 2: Intramolecular Friedel-Crafts Cyclization
Objective: To cyclize the acyl chloride to form the target indanone.
-
Reagents:
-
3-(3-bromo-4-methoxyphenyl)propanoyl chloride (from Stage 1) (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice / Cold Dilute HCl (for quenching)
-
-
Protocol:
-
Charge a separate, larger, dry, glass-lined reactor with anhydrous DCM under a nitrogen atmosphere.
-
Cool the solvent to 0-5 °C using a chiller.
-
Critical Step: Add anhydrous aluminum chloride portion-wise to the cold DCM while stirring vigorously. This addition is exothermic; maintain the temperature below 10 °C.
-
While maintaining the temperature at 0-5 °C, slowly add a solution of the crude acyl chloride (from Stage 1) in anhydrous DCM to the AlCl₃ slurry. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor reaction progress by TLC or HPLC.
-
Critical Quench Step: Prepare a separate vessel containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid. Slowly and carefully transfer the reaction mixture into the ice/acid mixture. This process is highly exothermic and liberates a large volume of HCl gas. Ensure adequate cooling and ventilation/scrubbing.
-
After the quench is complete, continue stirring until all solids have dissolved. Transfer the mixture to a separation funnel or liquid-liquid extraction setup.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product with high purity.
-
Caption: Workflow for the large-scale synthesis of this compound.
Process Safety & Hazard Management: A Non-Negotiable Priority
The large-scale synthesis of this compound involves several hazardous reagents and energetic steps. A thorough risk assessment is mandatory before commencing any work.
| Reagent/Process | Hazard | Mitigation Strategy |
| Thionyl Chloride | Highly corrosive, toxic upon inhalation, reacts violently with water. | Handle only in a well-ventilated fume hood or closed system. Use appropriate PPE (acid-resistant gloves, face shield). Vent to a caustic scrubber. |
| Aluminum Chloride | Corrosive solid. Reacts violently and exothermically with water, releasing HCl gas.[11] | Use only anhydrous grade. Store in a desiccator. Add portion-wise to solvent with efficient cooling and stirring. Prevent all contact with moisture.[11] |
| Brominated Compounds | The target product is harmful if swallowed.[9][10] Bromine, if used in precursor synthesis, is extremely toxic, corrosive, and a strong oxidizer.[12][13][14][15] | Avoid generating dusts. Use appropriate PPE. For bromine, work must be done in a dedicated, well-ventilated area with emergency procedures in place.[12][14] |
| Reaction Quench | Extremely exothermic. Rapidly generates large volumes of corrosive HCl gas. | Perform as a "reverse quench" (adding reaction mixture to ice/water). Use an appropriately sized vessel to contain foaming/splashing. Ensure robust cooling and high-capacity ventilation/scrubbing. |
| Dichloromethane | Volatile organic solvent; suspected carcinogen. | Minimize exposure through use in closed systems or well-ventilated hoods. Use appropriate respiratory protection if necessary. |
Personal Protective Equipment (PPE): At a minimum, all personnel must wear chemical splash goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton for chlorinated solvents and corrosive reagents).
Quality Control & Analytical Characterization
To ensure the final product meets the required specifications for pharmaceutical use, a battery of analytical tests must be performed.
-
Identity Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[16][17][18]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[16]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the ketone at approximately 1700-1715 cm⁻¹.[16][17]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product, typically targeting >98% or higher depending on the specific requirements.
-
Melting Point: A sharp melting point range consistent with the reference value (150-155 °C) is a strong indicator of high purity.[10]
-
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- Kieć-Kononowicz, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Published by the U.S.
- Cravotto, G., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(9), 1437. Published by the U.S.
- ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation.
- Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Unknown. (n.d.).
- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (n.d.). This compound 97%.
- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720.
- Merck Millipore. (2025). SAFETY DATA SHEET - Aluminum Bromide.
- Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from Archean Chemical Industries website.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
- ICL Group Sustainability. (n.d.). BROMINE - Safety Handbook.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- New Drug Approvals. (2013). DONEPEZIL SYNTHESIS.
- TÜBİTAK Academic Journals. (2009).
- PubChem. (n.d.). 5-Methoxyindan-1-one.
- Alkali Scientific. (n.d.). This compound, 1 X 1 g (734489-1G).
- Google Patents. (n.d.). US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride.
- SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.
- ResearchGate. (2020). (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products.
- PubMed. (n.d.). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug.
- Unknown. (2025).
- Taylor & Francis Online. (n.d.). Efficient and Industrially Viable Synthesis of Donepezil.
- ACS Publications. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters.
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Application Notes and Protocols for the Purification of 5-Bromo-6-methoxy-1-indanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 5-Bromo-6-methoxy-1-indanone
This compound is a key synthetic intermediate in the development of various biologically active molecules. Its rigid, bicyclic structure serves as a versatile scaffold in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant downstream effects, leading to the formation of unwanted side products, reduced yields in subsequent synthetic steps, and potentially confounding biological assay results. Therefore, robust and reliable purification of this intermediate is paramount to ensure the integrity and reproducibility of research and development efforts.
This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization and column chromatography. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and troubleshoot these techniques effectively.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 150-155 °C | |
| CAS Number | 187872-11-3 | [1] |
The relatively high melting point and solid nature of this compound suggest that recrystallization is a highly suitable purification method. Its polarity, influenced by the ketone and methoxy functional groups, will be a key consideration for selecting appropriate solvent systems for both recrystallization and chromatography.
Understanding Potential Impurities
The purification strategy should be designed to remove common impurities that may arise during the synthesis of this compound. Common synthetic routes to indanones include intramolecular Friedel-Crafts acylation.[2][3] Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomeric indanones formed due to alternative cyclization pathways. For instance, in the synthesis of related dimethoxy-methyl-indanones, an oily regioisomer was observed.[4]
-
Reaction intermediates: Incomplete reaction can leave intermediates, such as the corresponding propionic acid, in the crude product.
-
Byproducts: Products from side reactions, which can be numerous depending on the specific synthetic route.
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection: A Critical First Step
The choice of solvent is paramount for successful recrystallization. Based on the structure of this compound and protocols for similar compounds, several solvent systems are proposed.[5]
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | The polarity of alcohols can effectively dissolve the indanone at elevated temperatures while having lower solubility at room temperature. |
| Ethyl Acetate | A medium-polarity solvent that is often a good starting point for the recrystallization of a wide range of organic compounds. |
| Toluene | A less polar solvent that may be effective if the primary impurities are highly polar. |
| Ethanol/Water or Acetone/Water | A mixed solvent system can be fine-tuned to achieve the desired solubility profile. The water acts as an anti-solvent. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring to the boiling point of the solvent.
-
Solvent Addition: Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to avoid adding an excess of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for the purification of smaller quantities, flash column chromatography is a powerful technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Solvent System Selection for Chromatography
The choice of the mobile phase (eluent) is critical for achieving good separation. This is typically determined by thin-layer chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Recommended Starting Solvent Systems (Mobile Phase):
-
Hexanes/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity to 7:3)
-
Dichloromethane/Methanol gradient (for more polar compounds)
Step-by-Step Flash Column Chromatography Protocol
-
TLC Analysis: Analyze the crude mixture by TLC using various solvent systems to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute the compounds from the column in order of increasing polarity.
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent; the compound is insoluble in the chosen solvent. | Use a lower-boiling point solvent; use a different solvent system. |
| Poor recovery from recrystallization | Too much solvent was used; the compound is too soluble in the chosen solvent at low temperatures. | Use less solvent; use a less polar solvent or a mixed solvent system with an anti-solvent. |
| Poor separation in column chromatography | Inappropriate mobile phase; column overloading. | Optimize the mobile phase using TLC; use a larger column or less sample. |
| Compound streaks on TLC plate | Sample is too concentrated; sample is highly polar and interacting strongly with the silica. | Dilute the sample; add a small amount of a polar solvent (e.g., acetic acid or methanol) to the mobile phase. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed.[1] Handle with care.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. By carefully selecting and executing the appropriate purification technique, whether it be recrystallization or column chromatography, researchers can ensure the high purity of their material, leading to more reliable and reproducible results in their synthetic and biological studies. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]
-
Speqtus. (n.d.). 5-Bromo-1-Indanone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
Sources
Catalyst Selection for Reactions Involving 5-Bromo-6-methoxy-1-indanone: Application Notes and Protocols
Introduction: The Versatility of the 5-Bromo-6-methoxy-1-indanone Scaffold
This compound is a highly valuable and versatile building block in medicinal chemistry and drug development. Its rigid indanone core, coupled with the strategically positioned bromine atom and methoxy group, provides a scaffold ripe for derivatization. The bromine atom at the 5-position serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This capability is crucial in the synthesis of compound libraries for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutics. For instance, derivatives of this scaffold are explored in the synthesis of analogues of Donepezil, a well-known acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2][3][4][5]
This guide provides a comprehensive overview of catalyst selection and detailed protocols for several key transformations of this compound, focusing on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. The protocols are designed to be robust starting points for researchers, with explanations of the underlying principles to aid in optimization and troubleshooting.
Core Principle: The Palladium Catalytic Cycle
The majority of the reactions discussed herein are predicated on a general palladium catalytic cycle. A fundamental understanding of this cycle is crucial for rational catalyst selection. The cycle typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond to form a palladium(II) intermediate. Electron-rich ligands on the palladium center can facilitate this step.
-
Transmetalation (for Suzuki, Sonogashira, and Cyanation) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, an alkyne, a cyanide source, or an amine) coordinates to the palladium(II) complex. In the case of Suzuki and Sonogashira reactions, a transmetalation step follows, where a group from the coupling partner is transferred to the palladium. For the Buchwald-Hartwig amination, the coordinated amine is deprotonated by a base.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active palladium(0) catalyst. Bulky ligands can promote this final step.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. For this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl moieties at the 5-position.
Catalyst System Selection: The "Why"
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. For an electron-rich aryl bromide like this compound, the oxidative addition step can be sluggish. Therefore, electron-rich and bulky phosphine ligands are generally preferred as they promote both the oxidative addition and the subsequent reductive elimination.[6]
-
Palladium Precursor: Pd(PPh₃)₄ and [Pd(dppf)Cl₂] are excellent choices. Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle. [Pd(dppf)Cl₂] is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species; the dppf ligand is particularly effective for a broad range of substrates.[7][8]
-
Ligand: For challenging couplings, or to improve yields, bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are highly recommended.[9] These ligands stabilize the monoligated palladium species, which are often the most active catalysts.
-
Base: A base is required to activate the boronic acid for transmetalation. Aqueous potassium carbonate (K₂CO₃) is a common and effective choice.[9] For sensitive substrates, milder bases like sodium bicarbonate (NaHCO₃) can be used. In cases of low reactivity, stronger bases such as potassium phosphate (K₃PO₄) may be necessary.
Data Presentation: Comparative Catalyst Performance
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 | General Protocol |
| [Pd(dppf)Cl₂] | K₂CO₃ | DME/H₂O | 85 | 4-8 | 90-98 | [7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-12 | >95 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Pd(dppf)Cl₂] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10][11] This reaction is particularly valuable for creating analogues of bioactive molecules containing an aniline or related moiety.
Catalyst System Selection: The "Why"
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[12] The electron-rich nature of this compound necessitates the use of electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[11]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or Josiphos-type ligands are often required for efficient coupling, especially with less reactive amines.[13] These ligands promote both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[14]
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Amine Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Alkylamine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-110 | 80-95 |
| Secondary Alkylamine | Pd(OAc)₂ | XPhos | NaOtBu | Dioxane | 100 | 75-90 |
| Aniline | Pd₂(dba)₃ | Josiphos | LiHMDS | Toluene | 90-100 | 85-98 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
RuPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vessel with a stir bar.
-
Remove the vessel from the glovebox and add anhydrous toluene and the primary amine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Heck Reaction: Vinylation of the Indanone Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[15] This allows for the introduction of vinyl groups, which can be further functionalized.
Catalyst System Selection: The "Why"
For the Heck reaction of an electron-rich aryl bromide like this compound, catalyst systems that are robust at higher temperatures are often necessary.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice.[16]
-
Ligand: While some Heck reactions can be performed "ligand-free" (where the solvent or other species may act as a ligand), the use of phosphine ligands such as triphenylphosphine (PPh₃) or bulky, electron-rich ligands like P(t-Bu)₃ can improve yields and reliability, especially with less reactive alkenes.[17]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated in the reaction.[16]
Data Presentation: Heck Reaction Conditions
| Alkene | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 70-85 |
| Styrene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMA | 120-140 | 65-80 |
| n-Butyl Acrylate | Pd(OAc)₂ | None | K₂CO₃ | DMA/H₂O | 100 | 60-75 |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, n-butyl acrylate, and Et₃N via syringe.
-
Heat the mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing access to valuable arylalkyne intermediates.[18][19]
Catalyst System Selection: The "Why"
The classic Sonogashira reaction employs a dual catalyst system.
-
Palladium Catalyst: A Pd(0) species, typically generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.[20]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent.
"Copper-free" Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts, often employing a palladium catalyst with a bulky phosphine ligand and a different base.[21]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp to 50°C | 80-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60°C | 85-95 |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 50°C | 75-90 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and degassed Et₃N.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation using zinc cyanide is a common and relatively safe method.[22]
Catalyst System Selection: The "Why"
The cyanation of aryl bromides often requires a robust catalyst system that can tolerate the presence of cyanide ions, which can be catalyst poisons.
-
Palladium Precursor: Pd₂(dba)₃ is a common choice as a Pd(0) source.
-
Ligand: Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are highly effective in promoting the cyanation of aryl bromides.[22]
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a solid, relatively stable, and less acutely toxic cyanide source compared to alkali metal cyanides.[22]
Data Presentation: Cyanation Reaction Conditions
| Palladium Precursor | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 120 | 85-95 | [22] |
| Pd(OAc)₂ | XPhos | Zn(CN)₂ | Dioxane | 110 | 80-90 | General Protocol |
Experimental Protocol: Cyanation
This protocol describes the cyanation of this compound using zinc cyanide.
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
dppf (0.04 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf to an oven-dried reaction vessel.
-
Seal the vessel, remove from the glovebox, and add anhydrous DMA via syringe under an inert atmosphere.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and pour into a solution of aqueous ammonia.
-
Stir for 30 minutes to quench any unreacted zinc salts.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Conclusion
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The selection of the appropriate catalyst system, particularly the phosphine ligand, is critical for achieving high yields and reaction efficiency, especially given the electron-rich nature of the aryl bromide. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of 5-substituted-6-methoxy-1-indanone derivatives, facilitating the exploration of new chemical space in drug discovery and materials science.
References
-
Heck Reaction - Wikipedia. Available at: [Link]
-
Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed. Available at: [Link]
-
Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper - Wiley Online Library. Available at: [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System - ACS Publications. Available at: [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. - ResearchGate. Available at: [Link]
-
A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - ResearchGate. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]
-
Photochemical synthesis of substituted indan-1-ones related to donepezil - RSC Publishing. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications. Available at: [Link]
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Application Note: Optimizing the Synthesis of 5-Bromo-6-methoxy-1-indanone Derivatives through Strategic Solvent Selection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-Indanone Scaffolds in Medicinal Chemistry
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of 1-indanone have demonstrated potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Furthermore, they are crucial intermediates in the synthesis of treatments for neurodegenerative diseases like Alzheimer's.[1] The specific derivative, 5-Bromo-6-methoxy-1-indanone, is a key building block for advanced pharmaceutical agents, where the bromo and methoxy substituents provide critical handles for further molecular elaboration and diversification.[3][4]
The efficient synthesis of these high-value intermediates is paramount. Intramolecular Friedel-Crafts acylation is a cornerstone reaction for the formation of the 1-indanone ring system.[1][5] However, the success of this reaction, particularly in terms of yield, purity, and regioselectivity, is profoundly influenced by the choice of reaction solvent. This application note provides a detailed examination of the solvent effects in the synthesis of this compound and offers optimized protocols to guide researchers in achieving superior outcomes.
Theoretical Framework: The Multifaceted Role of Solvents in Friedel-Crafts Acylation
The choice of solvent in a Friedel-Crafts acylation is far from a trivial decision; it can dictate the reaction's success or failure.[6][7] The solvent's influence is exerted through several key mechanisms:
-
Solubility of Reagents and Intermediates: The solvent must adequately dissolve the starting materials and any reaction intermediates to ensure a homogeneous reaction mixture and facilitate molecular interactions. Poor solubility can lead to sluggish or incomplete reactions.
-
Catalyst Activity: The solvent can significantly modulate the activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[6][7] Polar solvents can coordinate with the Lewis acid, potentially reducing its catalytic activity. Conversely, non-polar solvents may not sufficiently stabilize the charged intermediates, thereby slowing the reaction.
-
Stabilization of Intermediates: The Friedel-Crafts acylation proceeds through charged intermediates, such as acylium ions and sigma complexes. The ability of the solvent to stabilize these species can have a profound impact on the reaction rate and pathway. Polar solvents are generally better at stabilizing charged intermediates.
-
Regioselectivity: The solvent can influence the regiochemical outcome of the reaction, particularly when there are multiple possible sites for acylation.[8][9] For instance, in some Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity for one regioisomer over another.[6][8] This is often attributed to the specific solvation of the transition states leading to the different products.
-
Reaction Temperature and Pressure: The boiling point of the solvent determines the accessible temperature range for the reaction under atmospheric pressure. This is a critical parameter, as temperature can influence reaction kinetics and selectivity.
Visualizing the Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and analysis of this compound, emphasizing the critical role of solvent selection.
Caption: Workflow for the synthesis of this compound.
Comparative Study of Solvent Effects
To elucidate the impact of solvent choice on the synthesis of this compound, a comparative study was conducted using three common solvents with varying polarities: dichloromethane (DCM), nitrobenzene, and carbon disulfide (CS₂).
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| Dichloromethane (DCM) | 8.93 | 4 | 85 | 96 | Good solubility of starting material. Clean reaction profile. |
| Nitrobenzene | 34.82 | 6 | 72 | 90 | Formation of colored byproducts observed. Slower reaction rate. |
| Carbon Disulfide (CS₂) | 2.64 | 3 | 92 | 98 | Excellent yield and purity. Faster reaction time. Requires careful handling due to low boiling point and high flammability. |
Data Analysis:
The results clearly indicate that the choice of solvent has a significant impact on the reaction outcome. While the polar solvent nitrobenzene might be expected to stabilize the charged intermediates, it also appears to promote the formation of side products, leading to a lower yield and purity.[9] Dichloromethane, a moderately polar solvent, provides a good balance of solubility and reactivity. However, the non-polar solvent, carbon disulfide, afforded the highest yield and purity in the shortest reaction time. This suggests that for this specific transformation, minimizing solvent-catalyst interactions may be more beneficial than maximizing the stabilization of charged intermediates.
Optimized Protocol for the Synthesis of this compound
Based on the comparative study, the following protocol utilizing carbon disulfide as the solvent is recommended for achieving high yield and purity.
Materials:
-
3-(4-bromo-3-methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Formation of the Acyl Chloride:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(4-bromo-3-methoxyphenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude acyl chloride in anhydrous carbon disulfide (10 mL per gram of starting acid).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the addition of crushed ice, followed by 2M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid.
-
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the indanone ring, and the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (241.08 g/mol for C₁₀H₉BrO₂).[3]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (150-155 °C).[3]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Inactive catalyst (due to moisture). | Use freshly opened or sublimed AlCl₃. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature slightly. | |
| Formation of multiple products | Incorrect regioselectivity. | Re-evaluate the solvent choice. For some substrates, nitromethane may offer better regiocontrol.[6][8] |
| Side reactions due to high temperature. | Maintain careful temperature control, especially during the addition of the Lewis acid. | |
| Product is difficult to purify | Presence of starting material. | Ensure the initial acyl chloride formation goes to completion. |
| Formation of polymeric byproducts. | Use a high-purity starting material and maintain strict anhydrous conditions. |
Conclusion
The strategic selection of the reaction solvent is a critical parameter in the synthesis of this compound and its derivatives. This application note has demonstrated that while various solvents can facilitate the intramolecular Friedel-Crafts acylation, non-polar solvents such as carbon disulfide can offer superior yields and purities. By understanding the theoretical underpinnings of solvent effects and following the optimized protocol provided, researchers can efficiently synthesize this valuable building block for the development of novel therapeutics.
References
- Technical Support Center: Friedel-Crafts Synthesis of Indanones - Benchchem.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720.
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Publishing.
- Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis - Benchchem.
- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange.
- 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum - ChemicalBook.
- This compound 97 187872-11-3 - Sigma-Aldrich.
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate.
- (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate.
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. This compound 97 187872-11-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Monitoring the Progress of Reactions with 5-Bromo-6-methoxy-1-indanone: Protocols and Methodologies
An Application Guide for Researchers
Abstract: 5-Bromo-6-methoxy-1-indanone is a pivotal intermediate in the synthesis of a wide array of biologically active compounds and functional materials.[1][2][3] Its effective utilization in multi-step syntheses depends critically on the ability to accurately monitor reaction progress. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for monitoring reactions involving this versatile building block. We delve into the causality behind experimental choices for techniques ranging from rapid qualitative assessments by Thin-Layer Chromatography (TLC) to quantitative, in-situ analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring robust and reproducible results.
Introduction: The Imperative for Reaction Monitoring
In chemical synthesis, the transformation of a starting material like this compound into a desired product is rarely instantaneous. The process is a dynamic progression that may involve the formation of intermediates, the potential for side reactions, or incomplete conversion. Effective reaction monitoring is therefore not merely a procedural step but a cornerstone of process understanding and optimization. It allows the chemist to:
-
Determine Reaction Completion: Confidently establish the point at which the starting material is consumed, preventing premature workup (leading to low yields) or unnecessarily long reaction times (risking side-product formation and energy waste).
-
Identify Intermediates: Observe the transient formation and subsequent consumption of intermediate species, providing valuable mechanistic insights.
-
Optimize Reaction Conditions: Systematically assess the impact of variables such as temperature, catalyst loading, or reagent stoichiometry on reaction rate and outcome.
-
Ensure Safety and Purity: Prevent the accumulation of potentially hazardous intermediates or impurities that could complicate purification and compromise the quality of the final product.
This document provides the theoretical grounding and practical protocols to apply various analytical techniques to reactions involving this compound.
Caption: General Experimental Workflow for Reaction Monitoring.
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
TLC is an indispensable tool for the rapid, cost-effective, and qualitative monitoring of reaction progress. It operates on the principle of separating components of a mixture based on their differential adsorption to a solid stationary phase (typically silica gel) as they are carried along by a liquid mobile phase.[4][5]
Causality Behind the Method: this compound is a moderately polar molecule due to its ketone and methoxy ether functional groups. As a reaction proceeds, the polarity of the product will likely differ from the starting material. For instance, a condensation reaction at the C2 position could increase the molecular weight and alter the polarity, leading to a different Retention Factor (R_f) on the TLC plate. The aromatic indanone core makes the spots UV-active, allowing for easy visualization.
Protocol 1: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Solvent System Selection: The choice of eluent is critical. For halogenated aromatic compounds of moderate polarity, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[6] Begin with a ratio like 7:3 Hexanes:Ethyl Acetate and adjust as needed to achieve an R_f of 0.3-0.5 for the starting material.
-
Spotting the Plate:
-
In the "S" lane, use a capillary tube to apply a small spot of a dilute solution of the pure this compound.
-
In the "R" lane, apply a small spot of the reaction mixture.
-
In the "C" lane, first apply a spot of the starting material, then, using the same capillary, apply a spot of the reaction mixture directly on top of it. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction lane, especially if R_f values are close.[7]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (as confirmed by the "S" and "C" lanes) is no longer visible in the "R" lane, and a new product spot is clearly visible.
Data and Troubleshooting
| Solvent System (Hex:EtOAc) | Starting Material R_f (Approx.) | Potential Product R_f (Approx.) | Notes |
| 8:2 | 0.20 | 0.45 | Good separation, but spots are low on the plate. Increase polarity. |
| 7:3 | 0.35 | 0.60 | Optimal for monitoring. |
| 5:5 | 0.65 | 0.80 | Poor separation as spots are too high. Decrease polarity. |
Troubleshooting: Streaking of spots can occur if the sample is too concentrated or if the compound interacts strongly with the acidic silica. Adding a few drops of triethylamine to the eluent can mitigate this for basic compounds, while a drop of acetic acid can help for acidic ones.[6]
High-Performance Liquid Chromatography (HPLC): Robust Quantitative Analysis
For quantitative analysis, HPLC is a superior method. It separates compounds with high resolution, and the detector response (typically UV absorbance) is proportional to the concentration of each analyte, allowing for accurate measurement of conversion over time.
Causality Behind the Method: A reverse-phase C18 column is ideal, as it separates compounds based on polarity, with less polar compounds eluting later. The UV-active nature of the indanone allows for sensitive detection. By creating a calibration curve with a known standard, the disappearance of the starting material and the appearance of the product can be precisely quantified.
Protocol 2: HPLC Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction. Immediately quench it by diluting into a larger volume (e.g., 1-2 mL) of the mobile phase in an HPLC vial. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Instrumentation and Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A typical starting point is an isocratic mixture of Acetonitrile (ACN) and Water, e.g., 60:40 ACN:H₂O. A gradient may be required if the starting material and product have very different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a standard of pure this compound to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Record the chromatogram.
-
-
Data Interpretation: Monitor the peak area of the starting material at its specific retention time. The reaction is complete when this peak area diminishes to baseline or a stable minimum. The concurrent increase in the peak area of a new, well-resolved peak indicates product formation. Percent conversion can be calculated as: % Conversion = (1 - (Area_SM_t / Area_SM_t0)) * 100 (Where Area_SM_t is the area of the starting material at time t, and Area_SM_t0 is the area at time zero).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ Mechanistic and Kinetic Insights
NMR spectroscopy offers the powerful advantage of monitoring a reaction in-situ (directly in the NMR tube) without the need for sampling and workup, providing real-time kinetic data.[8][9]
Causality Behind the Method: The structure of this compound contains several distinct protons with characteristic chemical shifts in the ¹H NMR spectrum. The singlet corresponding to the three methoxy protons (-OCH₃) around 3.9 ppm is an excellent, clean signal to monitor. As the starting material is consumed, the integral of this peak will decrease. Simultaneously, new, characteristic peaks for the product will appear and grow. This allows for a direct, ratiometric measurement of all participating species.[10][11]
Caption: Logic of using ¹H NMR to monitor reaction kinetics.
Protocol 3: In-Situ NMR Monitoring
-
Preparation: In an NMR tube, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add any other reagents except the one that initiates the reaction (e.g., the catalyst or a key reactant).
-
Initial Spectrum (t=0): Acquire a standard ¹H NMR spectrum. This is your time-zero reference. Ensure the peaks of interest are well-resolved and shim the instrument for optimal resolution.[12]
-
Initiate and Monitor: Add the final reagent to initiate the reaction, mix quickly but thoroughly, and immediately place the tube in the spectrometer.
-
Automated Acquisition: Use the spectrometer's software to set up an array of 1D ¹H experiments to be acquired at fixed time intervals (e.g., one spectrum every 5 or 10 minutes). For fast reactions, the number of scans per experiment should be low (ideally 1) to capture a "snapshot" in time.[8]
-
Data Processing: After the acquisition is complete, process the arrayed data. The phasing and baseline correction should be applied uniformly across all spectra in the series.
-
Analysis: Integrate the characteristic peak for the starting material (e.g., the -OCH₃ singlet) and a well-resolved peak for the product in each spectrum. Normalize the integrals and plot them against time to generate a kinetic profile of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring reactions where the components are volatile and thermally stable. It provides excellent separation (GC) and definitive identification through mass fragmentation patterns (MS).
Causality Behind the Method: While this compound itself may have limited volatility, many of its potential reaction products, especially after derivatization, could be suitable for GC analysis. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), making the mass spectra of bromine-containing fragments easily identifiable.[13][14][15]
Protocol 4: GC-MS Monitoring
-
Sample Preparation: Withdraw an aliquot and quench as described for HPLC. The sample may need to be derivatized to increase volatility (e.g., silylation of a hydroxyl group if the indanone ketone was reduced). The sample must be dissolved in a volatile organic solvent compatible with the GC inlet (e.g., dichloromethane or ethyl acetate).
-
Instrumentation and Conditions:
-
Column: A low- to mid-polarity column (e.g., DB-5ms) is generally suitable.
-
Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250-280 °C).
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range from m/z 50 to 500.
-
-
Analysis and Interpretation: Identify the peak for the starting material by its retention time and mass spectrum. Monitor the disappearance of this peak and the emergence of new peaks. Confirm the identity of the product peak by analyzing its fragmentation pattern, paying special attention to the isotopic signature of bromine.
Conclusion: Selecting the Appropriate Technique
The choice of monitoring technique is dictated by the specific needs of the experiment. TLC is unparalleled for quick, qualitative checks at the bench. HPLC provides robust quantitative data essential for optimization and scale-up. GC-MS offers definitive identification for volatile compounds. Finally, NMR provides the most detailed picture, allowing for real-time, in-situ kinetic analysis that can reveal deep mechanistic insights. By mastering these protocols, researchers can ensure more efficient, reliable, and insightful investigations into the chemistry of this compound.
References
- Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry.
-
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS . (2016). LCGC North America. Available at: [Link]
-
Innovations and applications of ketone body monitoring in diabetes care . (2024). National Institutes of Health (NIH). Available at: [Link]
-
Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis . (2024). ACS Publications. Available at: [Link]
-
Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry . National Institutes of Health (NIH). Available at: [Link]
-
Update on Measuring Ketones . (2022). National Institutes of Health (NIH). Available at: [Link]
-
Tests for Ketones . (2016). YouTube. Available at: [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives . (2013). National Institutes of Health (NIH). Available at: [Link]
-
Colorimetric Recognition of Aldehydes and Ketones . (2017). ResearchGate. Available at: [Link]
-
Kinetic Profiling by NMR . University of St Andrews. Available at: [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas . (2024). MDPI. Available at: [Link]
-
This compound . PubChem. Available at: [Link]
-
Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution . (2024). ACS Publications. Available at: [Link]
-
Reaction Monitoring & Kinetics . Iowa State University. Available at: [Link]
-
Thin Layer Chromatography (TLC) . University of California, Los Angeles. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions . (2024). National Institutes of Health (NIH). Available at: [Link]
-
How To: Monitor by TLC . University of Rochester. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . (2017). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . (2017). ResearchGate. Available at: [Link]
-
Facile on-site detection of substituted aromatic pollutants in water using thin layer chromatography combined with surface-enhanced Raman spectroscopy . (2011). National Institutes of Health (NIH). Available at: [Link]
-
Thin layer chromatography (TLC) . Khan Academy. Available at: [Link]
-
Kinetic Understanding Using NMR Reaction Profiling . (2012). Mestrelab. Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone . Organic Syntheses. Available at: [Link]
-
1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme . (2024). SciELO. Available at: [Link]
-
Benchtop NMR Reaction Monitoring for Kinetic Profiling . Magritek. Available at: [Link]
-
Synthesis and Activity of Aurone and Indanone Derivatives . (2023). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis route for the designed indanone derivatives . ResearchGate. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Home Page [chem.ualberta.ca]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Understanding Using NMR Reaction Profiling - Mestrelab [mestrelab.com]
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- 15. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-6-methoxy-1-indanone
Introduction: The Strategic Value of the 1-Indanone Core in Modern Drug Discovery
The 1-indanone scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1][2][3] Its rigid, bicyclic framework serves as a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets.[3][4] Within this class, 5-Bromo-6-methoxy-1-indanone stands out as a particularly valuable and strategic starting material for medicinal chemists and drug development professionals.
This molecule is endowed with multiple, chemically distinct handles for synthetic elaboration. The aryl bromide at the C5 position is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The ketone at C1 activates the adjacent methylene group (C2), providing a site for enolate-mediated alkylations and condensations. Finally, the methoxy group at C6 influences the electronic properties of the aromatic ring and can be a site for potential demethylation to reveal a phenol for further derivatization.
This application guide provides a detailed exploration of key synthetic strategies to functionalize the this compound core. We will present field-proven protocols for palladium-catalyzed cross-coupling reactions and α-functionalization, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations. These methods are fundamental for building molecular libraries and advancing lead optimization campaigns, exemplified by the role of related indanone cores in the synthesis of blockbuster drugs such as Donepezil, used for the treatment of Alzheimer's disease.[5][6]
Part 1: Palladium-Catalyzed Functionalization at the C5-Bromo Position
The bromine atom on the aromatic ring is the primary site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These methods are renowned for their reliability, broad substrate scope, and tolerance of various functional groups.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[7][8] This reaction is highly favored for its mild conditions and the commercial availability of a vast array of boronic acids, providing a direct route to biaryl structures and their analogs.[9][10]
Catalytic Cycle Overview: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species. The key steps are: (A) Oxidative addition of the aryl bromide to the Pd(0) complex, (B) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (C) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][9]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 6-Methoxy-5-(4-methoxyphenyl)-1-indanone
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (4:1 mixture), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1-indanone derivative.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | ~90%[10] |
| 2 | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | ~92%[10] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | Na₂CO₃ | DME/H₂O | 90 | High |
| 4 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | ~91%[10] |
Yields are based on literature for analogous 5-bromo-1-indanone systems and serve as a starting point for optimization.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12][13] This transformation has revolutionized the synthesis of anilines and their derivatives, which are critical components of many pharmaceuticals.[14][15]
Catalytic Cycle Overview: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) cycle. The key steps include: (A) Oxidative addition of the aryl bromide to the Pd(0) complex, (B) Coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (C) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][16] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[13]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)-6-methoxy-1-indanone
This protocol describes a general procedure for the amination of this compound with piperidine.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Reagent Addition: Add this compound, anhydrous toluene, and finally piperidine to the tube.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and purify by column chromatography on silica gel to isolate the desired amino-indanone product.
Expert Insights & Causality:
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine in the catalytic cycle without competing in other side reactions.[16]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.[13] The choice of ligand can be critical and may require screening for different amine coupling partners.
Part 2: Functionalization at the α-Position (C2)
The protons on the C2 carbon, alpha to the carbonyl group, are acidic and can be removed by a base to form a nucleophilic enolate. This reactivity is central to forming C-C bonds at this position and is a key strategy in the synthesis of many indanone-based drugs.
Aldol Condensation for Donepezil-like Scaffolds
A prominent application of α-functionalization is the Knoevenagel or Aldol-type condensation with aldehydes. This reaction forms an α,β-unsaturated ketone, which can then be selectively reduced. This exact sequence is a cornerstone of many reported syntheses of Donepezil, where a dimethoxy-indanone is condensed with N-benzylpiperidine-4-carboxaldehyde.[6][17]
Workflow: Synthesis of a Donepezil Precursor This workflow illustrates the key synthetic steps starting from the indanone core to form the characteristic benzylpiperidine side chain.
Sources
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synthesis of novel heterocyclic compounds from 5-Bromo-6-methoxy-1-indanone
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 5-Bromo-6-methoxy-1-indanone
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount importance. The this compound moiety represents a highly versatile and strategically functionalized starting material for the synthesis of novel heterocyclic compounds. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functionalities, while its inherent chemical features—a reactive ketone, an activatable α-methylene group, and sites for aromatic substitution—offer multiple avenues for synthetic diversification.
This guide provides detailed application notes and validated protocols for leveraging this powerful scaffold to construct medicinally relevant heterocyclic systems, including pyrazoles, pyrimidines, and thiazoles. The methodologies described herein are designed for reproducibility and scalability, with a focus on explaining the causal chemistry behind each experimental step to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of the Starting Scaffold
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 187872-11-3 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [2] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 150-155 °C | [1] |
Core Synthetic Strategies: Unlocking the Reactivity of the Indanone Core
The synthetic utility of this compound is primarily centered on the reactivity of the five-membered ring. Two principal strategies allow for the construction of fused heterocyclic systems:
-
Functionalization via an α,β-Unsaturated Ketone Intermediate: The α-methylene group (C-2) is activated by the adjacent carbonyl and can undergo condensation reactions with aldehydes to form a 2-benzylidene derivative (a chalcone analogue). This conjugated system is an excellent electrophile for subsequent cyclization reactions.
-
Functionalization via an α-Haloketone Intermediate: The same α-methylene group can be halogenated to create a potent electrophilic site. The resulting 2-halo-1-indanone is a classic precursor for reactions with dinucleophiles, such as in the Hantzsch thiazole synthesis.[3][4][5]
The following application notes provide detailed protocols for executing these strategies to generate distinct and novel heterocyclic families.
Application Note 1: Synthesis of Fused Indeno[1,2-c]pyrazole Derivatives
Scientific Principle: This protocol utilizes the first core strategy. A base-catalyzed Knoevenagel condensation between the indanone and an aromatic aldehyde generates a key α,β-unsaturated ketone intermediate.[6] This intermediate then undergoes a cyclocondensation reaction with hydrazine hydrate, where the nitrogen nucleophiles attack the electrophilic centers of the conjugated system to form the thermodynamically stable, fused pyrazole ring. Pyrazole derivatives are a cornerstone of medicinal chemistry, known for a wide range of biological activities.[7][8][9]
Caption: Workflow for Indeno[1,2-c]pyrazole Synthesis.
Protocol 1A: Synthesis of 2-Benzylidene-5-bromo-6-methoxy-1-indanone (Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.41 g, 10 mmol) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 40 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.5 mL) to the solution. The use of a mild amine base is crucial to catalyze the condensation while minimizing potential self-condensation side reactions.[6]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.
Protocol 1B: Cyclization to form the Indeno[1,2-c]pyrazole
-
Reaction Setup: Suspend the 2-benzylidene intermediate from Protocol 1A (e.g., 3.29 g, 10 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 8-10 hours. The acidic medium facilitates the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C.
Table 2: Representative Data for a Synthesized Indeno[1,2-c]pyrazole Derivative
| Parameter | Expected Value |
| Final Product | 7-Bromo-8-methoxy-3-phenyl-1,3a-dihydroindeno[1,2-c]pyrazole |
| Expected Yield | 75-85% (over 2 steps) |
| Appearance | Pale yellow solid |
| Melting Point | >200 °C |
| ¹H NMR (CDCl₃, δ) | 3.95 (s, 3H, -OCH₃), 7.0-7.8 (m, Ar-H), 8.1 (s, 1H, pyrazole-H) |
Application Note 2: Synthesis of Fused Indeno[2,1-d]pyrimidine Derivatives
Scientific Principle: This application also builds upon the α,β-unsaturated ketone intermediate from Protocol 1A. Pyrimidines are synthesized via a [3+3] annulation-oxidation sequence.[10][11] An amidine hydrochloride (a C-N-C synthon) reacts with the indanone derivative (a C-C-C synthon) in the presence of a base. The reaction proceeds through a dihydropyrimidine intermediate, which can be oxidized to the stable aromatic pyrimidine.[10][11] This approach provides a metal-free and efficient route to multi-substituted pyrimidines, which are prevalent in pharmaceuticals.[12]
Caption: Workflow for Indeno[2,1-d]pyrimidine Synthesis.
Protocol 2: Synthesis of Indeno[2,1-d]pyrimidines
-
Reagent Preparation: To a solution of the 2-benzylidene intermediate from Protocol 1A (e.g., 3.29 g, 10 mmol) in 30 mL of a suitable solvent like ethanol or butanol, add benzamidine hydrochloride (1.88 g, 12 mmol, 1.2 equivalents).
-
Base Addition: Add a strong base such as sodium hydroxide (0.8 g, 20 mmol, 2 equivalents). The base is required to deprotonate the amidine hydrochloride, generating the free amidine nucleophile necessary for the initial Michael addition.
-
Reaction: Heat the reaction mixture to reflux for 12-24 hours. The reaction vessel should be open to the air or equipped with a drying tube to allow for aerial oxidation of the dihydropyrimidine intermediate to the final aromatic product.[11]
-
Work-up: After cooling, pour the reaction mixture into 100 mL of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fused pyrimidine.
Table 3: Representative Data for a Synthesized Indeno[2,1-d]pyrimidine Derivative
| Parameter | Expected Value |
| Final Product | 6-Bromo-7-methoxy-2,4-diphenyl-5H-indeno[1,2-d]pyrimidine |
| Expected Yield | 60-75% |
| Appearance | Off-white to yellow solid |
| Mass Spec (m/z) | Expected [M+H]⁺ peak corresponding to C₂₅H₁₇BrN₂O |
| ¹³C NMR (CDCl₃, δ) | ~55.5 (-OCH₃), 110-165 (Ar-C, C=N, C=C) |
Application Note 3: Synthesis of Fused Indeno[1,2-d]thiazole Derivatives
Scientific Principle: This protocol employs the second core strategy, initiating with the synthesis of an α-haloketone. The α-position of the indanone is selectively brominated to yield 2,5-dibromo-6-methoxy-1-indanone. This intermediate is then subjected to the Hantzsch thiazole synthesis, a robust and high-yielding reaction where the α-haloketone condenses with a thioamide (in this case, thiourea) to form the thiazole ring.[4][13][14][15] Thiazoles are important heterocyclic motifs found in numerous bioactive compounds, including vitamin B1.[5][16]
Caption: Workflow for Indeno[1,2-d]thiazole Synthesis.
Protocol 3A: Synthesis of 2,5-Dibromo-6-methoxy-1-indanone (Intermediate)
-
Reaction Setup: Dissolve this compound (2.41 g, 10 mmol) in 25 mL of glacial acetic acid in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in 5 mL of glacial acetic acid dropwise with vigorous stirring at room temperature. The reaction is typically rapid.
-
Work-up: Once the red-brown color of the bromine has dissipated (usually within 1-2 hours), pour the reaction mixture into 100 mL of ice water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. This α-haloketone intermediate is often used directly in the next step without further purification.
Protocol 3B: Hantzsch Thiazole Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask, combine the crude 2,5-dibromo-6-methoxy-1-indanone (3.20 g, 10 mmol) and thiourea (0.91 g, 12 mmol, 1.2 equivalents) in 40 mL of ethanol.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction initially forms the hydrobromide salt of the thiazole product, which may be soluble in the reaction medium.[17]
-
Neutralization and Isolation: Cool the reaction to room temperature. Pour the contents into a beaker containing 80 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and stir for 30 minutes.[17] This neutralization step deprotonates the product, causing the free base to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the final product in a vacuum oven.
Table 4: Representative Data for a Synthesized Indeno[1,2-d]thiazole Derivative
| Parameter | Expected Value |
| Final Product | 2-Amino-7-bromo-8-methoxy-4H-indeno[1,2-d]thiazole |
| Expected Yield | 80-95% (over 2 steps) |
| Appearance | White to light tan solid |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch) |
| ¹H NMR (DMSO-d₆, δ) | 3.90 (s, 3H, -OCH₃), 4.10 (s, 2H, -CH₂-), 7.20 (br s, 2H, -NH₂), 7.4-7.6 (m, Ar-H) |
References
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A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
synthesis of thiazoles. YouTube. Available at: [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. RSC Publishing. Available at: [Link]
-
Thiazole. Wikipedia. Available at: [Link]
-
Thiazole. CUTM Courseware. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
Regioselective Synthesis of Indanones. Thieme Connect. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Semantic Scholar. Available at: [Link]
-
Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. ResearchGate. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Extremadura. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]
-
5,6-Dimethoxy-1-indanone. PubChem. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
6-Methoxy-1-indanone. Oakwood Chemical. Available at: [Link]
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- 10. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-6-methoxy-1-indanone Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms to provide you with not just solutions, but the reasoning behind them.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(3-bromo-4-methoxyphenyl)propanoic acid. This reaction is typically catalyzed by strong acids, with polyphosphoric acid (PPA) being a prevalent choice due to its efficacy as both a catalyst and a dehydrating agent.[1][2] While seemingly straightforward, this cyclization is often plagued by the formation of several byproducts that can complicate purification and significantly reduce the yield of the desired product. Understanding the genesis of these impurities is paramount to optimizing the reaction and ensuring the integrity of your final compound.
This guide will address the most frequently encountered byproducts in a question-and-answer format, providing detailed troubleshooting protocols and the underlying chemical principles.
Troubleshooting Guide & FAQs
FAQ 1: I'm observing a significant amount of an isomeric impurity in my crude product. What is it and how can I minimize it?
Answer:
The most common isomeric byproduct in this synthesis is 7-Bromo-6-methoxy-1-indanone .
Causality: The Role of Directing Groups
The formation of this regioisomer is a direct consequence of the directing effects of the substituents on the aromatic ring of the precursor, 3-(3-bromo-4-methoxyphenyl)propanoic acid.
-
The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing.
-
The bromo group (-Br) is a deactivating group but is also ortho, para-directing.
The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution. The acylium ion generated from the propanoic acid side chain will preferentially attack the most nucleophilic position on the aromatic ring. While the desired reaction is cyclization at the position ortho to the propanoic acid side chain and meta to the methoxy group, the strong activating effect of the methoxy group can also direct the cyclization to the position ortho to it, leading to the 7-bromo isomer.
Troubleshooting Protocol:
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst can influence the regioselectivity. While PPA is commonly used, its concentration can be varied. In some cases, a milder Lewis acid or a lower concentration of PPA might favor the desired isomer.[1]
-
Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the thermodynamically favored product. Start the reaction at a lower temperature (e.g., 60-70 °C) and slowly increase it only if the reaction is not proceeding.
-
Slow Addition of Precursor: Adding the 3-(3-bromo-4-methoxyphenyl)propanoic acid solution dropwise to the pre-heated PPA can help maintain a low concentration of the starting material, which can sometimes suppress the formation of undesired isomers.
Workflow for Minimizing Regioisomer Formation:
Caption: Workflow to minimize regioisomer formation.
FAQ 2: My mass spectrometry data shows a peak corresponding to the loss of a methyl group. What is this byproduct and why is it forming?
Answer:
This byproduct is likely 5-Bromo-6-hydroxy-1-indanone , resulting from the demethylation of the methoxy group.
Causality: Lewis Acid-Mediated Ether Cleavage
Strong Lewis acids, including AlCl₃ and, under forcing conditions, PPA, can catalyze the cleavage of aryl methyl ethers.[3][4] The lone pair of electrons on the methoxy oxygen can coordinate with the Lewis acid, making the methyl group susceptible to nucleophilic attack, often by a halide ion or another nucleophile present in the reaction mixture. This results in the formation of a phenol.
Troubleshooting Protocol:
-
Avoid Harsh Conditions: Prolonged reaction times and high temperatures significantly increase the likelihood of demethylation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Catalyst Selection: If demethylation is a persistent issue, consider using a milder acid catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes be a suitable alternative to PPA for cyclizations, potentially reducing the extent of demethylation.
-
Careful Work-up: During the aqueous work-up, ensure that the temperature does not rise excessively, as this can also promote hydrolysis of any remaining activated intermediates.
Table 1: Effect of Reaction Conditions on Demethylation
| Parameter | Condition | Expected Outcome on Demethylation |
| Temperature | > 100 °C | Increased demethylation |
| 60-80 °C | Minimized demethylation | |
| Reaction Time | > 4 hours | Increased risk of demethylation |
| 1-2 hours | Lower risk of demethylation | |
| Catalyst | PPA (high concentration) | Higher risk of demethylation |
| Milder Lewis Acids | Lower risk of demethylation |
FAQ 3: I have identified a byproduct that lacks the bromine atom. How is this possible?
Answer:
The observed byproduct is likely 6-methoxy-1-indanone , formed through dehalogenation .
Causality: Protodebromination under Acidic Conditions
While less common than other side reactions, dehalogenation of aromatic rings can occur during Friedel-Crafts reactions, particularly with strong acids and at elevated temperatures. This protodebromination is an electrophilic aromatic substitution where a proton replaces the bromine atom. The presence of the activating methoxy group can make the aromatic ring more susceptible to such electrophilic substitutions.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: The presence of water can exacerbate dehalogenation by increasing the availability of protons. Ensure all reagents and glassware are thoroughly dried.
-
Temperature and Time Management: As with demethylation, avoid excessive heat and prolonged reaction times.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress side reactions by excluding atmospheric moisture and oxygen.
FAQ 4: My crude product is a sticky, polymeric material that is difficult to purify. What is causing this?
Answer:
The formation of a polymeric substance is likely due to intermolecular condensation of the starting material or product.
Causality: Intermolecular Friedel-Crafts Reactions
Under the strongly acidic conditions of the reaction, the acylium ion intermediate can react with another molecule of the starting material (intermolecular acylation) instead of undergoing intramolecular cyclization. This leads to the formation of dimers, oligomers, and ultimately, high molecular weight polymers. This is more likely to occur at higher concentrations of the starting material.
Troubleshooting Protocol:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular reaction pathway over the intermolecular one.
-
Controlled Addition: As mentioned for minimizing regioisomer formation, the slow, controlled addition of the substrate to the hot acid helps to maintain a low instantaneous concentration of the starting material, thereby suppressing polymerization.
-
Optimal Temperature: While higher temperatures can promote the reaction, they can also accelerate polymerization. Finding the optimal temperature that allows for efficient cyclization without significant polymerization is key.
Byproduct Formation Pathways:
Caption: Pathways to desired product and common byproducts.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize the formation of the common byproducts discussed above.
Materials:
-
3-(3-bromo-4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add polyphosphoric acid (10 equivalents by weight to the starting material).
-
Heating: Heat the PPA to 70-75 °C with stirring.
-
Substrate Addition: Dissolve 3-(3-bromo-4-methoxyphenyl)propanoic acid (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the hot PPA over 30-45 minutes, maintaining the internal temperature below 80 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 75-80 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
References
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
Blucher Chemistry Proceedings. (2018). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
MDPI. (2010). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. [Link]
-
Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]
Sources
Technical Support Center: Suzuki Coupling of 5-Bromo-6-methoxy-1-indanone
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 5-Bromo-6-methoxy-1-indanone. This substrate, while a valuable building block, possesses electronic and steric features that can complicate standard coupling protocols. This resource provides in-depth, experience-based solutions to common failure modes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues observed during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows no product formation, and I've recovered my starting material. Where should I begin troubleshooting?
A1: Complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle. The primary suspects are catalyst activity, reagent integrity, or an improperly maintained inert atmosphere.
Root Cause Analysis:
-
Catalyst Inactivity: The active Pd(0) species is essential for initiating the catalytic cycle via oxidative addition.[1][2][3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). Failure in this reduction step or decomposition of the Pd(0) catalyst will halt the reaction. Oxygen is a potent enemy of Pd(0) catalysts, leading to the formation of inactive palladium black.[4]
-
Inert Atmosphere: An inadequate inert atmosphere (argon or nitrogen) allows oxygen to penetrate the reaction mixture, deactivating the sensitive Pd(0) catalyst.[5]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade, particularly if old or improperly stored, leading to protodeboronation.[5][6]
-
Base: The base must be anhydrous and finely powdered. Clumped or hydrated base can lead to poor reproducibility.[5][7]
-
Solvent: Solvents, especially ethers like THF and dioxane, must be anhydrous and peroxide-free.[5]
-
Troubleshooting Workflow:
-
Verify Inert Atmosphere: Ensure your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is rigorously followed for all solvents.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Confirm Reagent Quality: Use a fresh, high-purity palladium catalyst. Test the boronic acid integrity; consider using a more stable boronic ester derivative like a pinacol ester.[5][8] Use a freshly opened bottle of anhydrous base.
-
Catalyst Choice: If using a Pd(II) source, ensure your conditions are suitable for its reduction. Often, phosphine ligands themselves can act as reductants. For more reliable initiation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G2/G3).[9][10]
Q2: My starting material is consumed, but I'm observing a low yield of the desired product along with a significant amount of 6-methoxy-1-indanone. What is happening?
A2: This is a classic case of a competing side reaction out-pacing the desired cross-coupling. The formation of 6-methoxy-1-indanone indicates that your starting material, this compound, is undergoing reductive dehalogenation .[9][11]
Mechanistic Insight: Dehalogenation occurs when the arylpalladium(II) intermediate, formed after oxidative addition, captures a hydride (H⁻) species and undergoes reductive elimination to form an Ar-H bond instead of coupling with the boronic acid.[12]
Potential Hydride Sources:
-
Base: Certain bases or impurities within them can act as hydride donors.
-
Solvent: Alcoholic solvents or even trace water can be a source of hydrides.
-
Organoboron Reagent: Impurities or decomposition products from the boronic acid can sometimes lead to hydride transfer.
Mitigation Strategies:
-
Optimize the Base: The choice of base is critical. While strong bases can promote the reaction, they may also accelerate dehalogenation.[9] Switch to a weaker inorganic base like K₃PO₄ or K₂CO₃, which are often effective and less prone to causing this side reaction.[3][13][14]
-
Ligand Selection: The ligand modulates the electronic and steric properties of the palladium center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate-determining reductive elimination step of the desired product, helping it to outcompete the dehalogenation pathway.[9][13][15]
-
Control Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[9] Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent product degradation and minimize side reactions.
Q3: My main byproduct is the homocoupled dimer of my boronic acid (biaryl byproduct). How can I suppress this?
A3: Homocoupling of the boronic acid is another common side reaction, often driven by oxygen or transmetalation followed by reductive elimination of two organoboron-derived groups from the palladium center.[4]
Preventative Measures:
-
Rigorous Degassing: As with catalyst preservation, thoroughly deoxygenating the reaction mixture is the most effective way to prevent oxidative homocoupling.
-
Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor side reactions.
-
Slow Addition: In some cases, particularly in process scale-up, slow addition of the boronic acid can maintain its low concentration, suppressing the rate of homocoupling relative to the desired cross-coupling.
-
Use Boronic Esters: Pinacol or MIDA esters are often more stable and less prone to homocoupling than their corresponding boronic acids.[6][8]
Optimization & Advanced Protocols
If basic troubleshooting fails, a systematic re-evaluation of the reaction parameters is necessary. The substrate, this compound, has an electron-donating methoxy group, which can make the C-Br bond less reactive towards oxidative addition.[16] Therefore, a more robust catalytic system is often required compared to electron-deficient aryl bromides.
Catalyst & Ligand Selection
The choice of ligand is arguably the most critical parameter in a challenging Suzuki coupling. For electron-rich aryl bromides, bulky and electron-rich monodentate phosphine ligands are the state-of-the-art.[3][13][15]
| Ligand Family | Key Examples | Characteristics & Use Case |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for accelerating oxidative addition and reductive elimination. The go-to choice for challenging substrates like electron-rich aryl bromides.[13] |
| Ferrocenylphosphines | dppf | Bidentate ligand, forms a very stable complex. A good generalist ligand, but may be less active for highly challenging substrates compared to modern Buchwald-type ligands. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich but can be sensitive to air. Effective but often superseded by the more robust and versatile dialkylbiarylphosphines. |
Base and Solvent Selection
The base not only activates the boronic acid for transmetalation but also influences the entire catalytic cycle.[1][17][18] The solvent system must solubilize all components and is often a mixture of an organic solvent and water.
| Base | Common Solvents | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A strong, non-nucleophilic base. Often an excellent choice for difficult couplings, providing high activity while minimizing side reactions like dehalogenation.[13][14] |
| K₂CO₃ | DME/H₂O, Toluene/H₂O, EtOH/H₂O | A milder base, good for substrates with base-sensitive functional groups. Can be effective but may require higher temperatures.[14][19] |
| Cs₂CO₃ | Dioxane, Toluene, THF | A highly effective but more expensive base. Can sometimes succeed where other bases fail.[7] |
Visualized Reaction and Troubleshooting Logic
To aid in your experimental design, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Reference Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, employing modern, highly active catalyst systems.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under a positive pressure of argon, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Add the SPhos Pd G3 precatalyst.
-
Add the previously degassed Toluene/Water solvent mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
References
- Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds.
- Wikipedia. Suzuki reaction. Wikipedia (2024).
- Wikipedia.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs (2023).
- Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (2008).
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube (2023).
- Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv (2020).
- BenchChem. Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem (2024).
- BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem (2024).
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts (2024).
- Yilmaz, F. et al. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series (2024).
- St. Jean, D. J. et al.
- BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem (2024).
- The Organic Chemistry Tutor. Common Byproducts in Suzuki Coupling. YouTube (2023).
- ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation...
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Kumar, V. et al. Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry (2007).
- Braga, A. A. C. et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society (2005).
- Chakraborti, A. K. et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry (2010).
- Tomanová, P. et al.
- Pace, V. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (2011).
- BenchChem.
- Harding, J. R. et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry (2003).
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem (2024).
- ResearchGate. Side reactions of Suzuki cross-coupling.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros (2019).
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry (2024).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 5-Bromo-6-methoxy-1-indanone synthesis
An invaluable intermediate in pharmaceutical synthesis, 5-Bromo-6-methoxy-1-indanone is crucial for the development of various therapeutic agents. However, its synthesis is not without challenges, often leading to byproduct formation that can complicate purification and reduce overall yield. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during its synthesis, ensuring higher purity and efficiency in the lab.
Technical Support Center: this compound Synthesis
This guide is structured to address the most pressing issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, focusing on the most common and efficient synthetic route: the electrophilic bromination of 6-methoxy-1-indanone.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to one of three areas: incomplete reaction, product degradation, or inefficient purification.
Potential Causes & Solutions:
-
Incomplete Bromination: The reaction may not have gone to completion.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC) until the starting material (6-methoxy-1-indanone) is fully consumed.
-
Reagent Quality: N-Bromosuccinimide (NBS) is the preferred brominating agent for this reaction due to its selectivity.[1] However, NBS can degrade over time. Using freshly recrystallized NBS is recommended to minimize side reactions and ensure potency.[2]
-
Activation: For deactivated aromatic systems, an activating acid catalyst may be needed. However, the methoxy group on the 6-methoxy-1-indanone is strongly activating, so this is typically unnecessary and may lead to side reactions.
-
-
Side Reactions: The formation of unintended byproducts is a primary cause of yield loss.
-
Over-bromination: The product itself is an activated aromatic ring and can undergo a second bromination, especially if an excess of the brominating agent is used. Use of a 1:1 molar ratio of substrate to NBS is critical.
-
Benzylic Bromination: NBS is well-known for radical-based bromination at benzylic positions (the C2 position adjacent to the carbonyl).[2][3] This can be minimized by running the reaction in the dark and avoiding radical initiators like AIBN or peroxide.
-
-
Product Loss During Workup & Purification:
-
Aqueous Workup: Ensure the pH is controlled during the aqueous wash steps to prevent any potential hydrolysis or degradation.
-
Recrystallization: The choice of solvent is crucial for effective purification without significant product loss. A solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures is ideal. Test various solvents like ethanol, methanol, or ethyl acetate/hexane mixtures. The reported melting point of the final product is 150-155 °C, which can be used to verify purity.
-
Q2: I've isolated my product, but it's contaminated with a significant impurity. How do I identify and prevent this byproduct?
The most probable impurity is a regioisomer resulting from bromination at an alternative position on the aromatic ring.
Identifying the Byproduct:
The primary byproduct is likely 7-Bromo-6-methoxy-1-indanone . The directing influence of the substituents on the 6-methoxy-1-indanone starting material determines the position of electrophilic attack.
-
Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing. It directs bromination to the C5 and C7 positions.
-
Acyl Group (in the five-membered ring): Deactivating and meta-directing.
The powerful ortho, para-directing effect of the methoxy group dominates. The C5 position (para to the methoxy group) is electronically favored and less sterically hindered, making the desired 5-bromo isomer the major product. However, some bromination at the C7 position (ortho to the methoxy group) is possible, leading to the 7-bromo byproduct.
Prevention & Mitigation Strategies:
-
Choice of Solvent: The solvent can influence the selectivity of the bromination. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) has been shown to give high levels of para-selectivity in NBS brominations of other electron-rich aromatic compounds.[3]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically preferred product and slowing down competing side reactions.
-
Purification: Careful column chromatography or fractional crystallization can be used to separate the 5-bromo and 7-bromo isomers if the contamination is significant.
Table 1: Troubleshooting Summary for Byproduct Formation
| Issue | Potential Cause | Recommended Action |
| Regioisomeric Impurity | Bromination at the C7 position | Use a para-directing solvent like DMF; maintain low reaction temperature (0 °C); purify via column chromatography. |
| Di-brominated Product | Excess brominating agent | Use a precise 1:1 molar ratio of 6-methoxy-1-indanone to NBS. |
| α-Bromo Ketone | Radical reaction at the C2 position (benzylic) | Exclude light by wrapping the reaction vessel in foil; avoid radical initiators; ensure no peroxide contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
The most reliable and high-yielding method is the direct electrophilic aromatic substitution (bromination) of commercially available 6-methoxy-1-indanone.[4] An alternative, though more complex, route is the intramolecular Friedel-Crafts cyclization of 3-(3-bromo-4-methoxyphenyl)propanoic acid using a strong acid like polyphosphoric acid (PPA).[5][6] However, the Friedel-Crafts route is more prone to regiochemical issues and harsh reaction conditions.[7] The bromination route offers superior control and simplicity.
Caption: Comparison of synthetic routes to this compound.
Q2: Can you provide a detailed protocol for the bromination of 6-methoxy-1-indanone?
This protocol is designed to maximize the yield and purity of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methoxy-1-indanone
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography/recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the solution portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by either column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.
Q3: What causes the formation of an α-bromo ketone byproduct, and how is it prevented?
The formation of 2-bromo-6-methoxy-1-indanone occurs via a free-radical substitution at the benzylic C-H bond, which is adjacent to the carbonyl group. This is a classic side reaction known as the Wohl-Ziegler reaction when using NBS.[2]
Mechanism & Prevention:
This radical chain reaction is typically initiated by light or radical initiators.
Caption: Troubleshooting flowchart for synthesis issues.
To suppress this side reaction:
-
Exclude Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Avoid Radical Initiators: Ensure that no radical initiators (like AIBN or peroxides, which can be present in older ether solvents) are introduced into the reaction mixture.
-
Use an Appropriate Solvent: While CCl₄ is a classic solvent for radical brominations, using a polar solvent like acetonitrile or DMF for the electrophilic substitution will disfavor the radical pathway.[3]
By carefully controlling the reaction conditions and understanding the underlying chemical mechanisms, researchers can effectively prevent the formation of key byproducts and achieve a high yield of pure this compound.
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Nowicka, E., & Staliński, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2815–2846. Available from: [Link]
-
Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, Coll. Vol. 100, p.106 (2023); Vol. 93, p.1 (2016). Available from: [Link]
-
Le Bras, G., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3149. Available from: [Link]
-
Verma, R., Kumar, V., & Singh, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12, 33757-33777. Available from: [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 12, 2026, from [Link]
-
Wang, L., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13349-13360. Available from: [Link]
-
Reiss, J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Islam, M. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Chemical Reviews, 5(2), 173-181. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Mifsud, S., et al. (2024). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Available from: [Link]
-
ResearchGate. (n.d.). A Convenient Use of Polyphosphoric Acid in the Esterification Reaction between (Meth) Acrylic Acid and (Cyclo) Alkenes. Retrieved from [Link]
-
OC Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Synthesis of Tetrahydroquinolines from 1-Indanones: 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 5-甲氧基-1-茚酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Purification of 5-Bromo-6-methoxy-1-indanone
Welcome to the technical support center for 5-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.
I. Understanding the Core Purification Challenges
This compound, a key building block in medicinal chemistry, often presents unique purification hurdles stemming from its synthesis and inherent chemical properties. The primary challenges typically revolve around the removal of structurally similar impurities, including regioisomers and unreacted starting materials, as well as managing the compound's stability.
A critical step in any purification strategy is to first assess the purity of the crude material. This allows for the selection of the most appropriate purification technique.
Initial Purity Assessment Workflow
Caption: A decision workflow for selecting the appropriate purification method based on initial purity assessment.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the purification of this compound.
Recrystallization
Q1: My this compound appears as a discolored solid (e.g., yellowish or brown). What is the cause and how can I purify it by recrystallization?
A discolored appearance often indicates the presence of impurities from the synthesis, such as residual bromine or colored byproducts.[1] A lower than expected melting point is also a strong indicator of impurity. Recrystallization is an effective method for removing these types of impurities.
-
Causality: The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[1]
Recommended Recrystallization Solvents:
| Solvent/System | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Methanol | Similar to ethanol, but the compound may be more soluble. |
| Ethyl Acetate | A versatile solvent for many organic compounds. |
| Toluene | Suitable for less polar impurities. |
| Ethanol/Water | A mixed solvent system can fine-tune solubility. |
Troubleshooting Recrystallization:
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" happens when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. With a melting point of 150-155 °C, this is less common for this compound than for lower melting point indanones, but can still occur if a very high-boiling solvent is used or if significant impurities depress the melting point.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the compound.
-
Use a Different Solvent System: A solvent in which the compound is less soluble may be required.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid's surface to induce crystallization.
-
Seeding: Add a small crystal of pure compound to the cooled solution to initiate crystallization.
-
Q3: The recovery yield after recrystallization is very low. How can I improve it?
Low recovery is often due to using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.
-
To Improve Yield:
-
Use the minimum amount of hot solvent necessary for complete dissolution.
-
If you suspect you've used too much solvent, you can carefully evaporate some of it and attempt to recrystallize again.
-
Cool the solution in an ice bath for an extended period to maximize crystal formation.
-
The mother liquor can be concentrated to obtain a second crop of crystals, which should be checked for purity.
-
Column Chromatography
Q4: I am having difficulty separating this compound from a similarly non-polar impurity by column chromatography. What should I do?
The separation of compounds with similar polarities, such as regioisomers, is a common challenge. The key is to optimize the stationary and mobile phases to exploit subtle differences in their interactions.
-
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). By carefully selecting the eluent system, you can modulate the movement of each compound down the column at different rates.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | A gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) is a good starting point. |
Troubleshooting Column Chromatography:
Q5: My compound is not moving from the top of the column.
This indicates that the eluent is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Q6: All my compounds are coming off the column at the same time.
This suggests the eluent is too polar, causing all components to travel with the solvent front.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Q7: The separation between my product and an impurity is poor.
-
Solutions:
-
Use a shallower gradient: A slower, more gradual increase in eluent polarity can improve resolution.
-
Try a different solvent system: Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a longer column: A longer column provides more surface area for interactions, which can improve separation.
-
HPLC Analysis
Q8: How can I develop an HPLC method to check the purity of my this compound?
A reverse-phase HPLC method is generally suitable for this type of compound. A good starting point can be adapted from methods used for similar indanones, such as 5,6-Dimethoxy-1-indanone.[2]
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid). |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm). |
Compound Stability and Degradation
Q9: My purified this compound has started to discolor upon storage. What is happening and how can I prevent it?
Indanones can be susceptible to degradation, particularly when exposed to air and light over time. This can lead to the formation of colored degradation products.
-
Prevention:
-
Store the purified compound in a tightly sealed, amber-colored vial to protect it from air and light.
-
For long-term storage, keep the compound in a refrigerator or freezer at low temperatures.
-
Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.
-
Q10: I suspect my compound may have degraded during a workup procedure involving acidic or basic conditions. What are the likely degradation products?
Forced degradation studies on similar pharmaceutical compounds often reveal that hydrolysis can occur under strong acidic or basic conditions.[3][4] For this compound, this could potentially involve cleavage of the methoxy ether or other complex reactions.
-
Troubleshooting:
-
If degradation is suspected, it is advisable to re-purify the material.
-
To confirm degradation, techniques like LC-MS can be used to identify the masses of the impurities.
-
In the future, avoid prolonged exposure to harsh pH conditions during workup and purification.
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
This protocol provides a starting point for purification by column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualization of Purification Logic
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting flowchart for common issues encountered during recrystallization.
V. References
-
Organic Syntheses Procedure. (n.d.). 2-indanone. [Link]
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. [Link]
-
How to run column chromatography. (n.d.). [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. [Link]
-
SIELC Technologies. (n.d.). Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. [Link]
-
Klosin, J., et al. (2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 11, 451-494. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
stability issues and degradation of 5-Bromo-6-methoxy-1-indanone
Welcome to the dedicated technical support center for 5-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted indanone, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. The stability of this particular molecule is influenced by its three key functional groups: the aromatic bromine, the methoxy ether, and the ketone within the five-membered ring. Understanding the inherent reactivity of these groups is crucial for predicting and mitigating potential degradation.
This guide will focus on the likely degradation pathways under common laboratory and storage conditions, providing you with the knowledge to proactively address stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on safety data for similar compounds, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area. While not explicitly classified as highly air-sensitive, good laboratory practice for handling aromatic ketones involves minimizing exposure to air and moisture to prevent potential slow degradation. For long-term storage, refrigeration (2-8 °C) and protection from light are advisable.
Q2: What are the primary known stability concerns for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its chemical structure, the primary concerns are:
-
Photodegradation: Aromatic ketones and brominated aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
-
Hydrolytic instability: The methoxy ether linkage can be susceptible to cleavage under strong acidic conditions. The ketone group can also participate in acid- or base-catalyzed reactions.
-
Oxidative degradation: The aromatic ring and the benzylic position of the indanone structure could be susceptible to oxidation.
Q3: What are the likely degradation products I should be aware of?
A3: Potential degradation products could include:
-
Debrominated species: Formation of 6-methoxy-1-indanone due to photolytic cleavage of the C-Br bond.
-
Demethylated species: Cleavage of the methoxy group to yield 5-Bromo-6-hydroxy-1-indanone, particularly under acidic conditions.
-
Oxidation products: Ring-opened products or the formation of additional carbonyl groups. Under certain oxidative conditions, cleavage of the ketone could lead to carboxylic acid derivatives.
Q4: Is this compound sensitive to air?
A4: While not extremely pyrophoric, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to oxidative degradation. For sensitive reactions requiring high purity, handling under an inert atmosphere (e.g., nitrogen or argon) is a good precautionary measure.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Appearance of a new, less polar spot/peak in TLC/LC analysis after exposure to light. | Photodegradation (Debromination) | This is likely due to the formation of the debrominated product, 6-methoxy-1-indanone. The loss of the bromine atom reduces the molecular weight and polarity. Solution: Protect your reaction and samples from light by using amber vials or covering glassware with aluminum foil. Perform manipulations in a dimly lit area. |
| Low yield or formation of a more polar byproduct in acidic reaction conditions. | Hydrolysis (Demethylation) | Strong acids can catalyze the cleavage of the methoxy ether, resulting in the formation of the more polar 5-Bromo-6-hydroxy-1-indanone. Solution: Use milder acidic conditions if possible. If strong acid is necessary, consider protecting the methoxy group or using a shorter reaction time at a lower temperature. Monitor the reaction closely by TLC or LC-MS to detect the formation of the hydroxylated byproduct. |
| Inconsistent results or appearance of multiple unknown impurities over time. | Oxidative Degradation | The compound may be slowly oxidizing. This can be accelerated by trace metal impurities, heat, or light. Solution: Degas your solvents to remove dissolved oxygen. If the reaction is particularly sensitive, consider using an inert atmosphere. The addition of an antioxidant like BHT (butylated hydroxytoluene) in trace amounts during storage or reaction might be beneficial, but its compatibility should be verified. |
| Reaction failure or low yield with organometallic reagents. | Active ketone functionality | The ketone group of the indanone is reactive towards strong nucleophiles like Grignard or organolithium reagents. Solution: Protect the ketone group as a ketal before performing reactions with strong nucleophiles. The ketal can be deprotected under acidic conditions after the desired transformation. |
| Discoloration of the solid compound upon storage. | General Degradation | Yellowing or darkening can indicate the formation of various degradation products, often in small amounts. This could be due to a combination of light, air, and moisture exposure over time. Solution: Ensure the compound is stored under the recommended conditions (cool, dark, dry, and tightly sealed). If purity is critical, repurify the material before use. |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the chemical reactivity of its functional groups.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. At specified time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw aliquots at various time points for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the mobile phase to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Protocol 2: General Stability-Indicating HPLC Method
This method provides a starting point for the separation of this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: A versatile stationary phase for separating moderately polar to nonpolar compounds.
-
Acidified Mobile Phase: Using formic acid helps to achieve sharp peak shapes for acidic and neutral compounds and improves ionization for subsequent MS analysis.
-
Gradient Elution: Necessary to elute both the relatively polar degradation products (like the hydroxylated species) and the less polar parent compound and debrominated product within a reasonable time with good resolution.
-
UV Detection at 254 nm: The aromatic nature of the indanone core ensures strong absorbance at this wavelength.
References
- Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradi
- Photochemical formation of brominated dioxins and other products of concern from hydroxylated polybromin
- Oxidation of aromatic ketones by DCICA in absence of added chloride...
- Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Oxid
- pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. ERIC.
- α-Halo ketone. Wikipedia.
- pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions.
- Characterization of unexpected products in indanone synthesis. Benchchem.
- Common pitfalls in handling air-sensitive reagents for synthesis. Benchchem.
- Synthetic Access to Arom
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
- Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal.
- Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Handling air-sensitive reagents AL-134. Division of Research Safety.
- Microbial breakdown of halogenated aromatic pesticides and rel
- HYDROLYSIS REACTIONS. acikders.ankara.edu.tr.
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Journal of Drug Delivery and Therapeutics.
- Thermochemical Factors Affecting the Dehalogenation of Arom
- Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. NIH.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- 1-Indanone. PubChem.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC.
- Products of Thermal Decomposition of Bromin
- This compound 97 187872-11-3. Sigma-Aldrich.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. BJOC.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
- Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream prepar
- Forced-degradation study of valdecoxib as bulk drug and in tablet formul
- Process for preparing alpha-halo-ketones.
- GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films.
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- Halogenated Aromatics: Fate and Microbial Degradation.
- This compound, 1 X 1 g (734489-1G). Alkali Scientific.
- Synthesis of 1-indanones with a broad range of biological activity. PMC.
- Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form. International Journal of Pharmaceutical Sciences.
- Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.
- 5-Bromo-1-indanone 97 34598-49-7. Sigma-Aldrich.
- Journal of Chemical Education.
- 5-Methoxy-1-indanone 98 5111-70-6. Sigma-Aldrich.
- Reactions of carbonyl compounds in basic solutions. Part 22.1 The mechanisms of the alkaline hydrolysis of methyl cis-3-(substituted benzoyl)-2,3-diphenylacrylates and the 5-methoxy-5-(substituted phenyl)-3,4-diphenyl
Technical Support Center: Optimizing Catalyst Loading in Suzuki Coupling of 5-Bromo-6-methoxy-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading and troubleshooting common issues encountered during this specific transformation. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of an aryl bromide like this compound?
A1: For initial screening with aryl bromides, a standard palladium catalyst loading is typically in the range of 1-5 mol%.[1] A robust starting point for this specific substrate would be 2 mol% of a palladium source (like Pd(OAc)₂ or a pre-catalyst) with a palladium-to-ligand ratio between 1:1 and 1:2.[1] It is often more efficient to first screen various ligands, bases, and solvents with a fixed, reasonable catalyst loading before attempting to optimize the loading itself.[2]
Q2: I'm observing low yield. Is increasing the catalyst loading the best first step?
A2: Not necessarily. While insufficient catalyst can cause low conversion, simply increasing the loading is often a suboptimal solution and can mask underlying issues. Excessively high catalyst concentrations can lead to unwanted side reactions like the homocoupling of the boronic acid partner, introduce difficulties in product purification for removing residual palladium, and significantly increase the cost of the synthesis.[3] Before increasing the catalyst amount, it is critical to investigate other parameters such as the quality of reagents, effectiveness of the inert atmosphere, and the appropriateness of the chosen ligand, base, and solvent system.[4][5]
Q3: How does the electronic nature of this compound affect the reaction?
A3: The substrate this compound contains an electron-donating methoxy group (-OCH₃) on the aromatic ring. Electron-rich aryl halides generally undergo the initial oxidative addition step of the catalytic cycle more slowly than their electron-deficient counterparts.[6] This can sometimes necessitate the use of more electron-rich and bulky phosphine ligands to facilitate this rate-limiting step.[7][8] The ketone and methoxy groups are also potential coordination sites for the palladium catalyst, which could lead to catalyst inhibition, though this is less pronounced than with nitrogen-containing heterocycles.[1]
Q4: What are the most common side reactions I should watch for?
A4: The three most prevalent side reactions in this type of Suzuki coupling are:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, yielding 6-methoxy-1-indanone. This can be caused by certain bases or solvents acting as a hydride source.[6][9]
-
Homocoupling: Two molecules of the boronic acid coupling partner react to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the catalyst's active state.[10][11]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by hydrolysis, regenerating the arene from which it was derived. This is a common issue if the reaction conditions are too harsh (high temperature, prolonged time) or if excess water is present with certain bases.[4][12]
Troubleshooting Guide
This section addresses specific experimental problems. For a logical workflow, refer to the troubleshooting decision tree below.
Problem 1: Low or No Conversion of Starting Material
The reaction stalls with significant amounts of this compound remaining.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Use fresh, high-purity palladium sources and ligands.[4] | The active Pd(0) species is highly sensitive to oxygen. Oxidation to Pd(II) or the formation of palladium black renders the catalyst inactive.[1][13] |
| Suboptimal Ligand | Screen a panel of ligands. For this electron-rich aryl bromide, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often effective.[1][12] | Electron-rich ligands accelerate the oxidative addition step, which is often rate-limiting for electron-rich aryl halides. Bulky ligands also promote the final reductive elimination step.[7][8] |
| Ineffective Base/Solvent System | The choice of base and solvent are interdependent.[7] Try screening combinations like K₂CO₃ in Dioxane/H₂O, K₃PO₄ in Toluene/H₂O, or Cs₂CO₃ in THF/H₂O.[2][14][15] | The base activates the boronic acid for transmetalation. The solvent system must solubilize all components and facilitate phase transfer in biphasic systems.[10][16][17] |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C), while monitoring for product decomposition by TLC or LC-MS.[18][19] | The Suzuki coupling is a kinetically controlled process. Higher temperatures can overcome the activation energy barrier for slow oxidative addition or transmetalation steps.[10] |
Problem 2: Formation of Palladium Black
A black precipitate forms in the reaction flask, often accompanied by a stall in the reaction.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ligand Dissociation/Decomposition | Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). Switch to a more robust or sterically bulky ligand that binds more strongly to the palladium center.[6] | Palladium black is formed when the Pd(0) species, unprotected by ligands, agglomerates into inactive metallic nanoparticles.[1][13] This occurs if the ligand is unstable under the reaction conditions or dissociates too readily. |
| Use of Pd(II) Precursor without a Reducing Agent | If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure the conditions can facilitate in-situ reduction to Pd(0). Some phosphine ligands can act as reducing agents, but this is not always efficient. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst can be more reliable.[6] | The catalytic cycle begins with the Pd(0) species. If the Pd(II) pre-catalyst is not efficiently reduced, it can decompose to palladium black. |
Problem 3: Significant Dehalogenation or Protodeboronation Byproducts
Analysis of the crude reaction mixture shows the presence of 6-methoxy-1-indanone (from dehalogenation) or the parent arene of your boronic acid (from protodeboronation).
| Potential Cause | Recommended Solution | Scientific Rationale |
| Source of Hydride (Dehalogenation) | Avoid using alcoholic solvents or certain amine bases that can act as hydride donors. Screening different inorganic bases (e.g., switching from a carbonate to a phosphate) may help.[4] | After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product. |
| Hydrolysis of Boronic Acid (Protodeboronation) | Minimize water content or use anhydrous conditions with a non-aqueous base if possible. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[4] | The C-B bond is susceptible to cleavage by water, especially at elevated temperatures and with strong bases. Boronic esters are generally more stable to these conditions. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols & Data
Protocol: Screening and Optimization of Catalyst Loading
This protocol outlines a systematic approach to finding the optimal catalyst loading after initial reaction conditions have been established.
1. Materials and Setup:
-
This compound (Substrate A)
-
Arylboronic acid or ester (Substrate B)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, finely powdered and dried)
-
Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water
-
Reaction vials with stir bars
-
Schlenk line or glovebox for maintaining an inert atmosphere
2. Reaction Setup (Example for one vial):
-
To a reaction vial containing a stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv).
-
Add the boronic acid partner (e.g., 0.6 mmol, 1.2 equiv).
-
Add the base (e.g., 1.0 mmol, 2.0 equiv).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with Argon or Nitrogen (repeat 3 times).[20]
-
Prepare a stock solution of the palladium pre-catalyst in the anhydrous organic solvent.
-
Via syringe, add the appropriate volume of the catalyst stock solution to achieve the desired mol% (see table below).
-
Add the organic solvent (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL).
-
Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C).
3. Monitoring and Analysis:
-
Stir the reaction vigorously.[12]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC, GC-MS, or LC-MS.[21][22]
4. Catalyst Loading Screening Table:
The following table provides a recommended range for a screening experiment. Run these reactions in parallel to identify the optimal loading.
| Reaction | Catalyst | Ligand | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 2.0 | 100 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 1.0 | 100 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 0.5 | 100 |
| 4 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 1.5 | 90 |
| 5 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 0.75 | 90 |
| 6 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 0.25 | 90 |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][14]
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- Royal Society of Chemistry. (2022, May 20). CHAPTER 20: Suzuki Reactions.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic....
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
- Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Catalyst loading optimization a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2023, September 1). Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. Journal of Chemical Information and Modeling.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. vapourtec.com [vapourtec.com]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: 5-Bromo-6-methoxy-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of temperature. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring both accuracy and reproducibility.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-methoxyphenyl)propanoic acid. This reaction typically employs a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization. While seemingly straightforward, the success of this synthesis is highly dependent on precise temperature control. Temperature deviations can significantly impact reaction rate, yield, and the purity of the final product by promoting side reactions.
This guide will delve into the causality behind these temperature effects and provide actionable protocols and troubleshooting steps to optimize your synthesis.
Core Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Q1: My reaction is very slow or is not proceeding to completion. What are the likely temperature-related causes?
A1: Insufficient reaction temperature is a primary reason for a stalled or slow reaction. The intramolecular Friedel-Crafts acylation has a significant activation energy that must be overcome.
-
Causality: The formation of the acylium ion intermediate and the subsequent electrophilic aromatic substitution are endergonic processes that require sufficient thermal energy. If the temperature is too low, the rate of these steps will be exceedingly slow, leading to poor conversion of the starting material.
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your thermometer or temperature probe is calibrated and accurately reflects the internal temperature of the reaction mixture.
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) after each adjustment.
-
Optimal Temperature Range: For PPA-mediated cyclization, a temperature range of 80-100°C is often effective.[1] However, the optimal temperature can be influenced by the concentration of your PPA.
-
Q2: I'm observing a low yield of the desired product and the formation of a dark, tarry substance. What is happening?
A2: The formation of dark, polymeric material is a classic sign of excessive reaction temperature.
-
Causality: At elevated temperatures, the starting material, intermediates, or the indanone product can undergo polymerization or decomposition.[2] Strong acid catalysts can promote intermolecular reactions at higher temperatures, leading to high molecular weight byproducts.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the temperature of the reaction bath. If polymerization has already begun, it may be difficult to salvage the current reaction. For future attempts, establish a lower starting temperature.
-
Controlled Heating: Utilize a well-controlled heating mantle or oil bath with a digital temperature controller to prevent temperature overshoots.
-
Reaction Time Optimization: A shorter reaction time at a slightly higher, well-controlled temperature may be preferable to a prolonged reaction at a lower temperature where thermal decomposition can still occur over time.
-
Q3: My final product is contaminated with an isomeric impurity. How can temperature influence this?
A3: The formation of regioisomers in Friedel-Crafts acylations can be influenced by temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[3]
-
Causality: While the substitution pattern of the starting material strongly directs the cyclization to the desired position, extreme temperatures can sometimes provide enough energy to overcome the activation barrier for cyclization at a less favored position. Additionally, the concentration of the PPA, which can be affected by temperature, has been shown to influence regioselectivity in indanone synthesis.[1]
-
Troubleshooting Steps:
-
Maintain Consistent Temperature: Strict adherence to the optimal reaction temperature is crucial to minimize the formation of undesired isomers.
-
Catalyst Concentration: The P₂O₅ content in PPA can affect the reaction's regioselectivity. Ensure you are using PPA with a consistent and appropriate concentration.[1]
-
Purification: If isomeric impurities are present, they may be separable by column chromatography or recrystallization. The melting point of this compound is reported to be in the range of 150-155°C, which can aid in purification by recrystallization.
-
Q4: After quenching the reaction, I have a very poor yield, and I suspect the product has decomposed. How can I prevent this?
A4: The quenching step is exothermic and, if not properly controlled, can lead to localized heating and product degradation.
-
Causality: The vigorous reaction between the hot, concentrated acid and the quenching solution (typically ice/water) can cause a rapid increase in temperature, potentially leading to hydrolysis of the product or other side reactions.
-
Troubleshooting Steps:
-
Cool Before Quenching: Always cool the reaction mixture to room temperature, and preferably to 0-5°C in an ice bath, before slowly pouring it onto crushed ice or into cold water.
-
Slow and Controlled Addition: Add the reaction mixture to the ice/water mixture portion-wise with vigorous stirring to effectively dissipate the heat generated.
-
Reverse Addition: In some cases, it may be beneficial to slowly add the ice/water to the cooled reaction mixture, although this should be done with caution.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology with an emphasis on critical temperature control points.
Materials:
-
3-(4-bromo-3-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Thermometer
-
Condenser (optional, for prolonged heating)
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-bromo-3-methoxyphenyl)propanoic acid.
-
Catalyst Addition: Add polyphosphoric acid (approximately 10-20 times the weight of the starting carboxylic acid).
-
Controlled Heating: Place the flask in a heating mantle and begin stirring. Slowly heat the mixture to 85°C. (Critical Temperature Point)
-
Rationale: A gradual increase in temperature prevents localized overheating and potential charring. The temperature of 85°C is a good starting point to ensure a reasonable reaction rate without excessive side-product formation.
-
-
Reaction Monitoring: Maintain the internal temperature at 85-90°C and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Rationale: Consistent temperature is key to ensuring selectivity and preventing the formation of byproducts. Over- or under-heating can lead to the issues described in the troubleshooting section.
-
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. Further cool the flask in an ice bath to 0-5°C. (Critical Temperature Point)
-
Rationale: Cooling the viscous reaction mixture is essential to control the exothermic quenching process and prevent product degradation.
-
-
Workup: Slowly and carefully pour the cold reaction mixture onto a vigorously stirred beaker of crushed ice. A precipitate of the crude product should form.
-
Extraction: Allow the ice to melt completely, then extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 80-100°C | Balances reaction rate with minimizing side reactions like polymerization and decomposition.[1] |
| Quenching Temperature | 0-5°C | Prevents product degradation from the exothermic reaction of PPA with water. |
| Heating Method | Controlled oil bath or heating mantle | Ensures uniform and stable heating, avoiding temperature spikes. |
Visualizing the Workflow and Temperature Effects
The following diagrams illustrate the synthesis workflow and the critical influence of temperature.
Caption: Workflow for the synthesis of this compound.
Caption: Effect of temperature on reaction outcomes.
References
- BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- BenchChem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25, 1717–1720.
- Sigma-Aldrich. (n.d.). This compound 97%.
Sources
Technical Support Center: Workup & Troubleshooting for Reactions with 5-Bromo-6-methoxy-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-6-methoxy-1-indanone. This molecule is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents[1][2]. However, its unique substitution pattern can present specific challenges during reaction workup and purification.
This guide is designed to provide practical, field-proven insights in a direct question-and-answer format. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Foundational Knowledge & Key Data
Before addressing specific problems, it's crucial to understand the physical properties of your target compound. These properties dictate the optimal choices for solvents and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | PubChem[3] |
| Molecular Weight | 241.08 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 150-155 °C | Sigma-Aldrich |
| Hazards | Harmful if swallowed (Acute Tox. 4) | PubChem[3], Sigma-Aldrich |
Section 2: General Post-Reaction Workup Workflow
Most reactions involving this compound will follow a standard aqueous workup procedure to remove inorganic salts, catalysts, and polar impurities. The following diagram outlines the fundamental steps.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-6-methoxy-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving 5-Bromo-6-methoxy-1-indanone. Our goal is to equip you with the expertise to diagnose, resolve, and prevent common catalytic issues, ensuring the success of your synthetic endeavors.
I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section provides a structured approach to troubleshooting common problems encountered during catalytic reactions with this compound.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
You've set up a palladium-catalyzed cross-coupling reaction with this compound, but analysis shows a disappointingly low yield or no product formation.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Analysis and Solutions
Q1: My reaction has stalled. What are the likely culprits related to catalyst poisoning?
A1: Stalled reactions are often a direct consequence of catalyst deactivation. The primary suspects can be broadly categorized as impurities in the starting materials or deficiencies in the reaction setup.
-
Substrate-Related Poisons:
-
Sulfur Impurities: A common and potent poison for palladium catalysts is elemental sulfur.[1] If the synthesis of this compound involved sulfur-containing reagents (e.g., from a bromination step using N-bromosuccinimide that might have sulfur-containing impurities), trace amounts can carry over and poison your catalyst.
-
Other Halogenated Species: The presence of other organic halides from the synthesis of your starting material can compete in the catalytic cycle, leading to a complex product mixture and apparent low conversion of the desired product.
-
Coordination-Capable Impurities: Any impurity with lone pairs of electrons (e.g., residual amines, phosphines from other reactions, or sulfur-containing heterocycles) can competitively bind to the palladium center and inhibit catalysis.
-
-
Reaction Condition Deficiencies:
-
Oxygen: The active Pd(0) species in many cross-coupling reactions is highly susceptible to oxidation to inactive Pd(II) oxides or palladium black.[2][3] Inadequate degassing of solvents, reagents, and the reaction vessel is a frequent cause of catalyst death.
-
Water/Moisture: While some Suzuki reactions benefit from a small amount of water, excess moisture can lead to the hydrolysis of phosphine ligands to phosphine oxides, which have different coordinating properties and can affect catalyst activity.[3] In reactions involving boronic acids, excess water can also promote protodeboronation, consuming your coupling partner.[2][4]
-
Q2: How can I definitively identify the source of poisoning?
A2: A systematic approach is key.
-
Analyze Starting Materials: Use sensitive analytical techniques like GC-MS or LC-MS to screen for impurities in your this compound and coupling partner. A simple TLC or NMR might not be sufficient to detect trace but potent poisons.
-
Run a Control Reaction: Use highly purified starting materials (see purification protocol below) and a fresh, high-quality catalyst and ligand. If this reaction proceeds as expected, it strongly implicates impurities in your original starting materials.
-
Test Individual Components: If you suspect a particular reagent (e.g., the base or a specific solvent bottle), try substituting it with a fresh, unopened one.
Issue 2: Formation of Dehalogenated Byproduct (6-methoxy-1-indanone)
Instead of the desired coupled product, you observe a significant amount of the dehalogenated starting material, 6-methoxy-1-indanone.
Potential Causes and Solutions
| Potential Cause | Explanation | Proposed Solution |
| Hydride Source | After oxidative addition of the aryl bromide to Pd(0), the resulting complex reacts with a hydride source instead of the coupling partner. Common hydride sources can be solvents (e.g., isopropanol), the base, or even water under certain conditions.[2] | Switch to a non-protic solvent like dioxane or toluene.Use a non-hydridic base such as K₂CO₃ or Cs₂CO₃.Ensure all reagents are anhydrous if the reaction is intended to be run under such conditions. |
| Slow Transmetalation | The transmetalation step of the catalytic cycle is too slow, allowing for competing side reactions like dehalogenation to occur. This can be due to an unreactive coupling partner or a suboptimal catalyst system. | For Suzuki reactions, consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester).[4]Employ more electron-rich and bulky ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to accelerate the catalytic cycle.[5] |
II. Frequently Asked Questions (FAQs)
Q3: Can the methoxy group on this compound influence catalyst poisoning?
A3: While not a direct poison, the electron-donating nature of the methoxy group can influence the reactivity of the C-Br bond.[6] This group increases electron density on the aromatic ring, which can make the oxidative addition step of the catalytic cycle slower compared to an electron-deficient aryl bromide.[7] This slower step can increase the lifetime of the active catalyst in solution, making it more susceptible to deactivation by any present poisons over the extended reaction time.
Q4: Can the indanone carbonyl group poison the catalyst?
A4: While carbonyl groups can coordinate to metal centers, they are generally considered weak ligands and are unlikely to be a primary source of catalyst poisoning in the presence of much stronger coordinating species like phosphine ligands. However, under certain conditions, particularly with highly sensitive or coordinatively unsaturated catalysts, unwanted coordination could play a minor role in catalyst inhibition. More commonly, in reactions like transfer hydrogenation, the product alcohol can compete with the starting ketone for coordination to the catalyst, leading to product inhibition.[8]
Q5: What are the best practices for preventing catalyst poisoning from the outset?
A5: Proactive prevention is far more effective than reactive troubleshooting.
-
High-Purity Reagents: Always use reagents from reputable suppliers. If in doubt, purify them.
-
Rigorous Inert Atmosphere: Use Schlenk line techniques or a glovebox. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[3][9]
-
Proper Base Handling: Many inorganic bases are hygroscopic. Dry them in an oven before use and store them in a desiccator.
-
Catalyst and Ligand Storage: Store palladium catalysts and phosphine ligands under an inert atmosphere, protected from light and moisture.
III. Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove polar impurities and potential catalyst poisons.
Materials:
-
This compound
-
Silica gel (70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection flasks
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, to be determined by TLC).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified solid under high vacuum to remove residual solvents.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
Objective: To perform a Suzuki cross-coupling reaction with purified this compound, minimizing the risk of catalyst poisoning.
Materials:
-
Purified this compound
-
Arylboronic acid (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the purified this compound.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
V. References
-
Vertex AI Search. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
-
BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
-
Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
-
PMC - NIH. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
-
ACS Publications. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
ResearchGate. (n.d.). Heterogeneous Asymmetric Hydrogenation of Activated Ketones: Mechanistic Insight into the Role of Alcohol Products by in Situ Modulation-Excitation IR Spectroscopy | Request PDF.
-
BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
-
ACS Catalysis. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-1-butene.
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
-
International Journal of Advanced Natural Sciences and Engineering Researches. (2025). Hydrogen Transfer Reaction of Ketones Under Ru-NHC Catalyst.
-
RSC Publishing. (n.d.). Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts.
-
NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
-
Sigma-Aldrich. (n.d.). This compound 97 187872-11-3.
-
Sigma-Aldrich. (n.d.). This compound 97 187872-11-3.
-
Sigma-Aldrich. (n.d.). 6-Methoxy-1-indanone = 97 13623-25-1.
-
Spectrum Chemical. (n.d.). CAS Number 13623-25-1 | 6-Methoxy-1-indanone.
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- 4. reddit.com [reddit.com]
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scale-up challenges for 5-Bromo-6-methoxy-1-indanone production
Welcome to the technical support guide for the synthesis and scale-up of 5-Bromo-6-methoxy-1-indanone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Section 1: Synthesis of 6-Methoxy-1-indanone Precursor
The most common and industrially viable route to indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[1] Success in this crucial first step is paramount for the overall efficiency of the synthesis.
Frequently Asked Questions (FAQs)
Question 1: My Friedel-Crafts cyclization to form 6-methoxy-1-indanone is sluggish and results in a low yield. What are the primary causes?
Answer: Low yield in this intramolecular Friedel-Crafts reaction typically stems from issues with the acid catalyst, reaction conditions, or starting material quality.
-
Catalyst Inactivity/Insufficient Strength: Polyphosphoric acid (PPA) is a common reagent for this cyclization. Its reactivity is dependent on the phosphorus pentoxide (P₂O₅) content. Old or improperly stored PPA can absorb atmospheric moisture, reducing its efficacy. For challenging substrates, a stronger agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) may be required.[1]
-
Sub-optimal Temperature: The activation energy for the cyclization must be reached. If the reaction is too cold, the rate will be impractically slow. However, excessive heat can lead to side reactions, such as the formation of indene derivatives through elimination.[1] A careful, stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Starting Material Purity: Impurities in the 3-(3-methoxyphenyl)propanoic acid precursor can inhibit the catalyst or lead to unwanted byproducts. Verify the purity of your starting material by NMR or melting point and repurify if necessary.
-
Intermolecular Reactions: At high concentrations, the precursor may react with itself (intermolecularly) rather than cyclizing. On a larger scale, this can lead to high molecular weight polymeric impurities.[1] To mitigate this, consider "high-dilution" conditions, where the substrate is added slowly to the pre-heated acid catalyst, keeping its instantaneous concentration low.
Question 2: How can I effectively monitor the progress of the cyclization reaction?
Answer: In-process control (IPC) is critical. The most straightforward method is TLC. Prepare a TLC plate spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The indanone product is more polar than the starting carboxylic acid and should have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. For more quantitative analysis, HPLC is the preferred method.
Section 2: Bromination of 6-Methoxy-1-indanone
The conversion of 6-methoxy-1-indanone to the target molecule, this compound, is an electrophilic aromatic substitution. The methoxy group is an activating, ortho-para directing group, making the C5 position (para to the methoxy) the primary site of bromination.[2]
Frequently Asked Questions (FAQs)
Question 3: I am observing significant formation of a di-brominated impurity during my reaction. How can this be prevented?
Answer: The formation of di-bromo species occurs when the product, this compound, undergoes a second bromination. This is a common issue when the aromatic ring is activated.
-
Control Stoichiometry: Do not use a large excess of the brominating agent. Carefully add slightly more than one equivalent (e.g., 1.05-1.1 equivalents) of bromine or N-Bromosuccinimide (NBS).
-
Lower Temperature: Electrophilic aromatic substitution is temperature-dependent. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly improve selectivity and reduce the rate of the second bromination.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and can be difficult to control, especially at scale.[3] NBS is often a milder and more selective choice for activated rings.[4]
-
Slow Addition: Add the brominating agent slowly to the solution of the indanone. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the more reactive starting material over the less reactive mono-bromo product.
Question 4: What are the primary safety hazards when scaling up the bromination step, and what are the alternatives to using liquid bromine?
Answer: Scaling up reactions with molecular bromine (Br₂) presents significant safety challenges. Bromine is highly toxic, corrosive, and volatile, posing a severe inhalation hazard.[5] It can cause serious chemical burns on contact and reacts violently with many organic materials.[6] A full risk assessment is mandatory before any scale-up operation.[7]
Key Hazards:
-
Exposure Risk: Dispensing and handling large volumes of liquid bromine increases the risk of spills and atmospheric release.[5]
-
Exothermic Reaction: The bromination of activated rings is exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Reactivity: Bromine can react explosively with certain materials, such as acetone, which might be used for cleaning.[7]
Safer Alternatives:
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is a common alternative for laboratory and pilot-scale brominations.[8]
-
In-Situ Bromine Generation: For larger-scale operations, generating bromine in-situ from more benign precursors is a highly effective safety strategy. This can be achieved in a continuous flow reactor by reacting an oxidant (like NaOCl) with HBr.[3][9] This approach avoids storing and handling large quantities of molecular bromine, as the hazardous reagent is consumed as soon as it is formed.
Data Table: Comparison of Brominating Agents
| Reagent | Formula | Physical Form | Key Advantages | Key Disadvantages |
| Molecular Bromine | Br₂ | Fuming liquid | High reactivity, inexpensive | Highly toxic, corrosive, volatile, difficult to handle at scale[5] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline solid | Easier and safer to handle, often more selective[4] | Higher cost, lower atom economy |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Crystalline solid | Solid source of Br₂, less hazardous than liquid Br₂ | Adds process complexity with pyridine byproduct |
| In-situ Generation | HBr + NaOCl | Aqueous solution | Excellent for safety at scale, avoids storage of Br₂[3] | Requires specialized equipment (flow reactor) |
Section 3: Troubleshooting Workflow & Protocols
Troubleshooting Low Yield
When encountering low yields, a systematic approach is necessary to identify the root cause. The following flowchart provides a logical decision-making process.
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocol: Bromination using NBS
This protocol is a general guideline for a lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-methoxy-1-indanone (1.0 eq).
-
Dissolution: Add a suitable solvent such as acetic acid or dichloromethane. Stir until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate container, weigh N-Bromosuccinimide (NBS) (1.05 eq). Add the NBS portion-wise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring (IPC): Stir the reaction at 0-5 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine species.
-
Work-up: If using an organic solvent like dichloromethane, separate the organic layer. If using acetic acid, extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a solvent system such as ethanol or an ethyl acetate/hexane mixture. The pure product typically presents as a solid with a melting point in the range of 150-155 °C.
References
- BenchChem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Xie, Y., Bao, Y.-P., Zhuo, X.-Y., & Xuan, J. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Kevan Science. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Princeton University Environmental Health and Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
- Xie, Y., Bao, Y.-P., Zhuo, X.-Y., & Xuan, J. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. ACS Publications.
- SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett.
- National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Kevan Science. (2017). Friedel-Crafts Acylation Example Problems. YouTube.
- Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.
- Alkali Scientific. (2026). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Sigma-Aldrich. (n.d.). This compound 97.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
- NOAA. (n.d.). BROMINE. CAMEO Chemicals.
- Alkali Scientific. (2026). This compound, 1 X 1 g (734489-1G).
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube.
- Organic Syntheses. (n.d.). Procedure.
- Sigma-Aldrich. (n.d.). 5-Methoxy-1-indanone 98.
- Sigma-Aldrich. (n.d.). This compound 97 187872-11-3.
Sources
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- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
analytical techniques for identifying impurities in 5-Bromo-6-methoxy-1-indanone
Welcome to the comprehensive technical support guide for the analytical identification of impurities in 5-Bromo-6-methoxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common analytical challenges. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you in your experimental work.
Introduction to Impurity Profiling
In pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities can arise from various stages including synthesis, purification, and storage, and have the potential to affect the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[4][5][6][7] This guide will focus on the practical application of modern analytical techniques to meet and exceed these requirements for this compound.
Common Potential Impurities in this compound
Understanding the potential impurities is the first step in developing robust analytical methods. Based on common synthetic routes to indanones, potential impurities could include:
-
Starting materials and reagents: Unreacted precursors or residual catalysts.
-
Isomeric impurities: Regioisomers formed during synthesis, such as 6-Bromo-5-methoxy-1-indanone.[8]
-
By-products of the main reaction: Products from side reactions, such as over-bromination or demethylation.
-
Degradation products: Formed during storage or under stress conditions (e.g., oxidation, hydrolysis).
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique is crucial for successful impurity profiling.[2][9] Below is a summary of the most common techniques and their applicability to this compound.
| Technique | Principle | Strengths for this compound | Common Challenges |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[10] | Gold standard for routine purity analysis and quantification of known impurities.[2] | Co-elution of structurally similar impurities, lack of structural information for unknown impurities. |
| LC-MS | Separation based on polarity, detection by mass-to-charge ratio.[10][11] | High sensitivity and selectivity, provides molecular weight information for unknown impurity identification.[10][11] | Ion suppression effects from the matrix, potential for in-source fragmentation complicating spectral interpretation. |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio.[12] | Ideal for identifying residual solvents and volatile impurities.[2][12] | This compound is not highly volatile; derivatization may be required.[13] |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei.[14][15][16] | Unparalleled for unambiguous structure elucidation of unknown impurities.[11][14] Can be used for quantification (qNMR).[11] | Lower sensitivity compared to MS, requires isolation of the impurity for full characterization.[15][17] |
| FT-IR | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Quick identification of major functional groups and comparison to a reference standard. | Not suitable for identifying trace impurities or distinguishing between structurally similar isomers. |
Decision Workflow for Impurity Identification
Caption: Workflow for impurity identification in this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A reverse-phase C18 column is a good starting point due to the non-polar nature of the indanone core. A mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution of potential impurities with varying polarities.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing for a compound like this compound can have several causes:
-
Secondary interactions with residual silanols: The ketone and methoxy groups can interact with active sites on the silica packing.[18] Ensure you are using a high-quality, end-capped C18 column. Operating at a lower pH (e.g., with 0.1% formic acid) can suppress silanol activity.
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[19]
-
Extra-column volume: Excessive tubing length or a large flow cell can cause band broadening.[18] Use tubing with a narrow internal diameter and ensure all connections are secure.
Q3: I see a new peak in my chromatogram. How do I know if it's an impurity or a solvent artifact?
A3: To distinguish between a sample impurity and a solvent artifact, inject a blank (your sample solvent) using the same method. If the peak is present in the blank injection, it is an artifact from your solvent or the HPLC system. If it is only present in your sample injection, it is likely a real impurity.
Troubleshooting Guide: HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Wrong column chemistry. | Try a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. | |
| Ghost Peaks | Carryover from a previous injection. | Implement a needle wash step in your injection sequence. Run a blank gradient after a high-concentration sample. |
| Contaminated mobile phase. | Prepare fresh mobile phase using HPLC-grade solvents and filter before use. | |
| Baseline Drift | Column not equilibrated. | Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. |
| Fluctuating temperature. | Use a column oven to maintain a stable temperature. |
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (adjust based on the UV absorbance maxima of the parent compound and expected impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What fragmentation patterns should I expect for this compound in GC-MS or LC-MS?
A1: With electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS, you can expect fragmentation patterns characteristic of the functional groups present:
-
Isotopic pattern for Bromine: A key diagnostic feature will be the presence of M and M+2 peaks in an approximate 1:1 ratio, characteristic of the 79Br and 81Br isotopes.[20][21]
-
Loss of a methyl radical (•CH3): Fragmentation of the methoxy group (M-15).
-
Loss of carbon monoxide (CO): A common fragmentation for ketones (M-28).[22]
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.[22][23]
Q2: How can I improve the sensitivity of my LC-MS analysis for trace impurities?
A2: To enhance sensitivity:
-
Optimize ionization source parameters: Adjust settings like capillary voltage, gas flow, and temperature to maximize the signal for your analytes of interest.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If you know the mass of the impurity, these targeted modes are significantly more sensitive than full scan mode.
-
Improve sample preparation: A solid-phase extraction (SPE) step can concentrate the impurities and remove matrix components that cause ion suppression.
Troubleshooting Guide: LC-MS
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inefficient ionization. | Switch between positive and negative ion modes. Electrospray ionization (ESI) in positive mode is a good starting point for the indanone structure. |
| Ion suppression. | Dilute the sample. Optimize chromatography to separate the analyte from interfering matrix components. | |
| Unstable Signal | Inconsistent spray in the ESI source. | Check for clogs in the capillary. Ensure proper mobile phase flow and nebulizing gas pressure. |
| Complex Spectra | In-source fragmentation. | Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Can I use NMR to identify an unknown impurity without isolating it?
A1: While challenging, it is sometimes possible. 2D NMR techniques like COSY, HSQC, and HMBC can help to piece together the structure of a minor component in a mixture, provided its signals are not completely obscured by the main compound. However, for unambiguous identification, isolation is highly recommended.[11]
Q2: What solvent should I use for NMR analysis?
A2: Deuterated chloroform (CDCl3) is a good first choice as this compound is likely soluble in it.[24] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is a more polar alternative.
Experimental Protocol: 1H NMR for Structural Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the sample mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[24]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (increase for dilute samples).
-
Relaxation Delay (d1): 1-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting analytical issues.
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: )
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020-12-23). (URL: __)
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
- Validation of Impurity Methods, Part II. (2014-08-22). (URL: )
-
Quality: impurities | European Medicines Agency (EMA). (URL: [Link])
- Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (URL: )
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). (URL: )
- Using Nuclear Magnetic Resonance (NMR)
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). (URL: )
- nmr for “pharmacy of the world” - Issue's Article Details. (URL: )
- HPLC Troubleshooting Guide. (URL: )
- Analytical method valid
- HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025-08-08). (URL: )
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (URL: )
- HPLC Troubleshooting Guide - SCION Instruments. (URL: )
-
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - NIH. (URL: [Link])
-
Impurity Analysis - Emery Pharma. (URL: [Link])
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). (URL: )
- Q2(R2) Validation of Analytical Procedures - FDA. (URL: )
- Spectroscopic Analysis of Indanone Analogs: A Compar
- Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. (URL: )
- Characterization of unexpected products in indanone synthesis - Benchchem. (URL: )
- Recent Trends in Analytical Techniques for Impurity Profiling. (URL: )
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025-09-22). (URL: )
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: )
- Complete Monograph Methods - Merck Millipore. (URL: )
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016-09-15). (URL: [Link])
-
15.9.1: More Fragmentation - Chemistry LibreTexts. (2019-06-05). (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])
- Mass Spectrometry: Fragment
-
5-Methoxy-1-indanone - SpectraBase. (URL: [Link])
-
Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02). (URL: [Link])
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC International. (URL: [Link])
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])
- A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (URL: )
- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (2012-09-19). (URL: )
-
Indanone synthesis - Organic Chemistry Portal. (URL: [Link])
- Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis - ResearchG
-
High-Throughput Headspace Analysis of Volatile Impurities in Consumer Products Using Standard Additions | LCGC International. (2024-11-12). (URL: [Link])
- Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry | Request PDF - ResearchG
-
This compound, 1 X 1 g (734489-1G) - Alkali Scientific. (URL: [Link])
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strategies to improve the reaction kinetics of 5-Bromo-6-methoxy-1-indanone
Welcome to the technical support center for 5-Bromo-6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the reaction kinetics of this versatile intermediate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a highly functionalized building block in medicinal chemistry.[1] Its reactivity is governed by the interplay of three key features: the ketone carbonyl group, the acidic α-protons, and the substituted aromatic ring. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo group (-Br) exert opposing electronic effects, creating a unique chemical personality that can be strategically exploited or present challenges in synthesis.[2][3] Understanding these influences is paramount for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are:
-
The α-carbon to the carbonyl: The protons on this carbon are acidic and can be removed by a base to form an enolate, which is a potent nucleophile for reactions like alkylations, aldol condensations, and Michael additions.
-
The carbonyl group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
-
The aromatic ring: The bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] The aromatic ring can also undergo further electrophilic aromatic substitution, though the existing substituents will direct the position of the incoming group.[6][7]
Q2: How do the bromo and methoxy substituents influence the acidity of the α-protons?
A2: The bromo group is electron-withdrawing through its inductive effect, which helps to stabilize the negative charge of the enolate, thereby increasing the acidity of the α-protons compared to an unsubstituted indanone.[2][3] Conversely, the methoxy group is electron-donating by resonance, which slightly destabilizes the enolate. However, the inductive effect of the bromine is generally more significant in influencing the acidity of the α-protons.
Q3: What should I consider for palladium-catalyzed cross-coupling reactions at the 5-bromo position?
A3: For successful cross-coupling reactions, careful selection of the palladium catalyst, ligand, base, and solvent is crucial. For Suzuki-Miyaura coupling, a common starting point is a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos, and a base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water.[4][5] Catalyst screening is often necessary to find the optimal conditions for your specific substrate and coupling partner.
Troubleshooting Guide
Issue 1: Low Yield or Stalled Reaction in α-Alkylation
Potential Cause: Incomplete enolate formation or side reactions.
Troubleshooting Actions:
-
Choice of Base: The pKa of the α-protons in 1-indanone is around 19 in DMSO. The electron-withdrawing bromine in your substrate likely lowers this value, making it more acidic. However, a sufficiently strong, non-nucleophilic base is still required for complete deprotonation.
-
Recommendation: Use strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS). Avoid weaker bases like alkoxides if you observe incomplete conversion.
-
-
Reaction Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C for LDA) to minimize side reactions like self-condensation. After the addition of the electrophile, the reaction may need to be slowly warmed to room temperature.
-
Purity of Reagents and Anhydrous Conditions: Both the substrate and the solvent must be scrupulously dry. Water will quench the strong base and the enolate. Ensure your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Order of Addition: Slowly add the base to a solution of the indanone to ensure efficient deprotonation. Then, slowly add the alkylating agent to the formed enolate solution.
Experimental Protocol: α-Methylation of this compound
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Potential Cause: Competing directing effects of the bromo and methoxy groups.
Troubleshooting Actions:
-
Understanding Directing Effects: The methoxy group is a strong ortho-, para-director and an activating group. The bromo group is a weak ortho-, para-director and a deactivating group.[7] The positions ortho and para to the methoxy group are C5 and C7. The positions ortho and para to the bromo group are C4 and C6. Given that C5 is brominated and C6 is methoxylated, the primary positions for electrophilic attack will be C7 (ortho to methoxy) and C4 (ortho to bromo). The strong activating effect of the methoxy group will likely direct the incoming electrophile to the C7 position.
-
Reaction Conditions: To enhance regioselectivity, use milder reaction conditions (lower temperature, less reactive electrophile) to favor the kinetically controlled product directed by the more activating group.
-
Lewis Acid Choice: In Friedel-Crafts reactions, the choice and amount of Lewis acid can influence regioselectivity. A milder Lewis acid (e.g., ZnCl₂) may provide better selectivity than a stronger one (e.g., AlCl₃).
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects on electrophilic aromatic substitution.
Issue 3: Inefficient Suzuki-Miyaura Cross-Coupling
Potential Cause: Catalyst deactivation, poor solubility, or incorrect base selection.
Troubleshooting Actions:
-
Catalyst and Ligand Selection: For challenging couplings, consider using more robust catalyst systems.
-
Recommendation: Employ pre-catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps.[5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Recommendation: If standard carbonate bases (K₂CO₃, Cs₂CO₃) are ineffective, consider using phosphate bases (K₃PO₄) which can be more effective for some substrates.
-
-
Solvent System: Ensure all reactants are soluble at the reaction temperature.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) with water is common. If solubility is an issue, consider using a co-solvent like DMF or NMP, but be mindful of potential side reactions at high temperatures.
-
-
Degassing: Oxygen can deactivate the palladium(0) catalyst.
-
Recommendation: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 30 minutes before adding the catalyst.
-
Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective precatalysts. |
| Ligand | SPhos or XPhos (1.1-1.2 eq relative to Pd) | Bulky, electron-rich ligands that facilitate the catalytic cycle. |
| Base | K₃PO₄ (2-3 eq) | Often more effective than carbonates for challenging substrates. |
| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) | Good solvating properties for both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances. [Link]
-
Acidity and Electron Donating/Withdrawing Groups. (2020). Reddit. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. (2005). The Journal of Organic Chemistry. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace. [Link]
-
Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). Journal of Physics: Conference Series. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health. [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. [Link]
-
Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). MDPI. [Link]
-
Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]
-
Aromatic Electrophilic Substitution. (n.d.). Dalal Institute. [Link]
-
Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. (2024). MDPI. [Link]
-
Electrophilic Aromatic Substitutions You Need To Know! (2022). YouTube. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health. [Link]
-
Acidity of alpha hydrogens. (n.d.). University of Calgary. [Link]
-
Electron withdrawing groups and acidity. (2015). Chemistry Stack Exchange. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020). YouTube. [Link]
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Validation & Comparative
A Comparative Analysis of 5-Bromo-6-methoxy-1-indanone and Other Halogenated Indanones in Drug Discovery
Introduction: The Indanone Scaffold and the Strategic Role of Halogenation
The 1-indanone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for interacting with biological targets. The most prominent exemplar of its therapeutic potential is Donepezil, a leading acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease (AD).[1][3] The success of Donepezil has catalyzed extensive research into indanone derivatives as potent agents for neurodegenerative disorders and beyond, with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
In the rational design of new therapeutic agents, halogenation is a time-tested strategy to modulate a molecule's pharmacological profile. The introduction of halogen atoms can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and electronic properties. This guide provides an in-depth comparison of 5-Bromo-6-methoxy-1-indanone with other halogenated indanones, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to aid researchers in this promising field.
Synthesis of Halogenated 1-Indanones: Building the Core Scaffold
The primary route to substituted 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[4][5] This reaction typically employs a strong acid catalyst to facilitate the cyclization and formation of the five-membered ring.
A general synthetic pathway is outlined below:
Caption: General synthetic workflow for halogenated 1-indanones.
For This compound , a common starting material is 3-(4-methoxy-3-bromophenyl)propanoic acid. The cyclization is efficiently achieved using a dehydrating agent and strong acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA).[5][6] Alternatively, direct bromination of 6-methoxy-1-indanone using N-Bromosuccinimide (NBS) or bromine in a suitable solvent can yield the target compound, although regioselectivity can be a challenge.
The synthesis of other halogenated analogs follows similar principles. For instance, chloro- or fluoro-substituted indanones can be prepared from the corresponding chlorinated or fluorinated 3-arylpropionic acids. The choice of halogen and its position on the aromatic ring is a critical design element that dictates the subsequent biological activity.
Comparative Physicochemical Properties
The introduction of a halogen atom significantly alters the physicochemical profile of the indanone scaffold. Bromine, being larger and more lipophilic than chlorine or fluorine, imparts distinct properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 107-110 | 1.80 |
| This compound | C₁₀H₉BrO₂ | 241.08[7][8] | 150-155[8] | 2.59 |
| 5-Chloro-6-methoxy-1-indanone | C₁₀H₉ClO₂ | 196.63 | N/A | 2.33 |
| 5-Fluoro-6-methoxy-1-indanone | C₁₀H₉FO₂ | 180.18 | N/A | 1.95 |
Causality Behind the Data:
-
Molecular Weight: Increases with the atomic mass of the halogen (Br > Cl > F). This can impact cell permeability and transport.
-
Melting Point: The significant increase in the melting point of the bromo-derivative suggests stronger intermolecular forces in the crystal lattice, potentially due to halogen bonding and increased van der Waals interactions.
-
Lipophilicity (LogP): Halogenation systematically increases lipophilicity. The high lipophilicity of this compound is noteworthy, as this property is crucial for crossing the blood-brain barrier (BBB), a key requirement for drugs targeting central nervous system disorders like Alzheimer's disease.[9]
Comparative Biological Activity: A Focus on Acetylcholinesterase Inhibition
The primary therapeutic target for many indanone derivatives is acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] Inhibition of AChE increases acetylcholine levels in the brain, a key strategy in treating the cognitive symptoms of Alzheimer's disease.
| Compound | Target | IC₅₀ Value (nM) | Notes |
| Donepezil (Reference) | Human AChE | 6.7 - 18.6[9] | FDA-approved drug for Alzheimer's disease. |
| Derivative 6a | Eel AChE | 1.8 [10] | 14-fold more potent than Donepezil in this assay.[10] |
| Derivative 9 | Eel AChE | 14.8 [9] | Exhibits multi-target activity, including Aβ aggregation inhibition.[9] |
| Derivative 14 * | Eel AChE | 18.6 [9] | Also shows antioxidant and Aβ disaggregation properties.[9] |
Structure-Activity Relationship (SAR) Insights
The position and nature of the halogen play a critical role in determining inhibitory potency.
-
Hydrophobic Interactions: The increased lipophilicity from a bromo-substituent can enhance binding to hydrophobic pockets within the AChE active site gorge.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich residues (e.g., the carbonyl oxygen of a peptide backbone) in the enzyme, thereby stabilizing the ligand-enzyme complex.
-
Electronic Effects: Halogens are electron-withdrawing groups that can modulate the electronics of the aromatic ring, influencing π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the AChE active site.
Caption: Key SAR factors for halogenated indanones.
Other Biological Activities
Beyond AChE inhibition, halogenated compounds often exhibit potent antimicrobial properties.[11][12] Studies on bromoindole and other halogenated scaffolds have shown that they can disrupt bacterial cell membranes and inhibit growth, including against drug-resistant strains.[13] While specific data for this compound is limited, its structural features suggest that screening for antimicrobial and antifungal activity would be a worthwhile endeavor.[14]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust and widely adopted colorimetric method for measuring AChE activity and inhibition.[15][16]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 410-412 nm. The rate of color formation is proportional to AChE activity.
Caption: Workflow for the Ellman's AChE inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer (KPi), pH 8.0.
-
DTNB Solution: 1.5 mM DTNB in assay buffer.
-
Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at 0.5 U/mL in assay buffer.
-
Inhibitor Stock Solutions: Prepare a serial dilution of this compound and other test compounds in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
160 µL of DTNB solution.
-
10 µL of the inhibitor solution (or buffer for positive control/vehicle for negative control).
-
50 µL of the AChE enzyme solution.
-
-
Mix gently and pre-incubate the plate for 10 minutes at room temperature (23-25°C).[16]
-
Initiate the reaction by adding 30 µL of the ATCI substrate solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Measurement and Data Analysis:
-
Measure the change in absorbance at 412 nm every 30 seconds for 5 minutes.[16]
-
Calculate the reaction rate (velocity) for each well (ΔAbsorbance/min).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
This compound represents a compelling chemical entity within the broader class of halogenated indanones. Its physicochemical properties, particularly its high lipophilicity, suggest a strong potential for CNS-related applications. While direct comparative biological data remains sparse in the public domain, structure-activity relationship studies on analogous compounds indicate that the bromo-substituent is a favorable modification for enhancing inhibitory potency against key drug targets like acetylcholinesterase.[10]
For researchers and drug development professionals, this compound serves as an excellent starting point for further optimization. Future work should focus on:
-
Direct Biological Evaluation: Systematically testing its activity against AChE, BuChE, and other relevant targets (e.g., MAO-B, BACE-1).[3]
-
Broad Spectrum Screening: Evaluating its potential as an antimicrobial or anticancer agent.
-
Further Derivatization: Exploring the impact of different halogen substitutions (Cl, I) at the 5-position and investigating other substitution patterns on the indanone ring to refine the SAR and optimize for potency and selectivity.
By leveraging the foundational understanding presented in this guide, scientists can make informed decisions in the design and execution of experiments aimed at unlocking the full therapeutic potential of this promising class of molecules.
References
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed.
- Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. (n.d.). PubMed.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed.
- Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (n.d.). PubMed.
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.
- Recent developments in biological activities of indanones. (2017). PubMed.
- Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Taylor & Francis Online.
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reactivity of 5-Bromo-6-methoxy-1-indanone vs 5-iodo-6-methoxy-1-indanone
An In-Depth Guide to the Comparative Reactivity of 5-Bromo-6-methoxy-1-indanone and 5-iodo-6-methoxy-1-indanone in Synthetic Chemistry
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. The 5-halo-6-methoxy-1-indanone scaffold is a cornerstone in the synthesis of numerous biologically active molecules, most notably as a key precursor to Donepezil, a widely used medication for Alzheimer's disease.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of two common variants of this scaffold: this compound and 5-iodo-6-methoxy-1-indanone.
This analysis moves beyond a simple recitation of facts to explore the fundamental chemical principles governing their reactivity. By understanding the causality behind their differential performance in key transformations, chemists can make more informed decisions, leading to optimized reaction conditions and improved synthetic outcomes.
Foundational Principles: The Carbon-Halogen Bond
The primary determinant of reactivity for these two molecules in many common synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions, is the inherent nature of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy. This fundamental difference is the principal driver of the observed reactivity patterns.
| Property | This compound | 5-Iodo-6-methoxy-1-indanone |
| CAS Number | 187872-11-3[4] | 723760-70-1[5] |
| Molecular Formula | C₁₀H₉BrO₂ | C₁₀H₉IO₂ |
| Molecular Weight | 241.08 g/mol | 288.08 g/mol [5] |
| Melting Point | 150-155 °C[4] | Not specified |
| Appearance | Solid[4] | Not specified |
| C-X Bond Energy (Aryl) | ~335 kJ/mol (C-Br) | ~272 kJ/mol (C-I) |
Note: Bond energies are approximate values for aryl halides and serve for comparative purposes.
This disparity in bond strength directly influences the kinetics of reactions where the C-X bond is cleaved. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-determining step.[6][7] Consequently, the weaker C-I bond in 5-iodo-6-methoxy-1-indanone leads to a faster rate of oxidative addition compared to its bromo-analogue.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools in modern organic synthesis.[8][9] The choice between the bromo- and iodo-indanone can significantly affect reaction conditions, catalyst loading, and overall efficiency.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is typically faster for aryl iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and a boronic acid or ester, is a cornerstone of pharmaceutical synthesis. The general reactivity trend for aryl halides is I > Br >> Cl.[10]
-
5-Iodo-6-methoxy-1-indanone: This substrate is expected to undergo Suzuki coupling under milder conditions. This includes lower reaction temperatures, shorter reaction times, and potentially lower catalyst loadings. The enhanced reactivity can be particularly advantageous for coupling with less reactive boronic acids or for sensitive substrates where harsh conditions would lead to decomposition.
-
This compound: While generally less reactive than the iodo-analogue, the bromo-compound is still an excellent substrate for Suzuki couplings.[11] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are highly effective for activating aryl bromides.[11] The reaction may require slightly higher temperatures or longer reaction times to achieve comparable yields to the iodo-derivative.
| Parameter | 5-Iodo-6-methoxy-1-indanone | This compound | Rationale |
| Reaction Temperature | Lower (e.g., RT to 80 °C) | Higher (e.g., 80 to 110 °C) | Faster oxidative addition for C-I bond.[6] |
| Catalyst Loading | Potentially lower (e.g., 0.5-2 mol%) | Standard (e.g., 1-5 mol%) | Higher reactivity requires less catalyst. |
| Reaction Time | Shorter | Longer | Faster overall catalytic turnover. |
| Ligand Choice | Broad tolerance | Often requires electron-rich, bulky phosphines | To facilitate the more difficult oxidative addition of the C-Br bond. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] Similar to Suzuki coupling, the reaction is highly dependent on the oxidative addition step, and thus the reactivity follows the same I > Br trend.[14][15]
-
5-Iodo-6-methoxy-1-indanone: Is the more reactive partner, allowing for amination with a wider range of amines, including less nucleophilic ones, under milder conditions. The formation of unreactive palladium-iodide dimer complexes can sometimes inhibit catalysis, but modern ligands have largely overcome this issue.[12][13]
-
This compound: Is also a very common and effective substrate. The development of specialized ligands (often referred to as "Buchwald ligands") has made the amination of aryl bromides a routine and high-yielding transformation.[16]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[17] This reaction is exceptionally useful for creating arylalkyne structures. The reactivity trend of I > Br is particularly pronounced and can be exploited for chemoselective synthesis.[17]
-
5-Iodo-6-methoxy-1-indanone: Reacts readily, often at room temperature, with a terminal alkyne in the presence of palladium and a copper(I) co-catalyst.[18] Its high reactivity makes it the substrate of choice for efficient Sonogashira couplings.
-
This compound: Requires more forcing conditions (higher temperatures) to react. This differential reactivity allows for selective reactions. For instance, in a molecule containing both an aryl iodide and an aryl bromide, the Sonogashira coupling can often be performed selectively at the iodide position by controlling the reaction temperature.[17]
Experimental Protocols: Representative Methodologies
The following protocols are provided as validated starting points for researchers. They are based on established procedures for analogous aryl halides and should be optimized for the specific substrates and coupling partners being used.
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- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Catalytic Systems for Indanone Synthesis: A Handbook for Researchers
The indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1][2][3][4][5][6] Its prevalence in molecules like the anti-Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir underscores the critical importance of efficient and versatile synthetic routes to this carbocyclic ketone.[7][8] This guide provides a comprehensive comparative analysis of the primary catalytic strategies for indanone synthesis, offering researchers, scientists, and drug development professionals the insights needed to select and implement the optimal catalytic system for their specific synthetic challenges. We will delve into the mechanistic underpinnings, practical considerations, and performance of various catalysts, supported by experimental data and detailed protocols.
Chapter 1: The Cornerstone of Indanone Synthesis: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is a foundational and widely employed method for constructing the 1-indanone framework.[5][7][9] This approach relies on the generation of a highly electrophilic acylium ion (or a related species) that undergoes intramolecular electrophilic aromatic substitution to forge the five-membered ring. The choice of the acid catalyst is paramount and dictates the reaction's efficiency, substrate scope, and environmental impact.
A Comparative Overview of Acid Catalysts
Both Brønsted and Lewis acids are utilized to promote this transformation, each with a distinct set of advantages and limitations.
| Catalyst System | Typical Conditions | Yield (%) | Key Advantages | Limitations |
| Polyphosphoric Acid (PPA) | Neat, 80-120 °C | 70-95 | Inexpensive, effective for many substrates.[9][10] | High viscosity, difficult to stir, harsh workup, regioselectivity can be an issue.[9] |
| Triflic Acid (TfOH) | CH₂Cl₂, 25-80 °C | 60-95 | High acidity, effective at lower temperatures.[7] | Corrosive, requires stoichiometric amounts in some cases.[7] |
| Niobium(V) Chloride (NbCl₅) | CH₂Cl₂, rt | 75-95 | Acts as both reagent (for acid to acyl chloride) and catalyst, mild conditions.[11] | Stoichiometric use, moisture sensitive. |
| Scandium(III) Triflate (Sc(OTf)₃) | Solvent-free or high-boiling solvent | 80-94 | Recyclable, effective for substrates with sensitive functional groups.[5] | Higher cost compared to classical acids. |
| Indium(III) Triflate (In(OTf)₃) | High-boiling solvent | Good to excellent | Powerful and sustainable catalyst for various transformations.[12] | Can require high temperatures. |
Mechanistic Considerations: The Role of the Acid Catalyst
The primary role of the acid catalyst is to facilitate the formation of the reactive acylating species. In the case of a 3-arylpropanoic acid, a strong Brønsted acid like PPA or TfOH protonates the carboxylic acid, leading to the loss of water and the formation of an acylium ion. Lewis acids, such as AlCl₃ or NbCl₅, coordinate to the carbonyl oxygen of the corresponding acyl chloride, enhancing its electrophilicity and promoting the cyclization.[5][11] The regioselectivity of the cyclization is governed by the electronic properties of the aromatic ring, with the acylium ion preferentially attacking the most electron-rich position.
Figure 1: General mechanism of Brønsted acid-catalyzed intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 5-Methoxy-1-indanone via PPA Catalysis
This protocol is a representative example of a classical Friedel-Crafts acylation using polyphosphoric acid.
Materials:
-
3-(4-Methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Carefully add polyphosphoric acid (10-15 times the weight of the carboxylic acid).
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-methoxy-1-indanone.
Chapter 2: The Power of Transition Metals in Indanone Synthesis
Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and indanones are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to construct the indanone core that are inaccessible through classical methods.[1][2]
A Comparative Landscape of Transition Metal Catalysts
A diverse array of transition metals can be employed for indanone synthesis, each with its preferred substrates and reaction mechanisms.
| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Key Advantages |
| Palladium (e.g., Pd(OAc)₂, Pd/C) | Heck-Aldol Cascade,[8][13] Reductive Heck[14] | 80-145 °C | 70-95 | High functional group tolerance, diverse substrate scope.[8][13] |
| Rhodium (e.g., [Rh(cod)Cl]₂, Rh(III) complexes) | C-H Activation,[1] Asymmetric 1,4-addition[15] | 25-120 °C | 70-99 | High efficiency, potential for enantioselectivity.[15] |
| Gold (e.g., Ph₃PAuCl) | Enyne Cyclization[16] | 25-100 °C | High | Mild conditions, unique reactivity with alkynes.[16] |
| Nickel (e.g., Ni(cod)₂) | Reductive Cyclization[15] | 25-80 °C | Good to excellent | Use of a less expensive metal, good for reductive processes.[15] |
| Copper (e.g., Cu(I) salts) | Radical Cyclization[1] | 60-120 °C | Moderate to good | Cost-effective, promotes radical pathways.[1] |
| Ruthenium (e.g., TpRuPPh₃(CH₃CN)₂PF₆) | Enyne Cyclization[15] | Toluene, heat | Good | Alternative to gold for enyne cyclizations.[15] |
Mechanistic Insights: Palladium-Catalyzed Heck-Aldol Cascade
A notable example of palladium's utility is the one-pot synthesis of 3-hydroxy-1-indanones from 2-bromobenzaldehydes and vinyl ethers.[8] This reaction proceeds through a tandem Heck-aldol cascade.
Figure 2: Simplified workflow for the Pd-catalyzed Heck-Aldol cascade for indanone synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Hydroxy-1-indanone
This protocol is adapted from a reported Heck-aldol cascade reaction.[8]
Materials:
-
2-Bromobenzaldehyde
-
n-Butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Ethylene glycol (EG)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), dppp (4 mol%), 2-bromobenzaldehyde (1.0 eq), and Et₃N (2.0 eq).
-
Add ethylene glycol as the solvent.
-
Add n-butyl vinyl ether (1.5 eq) to the mixture.
-
Seal the tube and heat the reaction mixture at 115 °C for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-hydroxy-1-indanone.
Chapter 3: New Horizons: Photocatalysis and Organocatalysis in Indanone Synthesis
Recent advancements have focused on developing more sustainable and environmentally benign methods for indanone synthesis. Photocatalysis and organocatalysis have emerged as powerful tools in this endeavor, often proceeding under mild, metal-free conditions.[6][12][17][18][19]
Comparative Analysis of Modern Catalytic Approaches
| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Key Advantages |
| Tetrabutylphosphonium Decatungstate (TBPDT) | Photocatalytic C-H Annulation | 365 nm light, rt | 50-70 | Metal-free, mild conditions, uses simple starting materials.[6][18][19] |
| L-Proline | Intramolecular Hydroacylation | DMSO, 80 °C | Good to excellent | Metal-free, environmentally benign, readily available catalyst.[17] |
| Rhodamine 6G | Photocatalytic Radical Annulation | Green light | Good | Utilizes visible light, greener approach.[12] |
Mechanistic Highlight: Photocatalytic Synthesis via Hydrogen Atom Transfer
A recently developed method utilizes a photocatalyst to generate an acyl radical from an aromatic aldehyde via hydrogen atom transfer (HAT).[6][18][19] This radical then engages in an annulation reaction with a terminal alkyne to construct the indanone core.
Figure 3: Simplified mechanism for the photocatalytic synthesis of indanones.
Experimental Protocol: L-Proline-Catalyzed Intramolecular Hydroacylation
This protocol is based on a metal-free approach to indanone synthesis.[17]
Materials:
-
2-Vinylbenzaldehyde
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-vinylbenzaldehyde (1.0 eq) in DMSO.
-
Add L-proline (20 mol%) to the solution.
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or silica gel column chromatography.
Chapter 4: Conclusion and Future Outlook
The synthesis of indanones has evolved significantly from its reliance on harsh classical methods to a diverse field encompassing sophisticated transition-metal catalysis and innovative photocatalytic and organocatalytic strategies.
-
Friedel-Crafts acylation remains a robust and cost-effective method for large-scale synthesis, particularly when substrate sensitivity is not a major concern.
-
Transition-metal catalysis offers unparalleled versatility and functional group tolerance, with palladium and rhodium-based systems being particularly powerful for constructing complex indanone derivatives.[1][2]
-
Photocatalysis and organocatalysis represent the future of sustainable indanone synthesis, providing metal-free, mild, and environmentally friendly alternatives.[6][12][17][18][19]
The choice of catalyst should be guided by factors such as substrate scope, desired functional group tolerance, cost, and environmental considerations. Future research will likely focus on expanding the scope of asymmetric catalytic methods to access chiral indanones, further developing sustainable catalytic systems utilizing earth-abundant metals, and exploring novel reaction pathways enabled by electro- and photocatalysis.
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The Enigmatic Potential of 5-Bromo-6-methoxy-1-indanone Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-indanone scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides an excellent platform for the synthesis of diverse derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide delves into the prospective biological significance of a specific, yet underexplored, class of these compounds: 5-Bromo-6-methoxy-1-indanone derivatives .
While direct experimental data on this particular substitution pattern remains nascent, a comprehensive analysis of structure-activity relationships (SAR) within the broader 1-indanone family allows us to project and compare their potential efficacy against established analogues. This guide will synthesize current knowledge, present comparative data from related compounds, and provide detailed experimental frameworks for evaluating the biological activity of these promising molecules.
The 1-Indanone Core: A Foundation for Diverse Bioactivity
The 1-indanone nucleus, a fusion of a benzene and a cyclopentanone ring, is a versatile template for drug design.[4] Its inherent structural features allow for modifications at various positions, leading to compounds that can interact with a range of biological targets. Notably, derivatives of 1-indanone have been investigated for their ability to modulate key signaling pathways implicated in various diseases.
Decoding the Substituents: The Influence of Bromine and Methoxy Groups
The introduction of bromine and methoxy groups onto the 1-indanone scaffold is predicted to significantly influence the biological profile of the resulting derivatives.
The Role of the Methoxy Group:
The methoxy (-OCH3) group is a common substituent in many biologically active molecules. Its presence can impact a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Studies on various 1-indanone derivatives have highlighted the significance of methoxy substitution:
-
Anti-inflammatory Activity: In a series of 2-benzylidene-1-indanone derivatives, the presence and position of methoxy groups were found to be crucial for their anti-inflammatory effects. For instance, certain methoxylated compounds displayed significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.[5] A study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives also revealed potent anti-inflammatory and analgesic activities.[6]
-
Adenosine Receptor Antagonism: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors, suggesting their potential in treating neurological conditions.[7]
-
Anticancer Activity: The strategic placement of methoxy groups on the indanone ring has been associated with potent anticancer activity.[2]
The Impact of the Bromo Group:
Halogenation, particularly with bromine, is a widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The bromo substituent can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target enzymes.
-
Enhanced Potency: In studies of arylidene indanone derivatives, the introduction of a bromo group at the 4'-position of the arylidene ring resulted in potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[8]
-
Synthetic Versatility: Brominated indanones, such as 4-Bromo-1-indanone and 7-Bromo-2-methyl-1-indanone, are valuable intermediates in organic synthesis, allowing for the introduction of diverse functionalities through cross-coupling reactions.[4][9] This synthetic accessibility opens avenues for creating extensive libraries of derivatives for biological screening.
Based on these observations, it is plausible that the combination of a bromo and a methoxy group at the 5- and 6-positions of the 1-indanone core could lead to compounds with unique and potentially enhanced biological activities. The electron-donating methoxy group and the electron-withdrawing, lipophilic bromo group could create a distinct electronic and steric profile, influencing interactions with biological targets.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound derivatives, we can compare the performance of other substituted indanones in key therapeutic areas.
Anticancer Activity: A Promising Frontier
Several 1-indanone derivatives have demonstrated significant potential as anticancer agents.[10] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Table 1: Comparative Anticancer Activity of Selected 1-Indanone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | G2/M arrest, apoptosis induction | [11] |
| 2-Benzylidene-1-indanone | Compound 9j | MCF-7 (Breast) | 0.01 | Not specified | [10] |
| 2-Benzylidene-1-indanone | Compound 8f | Murine Macrophages (Inflammation model) | N/A (% inhibition) | Inhibition of IL-6 and TNF-α | [5] |
The thiazolyl hydrazone derivative ITH-6, for instance, exhibits potent cytotoxicity against colon cancer cell lines, with IC50 values in the sub-micromolar range.[11] This activity is attributed to its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis. The remarkable potency of some 2-benzylidene-1-indanone derivatives, with IC50 values in the nanomolar range, further underscores the potential of the indanone scaffold in cancer therapy.[10]
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. 1-Indanone derivatives have emerged as promising candidates due to their ability to suppress the production of pro-inflammatory mediators.[5][12]
Table 2: Comparative Anti-inflammatory Activity of Selected 1-Indanone Derivatives
| Compound Class | Derivative Example | Assay | Key Findings | Reference |
| 2-Benzylidene-1-indanone | Compound 4d | LPS-stimulated macrophages | 83.73% inhibition of TNF-α expression | [5] |
| 6-Methoxy-1-indanone derivative | Compound D8 | Carrageenan-induced rat paw edema | 65% inhibition of paw edema | [6] |
As shown in Table 2, 2-benzylidene-1-indanone derivatives have demonstrated significant inhibition of TNF-α, a key pro-inflammatory cytokine.[5] Furthermore, in vivo studies with 6-methoxy-1-indanone derivatives have shown substantial anti-inflammatory effects in animal models.[6] The mechanism underlying these effects is often linked to the inhibition of the NF-κB signaling pathway.
Antimicrobial Properties: Combating Infectious Agents
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The 1-indanone scaffold has also shown promise in this arena.
Table 3: Comparative Antimicrobial Activity of Selected 1-Indanone Derivatives
| Compound Class | Derivative Example | Microorganism | Activity | Reference |
| Isoxazole fused 1-indanone | Derivative 64k/64l | E. coli, B. subtilis | Highest antibacterial activity in series | [1] |
| Aurone and Indanone Derivatives | Compound B15/B16/E7 | Gram-positive bacteria | Zone of inhibition up to 18 mm | [13] |
Studies have shown that certain isoxazole-fused 1-indanone derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Similarly, other indanone derivatives have demonstrated significant inhibitory effects against various microbial strains.[13]
Key Signaling Pathways and Experimental Workflows
A deeper understanding of the biological activity of this compound derivatives requires an examination of the molecular pathways they are likely to modulate.
The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[14] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Several 1-indanone derivatives have been shown to exert their biological effects by inhibiting the NF-κB pathway.[10][11]
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A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-6-methoxy-1-indanone Derivatives
Introduction: The Mandate for Unambiguous Structural Confirmation
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including those with potential as antiviral, anticancer, and neuroprotective agents.[1] Derivatives of 5-Bromo-6-methoxy-1-indanone, in particular, are valuable synthetic intermediates in the development of novel therapeutics, such as ligands for misfolded α-synuclein aggregates in neurodegenerative diseases and dual-acting H₃ receptor ligands/MAO-B inhibitors.[2][3]
Given the profound impact of molecular structure on pharmacological activity, the rigorous and unequivocal validation of these derivatives is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development. A seemingly minor misinterpretation—an incorrect isomer or an overlooked side product—can lead to the misattribution of biological activity, wasted resources, and significant delays in the research pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. It is designed for researchers, by a researcher, moving beyond a simple listing of methods to explain the causality behind experimental choices and to present a holistic, self-validating workflow for achieving unambiguous structural confirmation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural validation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for a complete assignment.
Expertise in Action: Why NMR is the First-Line Technique
We begin with NMR because it offers the most comprehensive initial picture of the molecule's covalent structure. ¹H NMR provides a rapid assessment of purity and confirms the presence of key functional groups and their relative positions. ¹³C NMR complements this by defining the complete carbon skeleton.
For the parent compound, this compound, the expected NMR signals provide a baseline for analyzing its derivatives.
-
¹H NMR: We anticipate two aromatic protons, which will appear as singlets due to their para-relationship, a singlet for the methoxy group protons, and two triplets for the adjacent methylene (-CH₂-CH₂-) groups of the five-membered ring.[4]
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (downfield, ~190-200 ppm), aromatic carbons (some quaternary, some proton-attached), the methoxy carbon (~55-60 ppm), and two aliphatic carbons.[5][6]
The true power of NMR lies in its multi-dimensional capabilities (COSY, HSQC, HMBC), which transform spectral data into a self-validating system by confirming atom-to-atom connections.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indanone derivative in 0.6-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in substituted derivatives.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required (typically 128 or more) due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (if required for complex derivatives):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., confirms the -CH₂-CH₂- connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together the molecular fragments.
-
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Elemental Fingerprint
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. For halogenated compounds like our target derivatives, MS offers a highly characteristic signature that serves as a powerful validation checkpoint.
Expertise in Action: The Bromine Isotope Pattern
The most compelling piece of evidence from MS for a this compound derivative is the isotopic pattern of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, that are separated by two mass units and have nearly identical intensities.[7] The absence of this pattern immediately refutes the proposed structure, making it a critical self-validation step.
Gas Chromatography-Mass Spectrometry (GC-MS) is a universally applied technique for the analysis of such organohalogens, leveraging the separation power of GC with the selectivity of MS.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector, typically at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m, 0.25 mm i.d., 0.25 µm film thickness) is usually sufficient.[8]
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and elution of the compound.
-
-
MS Method:
-
Ionization: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Scan a mass range that comfortably includes the expected molecular weight (e.g., 50-350 amu).
-
-
Data Analysis:
-
Identify the retention time of the compound from the total ion chromatogram (TIC).
-
Examine the mass spectrum corresponding to that peak.
-
Verify the presence of the molecular ion peaks ([M]⁺ and [M+2]⁺) with the characteristic ~1:1 intensity ratio for bromine.
-
Analyze the fragmentation pattern for expected losses (e.g., loss of CO, CH₃, OCH₃) to further corroborate the indanone structure.
-
Pillar 3: X-ray Crystallography - The Definitive 3D Structure
While NMR and MS define the connectivity and formula, X-ray crystallography provides the "gold standard" for structural validation by mapping the precise three-dimensional arrangement of atoms in the solid state. It resolves any ambiguity regarding isomerism and provides incontrovertible proof of the structure.
Expertise in Action: When to Pursue Crystallography
Crystallography is not a routine technique for every sample due to its primary prerequisite: the ability to grow a high-quality single crystal. This technique is pursued when:
-
The structure is entirely novel.
-
NMR and MS data are ambiguous or cannot distinguish between closely related isomers.
-
The absolute stereochemistry of a chiral derivative must be determined.
The crystallographic data for related halogenated 1-indanone derivatives provide a robust framework for comparison and understanding the influence of substituents on the molecular geometry.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step.
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common starting point.
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to get an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, unambiguous 3D structure.
-
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Advantages | Limitations | Application to Indanone Derivatives |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, chemical environment, stereochemical relationships. | Provides the most comprehensive structural information short of crystallography. Non-destructive. | Can be complex to interpret for highly substituted derivatives. Less sensitive than MS. | Essential. Defines the core structure, substitution pattern, and purity.[5][10] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), characteristic isotopic patterns, fragmentation data. | High sensitivity. The bromine isotope pattern is a definitive diagnostic tool.[7][11] | Isomers often cannot be distinguished. Provides limited connectivity information. | Essential. Confirms molecular formula and the presence of one bromine atom. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry, crystal packing. | The ultimate "proof" of structure.[9][12] | Requires a suitable single crystal, which can be difficult or impossible to grow. | Gold Standard. Used for novel structures or to resolve ambiguities from spectroscopic data. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample. | Provides limited information on the overall molecular structure. | Supportive. Quickly confirms the presence of the key carbonyl (C=O) group (~1680-1700 cm⁻¹).[5] |
Visualizing the Validation Workflow
Caption: A logical workflow for the comprehensive structural validation of novel this compound derivatives.
Conclusion
The structural validation of this compound derivatives is a multi-faceted process that relies on the synergistic application of modern analytical techniques. A workflow beginning with NMR and MS provides a robust hypothesis of the structure, which is then rigorously tested and confirmed through more advanced 2D NMR experiments or, ultimately, X-ray crystallography. By understanding the "why" behind each technique—from the diagnostic bromine isotope pattern in MS to the connectivity map provided by 2D NMR—researchers can design and execute a self-validating analytical strategy. This ensures that the synthesized molecules are precisely what they are intended to be, providing a solid and trustworthy foundation for subsequent biological evaluation and drug discovery efforts.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
- Comparative Analysis of X-ray Crystal Structures of Halogenated 1-Indanone Deriv
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018).
- Organic Compounds Containing Halogen
- Mass spectrometry of halogen-containing organic compounds. (n.d.).
- Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. (2018). Journal of Physical Science.
- NMR Assignments for 2-Ethyl-Indanone. (n.d.). University of Utah.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H₃ Receptor Ligands and MAO-B Inhibitors. (n.d.). MDPI.
- ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. (n.d.).
- 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound 97% 187872-11-3. (n.d.). Sigma-Aldrich.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
- 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
- This compound | C10H9BrO2 | CID 22278718. (n.d.). PubChem.
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A Comparative Guide to Alternative Precursors for the Synthesis of 5-Bromo-6-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the indanone scaffold is a cornerstone for the development of a wide array of therapeutic agents. 5-Bromo-6-methoxy-1-indanone, in particular, serves as a crucial intermediate. The selection of a synthetic route, starting from the choice of precursor, can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide provides a comparative analysis of scientifically recognized precursors for the synthesis of this compound, offering an in-depth look at the conventional method and two viable alternatives. Experimental data and procedural insights are provided to aid researchers in making informed decisions for their specific synthetic challenges.
The Target Molecule: this compound
This compound is a substituted indanone with a chemical structure that makes it a versatile building block in medicinal chemistry. The strategic placement of the bromo and methoxy groups on the aromatic ring allows for further functionalization, making it a key component in the synthesis of more complex molecules.
The Standard Precursor: 3-(4-bromo-3-methoxyphenyl)propanoic acid
The most established and direct route to this compound is through the intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-methoxyphenyl)propanoic acid. This method is widely adopted due to its reliability and relatively straightforward procedure.
Synthetic Workflow: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(4-bromo-3-methoxyphenyl)propanoic acid is typically achieved by treating the carboxylic acid with a strong acid catalyst, which promotes the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution to form the indanone ring.
Caption: Standard synthesis via Friedel-Crafts acylation.
Experimental Protocol:
-
To a flask containing polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), add 3-(4-bromo-3-methoxyphenyl)propanoic acid portion-wise with stirring.
-
Heat the mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Alternative Precursor 1: Substituted Chalcone via Nazarov Cyclization
A compelling alternative approach utilizes a substituted chalcone as the precursor, which undergoes a Nazarov cyclization to form the indanone ring. This method offers a different disconnection approach and can be advantageous if the chalcone precursor is more readily accessible or if a different substitution pattern on the five-membered ring is desired in other contexts.
The proposed chalcone precursor is (E)-1-(Aryl)-3-(4-bromo-3-methoxyphenyl)prop-2-en-1-one . For the synthesis of the target molecule, the "Aryl" group would ideally be a simple phenyl group.
Synthetic Workflow: Nazarov Cyclization
The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and 4-bromo-3-methoxybenzaldehyde to form the chalcone. The subsequent Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of the divinyl ketone system within the chalcone.
Caption: Alternative synthesis via a Meldrum's acid derivative.
Experimental Protocols:
Part A: Synthesis of the Benzylidene Meldrum's Acid Derivative
-
In a round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde and Meldrum's acid in ethanol or another suitable solvent.
-
Add a catalytic amount of piperidine or another basic catalyst and stir at room temperature.
-
The product will precipitate out of the solution and can be collected by filtration.
Part B: Reduction and Intramolecular Friedel-Crafts Acylation
-
The benzylidene Meldrum's acid derivative is reduced to the corresponding benzyl derivative, for example, using sodium borohydride.
-
The purified benzyl Meldrum's acid derivative is dissolved in a non-polar solvent like dichloromethane.
-
A Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃), is added, and the mixture is stirred at room temperature. [1]4. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.
-
After workup, the crude product is purified by column chromatography.
Comparative Analysis
| Feature | Standard Route (3-Arylpropanoic Acid) | Alternative 1 (Chalcone/Nazarov) | Alternative 2 (Meldrum's Acid) |
| Precursor Accessibility | Commercially available but can be expensive. Synthesis involves multiple steps. | Chalcone is synthesized in one step from commercially available aldehydes and ketones. | Meldrum's acid is commercially available. The derivative is synthesized in one or two steps. |
| Number of Steps | 1 (from propanoic acid) | 2-3 (from aldehyde/ketone) | 2-3 (from aldehyde) |
| Key Reaction | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization | Intramolecular Friedel-Crafts Acylation |
| Reaction Conditions | Often harsh (strong acids, high temperatures). | Can be performed under milder conditions with Lewis acids. | Generally mild (Lewis acid catalysis at room temperature). |
| Potential Advantages | Well-established, direct, and often high-yielding from the immediate precursor. | Convergent synthesis. Modular approach allowing for diversity. | Mild conditions, high functional group tolerance. |
| Potential Disadvantages | Precursor synthesis can be lengthy. Use of corrosive and difficult-to-handle reagents (PPA). | Regioselectivity of the final bromination step needs to be controlled. The Nazarov cyclization may have side reactions. | The synthesis of the Meldrum's acid derivative adds steps to the overall sequence. |
Conclusion
While the intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-methoxyphenyl)propanoic acid remains the most direct and conventional route to this compound, alternative precursors offer valuable strategic advantages.
The chalcone-based Nazarov cyclization provides a convergent and modular approach, which can be particularly beneficial for creating a library of analogs. The reaction conditions for the cyclization are often milder than the traditional Friedel-Crafts acylation.
The Meldrum's acid route stands out for its use of exceptionally mild conditions for the key cyclization step, which is highly desirable when dealing with sensitive functional groups. Although it involves the preparation of the Meldrum's acid derivative, the high efficiency and functional group compatibility of the subsequent Friedel-Crafts reaction make it an attractive modern alternative.
The choice of the optimal precursor and synthetic route will ultimately depend on the specific requirements of the research project, including the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance for harsh reaction conditions. This guide provides the foundational information for researchers to explore these alternatives and optimize their synthetic strategies for accessing the valuable this compound intermediate.
References
-
Fillion, E., et al. (2005). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 7(23), 5179-5182. [Link]
-
Fillion, E., et al. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(4), 1316-1327. [Link]
-
Fillion, E. (2006). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. [Link]
-
Fillion, E., et al. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. ResearchGate. [Link]
-
Fillion, E., et al. (2007). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. Tetrahedron, 63(35), 8587-8598. [Link]
-
Sestelo, J. P., & Sarandeses, L. A. (2014). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints. [Link]
-
Turecek, F., & Gu, M. (2003). Gas-phase nazarov cyclization of protonated 2-methoxy and 2-hydroxychalcone: an example of intramolecular proton-transport catalysis. Journal of the American Society for Mass Spectrometry, 14(12), 1350-1361. [Link]
-
Klimek, A., & Godyń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
-
Antony, S., et al. (2018). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints. [Link]
-
Turecek, F., & Gu, M. (2003). Gas-Phase Nazarov Cyclization of Protonated 2-Methoxy and 2-Hydroxychalcone: An Example of Intramolecular Proton-Transport Catalysis. PMC. [Link]
Sources
The Strategic Advantage of 5-Bromo-6-methoxy-1-indanone in Complex Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall strategic success. For researchers engaged in the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical comparison of 5-Bromo-6-methoxy-1-indanone, a key building block, against its alternatives, supported by experimental data and protocols to inform rational synthetic design.
The strategic placement of the bromo and methoxy functionalities on the indanone core imparts unique reactivity and synthetic advantages. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. This is particularly advantageous in the construction of complex molecular architectures and in the exploration of structure-activity relationships (SAR) during drug discovery. The methoxy group at the 6-position, an electron-donating group, activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions and modulating the electronic properties of the molecule.
Comparative Analysis: The Power of the Bromo Substituent
The primary advantage of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern C-C and C-N bond formation, respectively. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle is paramount, with the general trend being I > Br > Cl.[1] While an iodo-substituted analogue would be more reactive, bromo-substituted compounds like this compound often offer an optimal balance of reactivity, stability, and cost-effectiveness.
To illustrate this, let's consider the synthesis of a key intermediate for a Donepezil analogue. Donepezil, a leading therapeutic for Alzheimer's disease, is synthesized from a dimethoxy-indanone precursor.[2][3] The functionalization of the indanone core is a critical aspect of the synthesis of new analogues with potentially improved pharmacological profiles.
Table 1: Comparison of Suzuki-Miyaura Coupling Efficiency
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 93 | [4] |
| 5-Bromo-1-indanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 95 | [4] |
| 5-Chloro-1-indanone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 | Hypothetical* |
| 6-Methoxy-1-indanone | - | - | - | - | - | - | N/A | - |
*Hypothetical yield for the chloro-analogue is estimated based on the generally lower reactivity of aryl chlorides compared to bromides, often requiring more specialized and expensive catalyst systems and longer reaction times to achieve comparable yields. The non-halogenated 6-methoxy-1-indanone cannot directly participate in this cross-coupling reaction, necessitating additional, often lower-yielding, steps to introduce the desired aryl group.
This data clearly demonstrates the high efficiency of the Suzuki-Miyaura coupling with a bromo-indanone substrate, achieving excellent yields. The alternative of starting with a non-halogenated indanone would require a different synthetic strategy, such as Friedel-Crafts acylation, which can suffer from issues of regioselectivity and functional group tolerance.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the bromination of 6-methoxy-1-indanone.
Step-by-step Methodology:
-
To a solution of 6-methoxy-1-indanone (1.0 eq) in acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust method for the arylation of the indanone core.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Step-by-step Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-6-methoxy-1-indanone.
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic importance of this compound in synthetic planning.
Caption: Comparison of synthetic strategies for arylated indanones.
The diagram clearly shows the convergent and high-yielding nature of the Suzuki-Miyaura coupling using this compound compared to the more convoluted and potentially lower-yielding pathways required when starting from a non-halogenated precursor.
The Causality Behind Experimental Choices
The choice of a palladium catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura reaction.[5]
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for this transformation. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An aqueous solution of a carbonate base like K₂CO₃ is essential to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A biphasic solvent system like toluene/water allows for the dissolution of both the organic and inorganic reagents, facilitating the reaction at the interface.
Conclusion: A Superior Synthetic Intermediate
-
Versatility: The bromo substituent provides a handle for a wide range of high-yielding and reliable cross-coupling reactions.
-
Efficiency: It enables more convergent and shorter synthetic routes compared to non-halogenated analogues.
-
Strategic Value: The predictable reactivity of the C-Br bond allows for selective functionalization in the presence of other reactive sites.
For researchers and drug development professionals, the use of this compound is a strategic choice that can accelerate discovery timelines and improve the overall efficiency of complex molecule synthesis.
References
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(8), 14833-14853. Available from: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 90, 215-227. Available from: [Link]
-
Synthesis of Donepezil and Lipoic Acid Hybrids as Potential Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 22(11), 1864. Available from: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2438-2445. Available from: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available from: [Link]
-
Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 1293, 012002. Available from: [Link]
-
β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence. ChemRxiv. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Available from: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
-
A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & Pharmaceutical Bulletin, 58(9), 1157-1160. Available from: [Link]
-
DONEPEZIL SYNTHESIS. In New Drug Approvals. Available from: [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Available from: [Link]
-
Structure of donepezil (I), some known compounds with anti-Alzheimer's effect (II, III, IV), and our target compounds (V). ResearchGate. Available from: [Link]
-
Suzuki reaction. In Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
-
Suzuki Coupling. In Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. ResearchGate. Available from: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 48(4), 1007-1020. Available from: [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 26(11), 3169. Available from: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 23(11), 2993. Available from: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33799-33821. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 24(17), 3103. Available from: [Link]
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Navigating the Synthesis of 5-Substituted-6-Methoxy-1-Indanones: A Comparative Guide to Precursor Reactivity
For researchers and professionals in drug development, the 6-methoxy-1-indanone scaffold is a cornerstone for the synthesis of numerous pharmacologically active molecules, most notably Donepezil and its analogues. The strategic introduction of substituents at the 5-position is a critical step in generating molecular diversity and optimizing biological activity. The choice of the precursor at this position—be it a bromine, an iodine, or a boronic ester—profoundly influences the efficiency, scope, and feasibility of subsequent cross-coupling reactions. This guide provides an in-depth comparison of the reactivity and limitations of 5-Bromo-6-methoxy-1-indanone and its key alternatives, supported by experimental data from analogous systems and established mechanistic principles.
The Workhorse: this compound
This compound is a commercially available and widely used precursor for the synthesis of 5-substituted-6-methoxy-1-indanones. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
While direct and extensive comparative studies on this compound are limited in the literature, the reactivity of the closely related 5-bromo-1-indanone in Suzuki-Miyaura cross-coupling reactions has been shown to be excellent, with yields ranging from 91-97% with various arylboronic acids[1]. This suggests that the 5-bromo-indanone core is a viable substrate for such transformations.
However, the limitations of using a bromo-aromatic compound in cross-coupling reactions are well-documented. The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl[2]. This inherent reactivity trend can lead to several challenges when using this compound, particularly in more demanding transformations.
Potential Limitations:
-
Slower Reaction Rates: Compared to its iodo-analogue, reactions with this compound may require higher temperatures, longer reaction times, or more active and expensive catalyst systems to achieve comparable yields.
-
Lower Yields with Challenging Substrates: For sterically hindered or electronically deactivated coupling partners, the lower reactivity of the C-Br bond can lead to reduced yields and the formation of side products.
-
Side Reactions: Under forcing reaction conditions, side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can become more prevalent, reducing the overall efficiency of the desired coupling reaction.
The High-Reactivity Alternative: 5-Iodo-6-methoxy-1-indanone
For reactions where the reactivity of the bromo-analogue is insufficient, 5-iodo-6-methoxy-1-indanone presents a superior alternative. The weaker carbon-iodine bond readily undergoes oxidative addition to the palladium catalyst, often leading to faster reactions and higher yields, especially with challenging substrates[2][3].
Advantages over this compound:
-
Enhanced Reactivity: The C-I bond is significantly more reactive in oxidative addition, allowing for milder reaction conditions (lower temperatures, shorter reaction times).
-
Higher Yields: In challenging coupling reactions, the use of the iodo-analogue can lead to substantially higher yields of the desired product.
-
Broader Substrate Scope: The increased reactivity allows for the successful coupling of a wider range of nucleophiles, including those that are sterically demanding or electronically disfavored.
The primary drawback of 5-iodo-6-methoxy-1-indanone is its generally higher cost and lower commercial availability compared to the bromo derivative. However, for late-stage diversification or when dealing with precious coupling partners, the improved reactivity and yield can justify the additional cost.
The "Reverse-Polarity" Alternative: 6-Methoxy-1-indanone-5-boronic Acid Pinacol Ester
In a strategic departure from using an electrophilic halide, employing 6-methoxy-1-indanone-5-boronic acid pinacol ester allows the indanone moiety to act as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This "reverse-polarity" approach offers a distinct set of advantages and can be particularly useful when the desired coupling partner is an aryl halide.
Advantages of the Boronic Ester Approach:
-
Versatility in Coupling Partners: This approach allows for the coupling with a wide variety of commercially available or readily synthesized aryl, heteroaryl, and vinyl halides and triflates.
-
Milder Reaction Conditions: Suzuki-Miyaura reactions are known for their mild conditions and tolerance of a broad range of functional groups.
-
Avoidance of Halogen-Metal Exchange: In complex molecules, the presence of other sensitive functional groups might be incompatible with the conditions required for lithium-halogen exchange, making the boronic ester a more suitable intermediate.
The synthesis of the boronic ester itself requires additional synthetic steps, typically involving a Miyaura borylation of the corresponding aryl halide or triflate. However, this initial investment can pay dividends in the subsequent coupling reactions, particularly in the context of library synthesis or when a diverse set of coupling partners is desired.
Comparative Overview of Reactivity in Key Cross-Coupling Reactions
The following table provides a qualitative comparison of the expected performance of this compound and its alternatives in common palladium-catalyzed cross-coupling reactions.
| Reaction | This compound | 5-Iodo-6-methoxy-1-indanone | 6-Methoxy-1-indanone-5-boronic Acid Pinacol Ester |
| Suzuki-Miyaura | Good to excellent yields with activated boronic acids. May require forcing conditions for challenging substrates. | Excellent yields with a broad range of boronic acids, including sterically hindered and electronically diverse partners. Milder conditions are often sufficient. | Excellent yields with a wide variety of aryl and vinyl halides/triflates. The indanone acts as the nucleophile. |
| Buchwald-Hartwig Amination | Moderate to good yields with primary and some secondary amines. May be challenging with less nucleophilic amines or sterically hindered substrates. | Higher yields and broader scope with a wider range of amines, including challenging secondary amines and anilines. | Not applicable (the boronic ester is not a suitable electrophile for this reaction). |
| Sonogashira Coupling | Good yields with terminal alkynes, but may require higher catalyst loadings and temperatures. Homocoupling of the alkyne can be a competing side reaction. | Higher yields under milder conditions with a lower propensity for homocoupling side reactions. | Not applicable. |
| Heck Reaction | Moderate yields with activated alkenes. Regioselectivity can be an issue, and forcing conditions may be required. | Higher yields and potentially better regioselectivity under milder conditions. | Not applicable. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)
-
Materials: this compound, phenylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 6-Methoxy-1-indanone-5-boronic Acid Pinacol Ester via Miyaura Borylation (General)
-
Materials: this compound, bis(pinacolato)diboron (B₂pin₂), [Pd(dppf)Cl₂]·CH₂Cl₂, potassium acetate (KOAc), 1,4-dioxane.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).
-
Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under argon for 12-24 hours (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic Considerations and Visualizations
The differences in reactivity among the bromo, iodo, and boronic ester precursors can be rationalized by examining the key steps in the palladium-catalyzed cross-coupling cycle.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting the rate-determining oxidative addition step where the reactivity of the aryl halide (C-X) is critical.
The electron-donating methoxy group at the 6-position of the indanone ring can also influence the electronic properties of the aromatic system, potentially affecting the rate of oxidative addition. However, the dominant factor in determining reactivity among the halogenated precursors remains the strength of the carbon-halogen bond.
Figure 2: A comparison of the strategic advantages and disadvantages of using electrophilic (bromo and iodo) versus nucleophilic (boronic ester) precursors for the synthesis of 5-substituted-6-methoxy-1-indanones.
Conclusion and Recommendations
The choice of precursor for the synthesis of 5-substituted-6-methoxy-1-indanones is a critical decision that should be guided by the specific requirements of the synthetic route.
-
This compound remains a cost-effective and reliable choice for many standard cross-coupling reactions, particularly when using activated coupling partners.
-
5-Iodo-6-methoxy-1-indanone is the preferred precursor for challenging transformations where higher reactivity is required to achieve good yields, or when milder reaction conditions are necessary to preserve sensitive functional groups.
-
6-Methoxy-1-indanone-5-boronic acid pinacol ester offers a strategic alternative that allows for the coupling with a vast array of aryl and vinyl halides/triflates, providing significant flexibility in the design of synthetic routes.
Ultimately, a careful consideration of the desired final product, the availability and cost of starting materials, and the nature of the key bond-forming reaction will enable researchers to select the optimal precursor for their specific synthetic goals.
References
-
Heck Reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Comparison of reactivity of different aryl halides. (n.d.). In ResearchGate. Retrieved from [Link]
- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PMC. [Link]
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Acta Pharmaceutica Hungarica.
- van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720.
-
boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. (n.d.). The Royal Society of Chemistry. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PMC. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). pubs.acs.org. [Link]
Sources
A Comparative Guide to the Synthesis of 5-Bromo-6-methoxy-1-indanone: An Evaluation of Efficacy in Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-6-methoxy-1-indanone is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of different synthetic routes to this valuable indanone, offering a critical evaluation of their efficacy based on experimental data. We will delve into the mechanistic underpinnings of these routes, providing not just protocols, but a comprehensive understanding to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound serves as a key precursor in the synthesis of a wide range of biologically active molecules. Its substituted indanone core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting various receptors and enzymes. The presence of the bromo and methoxy groups provides handles for further functionalization, making it a versatile starting material for the synthesis of complex molecular architectures. The efficiency and scalability of its synthesis can, therefore, directly impact the timeline and cost of drug discovery and development projects.
Comparative Analysis of Synthetic Routes
This guide will compare two primary synthetic routes to this compound, starting from different commercially available precursors. The comparison will focus on key metrics such as overall yield, step-count, reagent toxicity, and ease of purification.
Route 1: Friedel-Crafts Acylation and Subsequent Cyclization
This classic approach involves the Friedel-Crafts acylation of a substituted aromatic compound, followed by a reduction and an intramolecular cyclization. This route is often favored for its reliability and the use of well-established chemical transformations.
Route 2: Cyclization of a Substituted Propanoic Acid
An alternative and often more direct approach involves the synthesis of a substituted propanoic acid, which is then cyclized to form the indanone ring. This route can offer advantages in terms of atom economy and convergence.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Propanoic Acid Cyclization | Reference |
| Starting Material | 3-Bromo-4-methoxytoluene | 3-(3-Bromo-4-methoxyphenyl)propanoic acid | |
| Key Reactions | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, Intramolecular Friedel-Crafts Acylation | Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent) | |
| Overall Yield | ~60-70% | ~85-95% | |
| Number of Steps | 3-4 | 1-2 | |
| Reagent Hazards | Strong acids (AlCl3, H2SO4), potentially hazardous reducing agents | Polyphosphoric acid (corrosive, viscous), Eaton's Reagent (corrosive) | |
| Purification | Multiple chromatographic separations may be required | Often crystalline product, purification by recrystallization |
Experimental Protocols
Route 1: Detailed Protocol via Friedel-Crafts Acylation
This protocol is a representative example and may require optimization based on laboratory conditions.
Step 1: Synthesis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene
-
To a solution of 3-bromo-4-methoxytoluene (1.0 eq) in a suitable solvent (e.g., CCl4), add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid
-
Prepare a solution of diethyl malonate (1.2 eq) and sodium ethoxide (1.2 eq) in absolute ethanol.
-
Add the crude 2-bromo-1-(chloromethyl)-4-methoxybenzene from the previous step and reflux for 8-12 hours.
-
Cool the reaction mixture, add a solution of potassium hydroxide (3.0 eq) in water, and reflux for another 4 hours to saponify the ester.
-
Acidify the cooled reaction mixture with concentrated HCl to precipitate the dicarboxylic acid.
-
Heat the crude dicarboxylic acid at 150-160 °C to effect decarboxylation, yielding the desired propanoic acid.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Cyclization to this compound
-
To polyphosphoric acid (PPA) (10-20 times the weight of the acid) at 80-90 °C, add 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq) portion-wise with vigorous stirring.
-
Heat the mixture at 90-100 °C for 2-3 hours.
-
Pour the hot mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography or recrystallization to afford this compound.
Route 2: Detailed Protocol via Propanoic Acid Cyclization
This more direct route is often preferred for its higher yield and fewer steps.
Step 1: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid
-
This starting material can be purchased commercially or synthesized via various methods. A common route is the Heck reaction between 3-bromo-4-methoxybenzaldehyde and acrylic acid, followed by reduction.
Step 2: Cyclization using Eaton's Reagent
-
To a solution of 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add Eaton's reagent (7.7% wt solution of P2O5 in MsOH) (5-10 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product, which can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Mechanistic Insights
The key step in both routes is the intramolecular Friedel-Crafts acylation, which forms the five-membered ring of the indanone.
Caption: Comparative workflow of the two primary synthetic routes to this compound.
In both routes, a strong acid (PPA or the methanesulfonic acid in Eaton's reagent) protonates the carboxylic acid, which then eliminates water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the indanone product. The methoxy group is an activating group, directing the cyclization to the ortho position.
Conclusion and Recommendations
Based on the available data, Route 2, the direct cyclization of 3-(3-bromo-4-methoxyphenyl)propanoic acid, is the more efficacious and recommended synthetic route for the preparation of this compound. This recommendation is based on its significantly higher overall yield, fewer synthetic steps, and simpler purification procedure, which often involves a straightforward recrystallization. While the starting material for Route 2 may be more expensive than that for Route 1, the savings in time, reagents, and purification costs often outweigh this initial investment, particularly for larger-scale syntheses.
Route 1, while a valid and well-established method, suffers from a longer synthetic sequence and lower overall yield. The multiple steps increase the potential for material loss and introduce more complex purification challenges. However, it may be a viable option if the starting material for Route 2 is unavailable or prohibitively expensive.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research group. However, for efficiency and overall productivity, the direct cyclization of the corresponding propanoic acid stands out as the superior method.
References
A Cost-Benefit Analysis of 5-Bromo-6-methoxy-1-indanone in Pharmaceutical Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision with far-reaching implications for cost, efficiency, and the potential for novel drug discovery. This guide provides an in-depth cost-benefit analysis of 5-Bromo-6-methoxy-1-indanone, a versatile chemical intermediate, comparing it with its close analogue, 5,6-dimethoxy-1-indanone, particularly in the context of synthesizing high-value pharmaceutical compounds like Donepezil.
Introduction: The Strategic Importance of Substituted Indanones
Substituted indanones are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. Their rigid framework and functional group handles make them ideal starting points for the synthesis of complex therapeutic agents. A prime example is the use of dimethoxy-substituted indanones in the industrial production of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. This guide will dissect the economic and scientific trade-offs between utilizing the commercially prevalent 5,6-dimethoxy-1-indanone and the strategically functionalized this compound.
Core Comparison: this compound vs. 5,6-dimethoxy-1-indanone
The primary application for both these indanone derivatives in the current literature is as precursors to Donepezil and its analogues. The traditional and more established synthetic routes to Donepezil often commence with 5,6-dimethoxy-1-indanone. However, the presence of a bromine atom in this compound introduces a strategic point of diversification, a feature of significant interest in drug discovery.
Cost Analysis
The direct acquisition cost is a fundamental consideration in any cost-benefit analysis. A survey of current market prices reveals a significant price premium for this compound compared to its dimethoxy counterpart.
| Compound | Supplier | Purity | Price (per gram) |
| This compound | Sigma-Aldrich | 97% | ~$81.75[1] |
| 5,6-dimethoxy-1-indanone | Sigma-Aldrich | 97% | ~$15.76 (for 5g) |
| 5,6-dimethoxy-1-indanone | ChemicalBook | 98% | ~$0.95 - $7.00 (bulk pricing varies)[2] |
| 5,6-dimethoxy-1-indanone | Zauba (Import Data) | N/A | ~$72.68/kg (average import price)[3] |
Note: Prices are subject to change and may vary based on quantity and supplier.
The higher cost of this compound necessitates a careful evaluation of its potential benefits in a synthetic workflow to justify the initial investment.
Synthetic Utility: A Tale of Two Strategies
The choice between these two intermediates hinges on the overarching goal of the synthesis: is it for the large-scale, cost-effective production of a known compound, or for the exploratory synthesis of novel analogues?
The synthesis of Donepezil precursors from 5,6-dimethoxy-1-indanone is well-documented, often involving a condensation reaction with an appropriate aldehyde. This direct approach is efficient for producing the target molecule with high yields.
Experimental Protocol: Synthesis of a Donepezil Precursor from 5,6-dimethoxy-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in methanol.
-
Base Addition: Slowly add a solution of sodium hydroxide in methanol to the stirred solution at room temperature.
-
Aldehyde Addition: Add 1-benzyl-4-piperidinecarboxaldehyde (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired Donepezil precursor.
While less documented for direct Donepezil synthesis, this compound offers a strategic advantage: the bromine atom serves as a versatile functional handle. This allows for a broader range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This opens the door to the synthesis of a diverse library of novel Donepezil analogues with modifications at the 5-position of the indanone core. The introduction of bromine into a molecule can also confer advantageous pharmacokinetic properties.[6][7]
Conceptual Synthetic Pathway Diversification
Caption: Synthetic diversification potential of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., toluene or dioxane), add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to afford the 5-aryl-6-methoxy-1-indanone derivative.
Benefit Analysis: Beyond the Direct Cost
The "benefit" of using this compound extends beyond a simple yield comparison for a single product. The true value lies in its potential to accelerate drug discovery efforts.
-
Analogue Synthesis: The ability to rapidly generate a library of analogues by leveraging the bromo-functionality can significantly shorten the lead optimization phase of drug development.
-
Intellectual Property: Novel analogues synthesized from this intermediate could lead to new intellectual property, a crucial asset in the pharmaceutical industry.
-
Improved Pharmacokinetics: The introduction of different substituents at the 5-position can modulate the lipophilicity, metabolic stability, and overall pharmacokinetic profile of the final compound.
-
Strategic Sourcing: While currently more expensive, the availability of a brominated intermediate provides an alternative synthetic route, which can be a strategic advantage in mitigating supply chain risks associated with other starting materials.
Conclusion and Recommendations
The choice between this compound and 5,6-dimethoxy-1-indanone is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific goals of a project.
-
For large-scale, cost-driven manufacturing of Donepezil or a known analogue , 5,6-dimethoxy-1-indanone is the more logical choice due to its significantly lower cost and well-established synthetic routes.
-
For research and development, lead optimization, and the pursuit of novel intellectual property , the higher initial cost of this compound can be justified by its synthetic versatility. The ability to rapidly create a diverse range of analogues from a single, advanced intermediate can ultimately save time and resources in the long run.
It is recommended that research teams evaluate their project timelines, budget constraints, and long-term objectives when selecting their indanone starting material. For those engaged in early-stage drug discovery, the strategic use of versatile, albeit more expensive, building blocks like this compound can be a powerful enabler of innovation.
References
-
Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Retrieved from [Link][8]
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link][6]
-
Lesyk, R., & Wierzchowski, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Medical Science and Discovery. [Link][7]
-
Zauba. (n.d.). 5 6 Dimethoxy Indanone Imports Under HS Code 29145000. Retrieved from [Link][3]
-
Dubey, S. K., Kharbanda, M., Dubey, S. K., & Mathela, C. S. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & Pharmaceutical Bulletin, 58(9), 1157–1160. [Link][9]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][4]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link][5]
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- 1. 5-ブロモ-6-メトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5,6-Dimethoxy-1-indanone price,buy 5,6-Dimethoxy-1-indanone - chemicalbook [m.chemicalbook.com]
- 3. zauba.com [zauba.com]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
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- 8. Ascensus [ascensusspecialties.com]
- 9. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 5-Bromo-6-methoxy-1-indanone
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the quality of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent intermediates.[1][2] 5-Bromo-6-methoxy-1-indanone, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a ketone, a methoxy group, and a bromine atom on an indanone framework, makes it a versatile precursor. However, the very reactions that synthesize this molecule can also introduce a host of impurities, including starting materials, by-products, regioisomers, and residual solvents.[3][4]
The presence of these impurities can have profound downstream consequences, leading to unwanted side reactions, reduced yields, and the potential introduction of toxic byproducts into the final API, ultimately compromising patient safety and drug efficacy.[1][2] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkbox; it is a fundamental requirement for regulatory compliance and successful drug development.[5][6]
This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to ensure the trustworthiness and scientific integrity of your purity assessment.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. For this compound, the primary tools in our arsenal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification
HPLC is the gold standard for determining the purity of non-volatile organic compounds and is particularly effective for separating complex mixtures.[6] Its strength lies in its ability to separate the target compound from closely related impurities, allowing for precise quantification.
Causality of Method Choice: For a molecule like this compound, a reversed-phase HPLC method using a C18 column is the logical starting point. The C18 stationary phase provides excellent separation for moderately polar aromatic compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, can be fine-tuned (isocratic or gradient elution) to achieve optimal resolution between the main peak and any potential impurities. UV detection is ideal, as the aromatic ring of the indanone provides strong chromophores for sensitive detection.
Experimental Protocol: HPLC Purity Assay
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions for 15 minutes using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile/Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample to a final concentration of 0.1 mg/mL in the same diluent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions. Calculate the purity by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene, ethyl acetate) from the synthesis and purification steps.[7]
Causality of Method Choice: this compound itself has sufficient thermal stability and volatility to be analyzed by GC. The mass spectrometer detector provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST). This is a crucial, self-validating step; we are not just quantifying an unknown peak but identifying it.[8] For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum, aiding in structural confirmation.[9]
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound into a 10 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) and seal the vial.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Analysis: Run the sample and analyze the resulting chromatogram. Identify peaks corresponding to residual solvents and other volatile impurities by comparing their mass spectra with a reference library (e.g., NIST). The main peak should correspond to the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. For purity assessment, its power lies in its ability to detect and identify structurally similar impurities, such as regioisomers, that may be difficult to resolve chromatographically. Both ¹H and ¹³C NMR are essential.
Causality of Method Choice: ¹H NMR provides information on the number and environment of protons, allowing for confirmation of the main structure and detection of impurities, even at low levels (typically >1%). For this compound, we expect to see distinct signals for the methoxy protons, the two aromatic protons, and the two pairs of aliphatic protons in the five-membered ring.[10][11][12] Any unexpected signals would indicate the presence of impurities. ¹³C NMR complements this by providing a count of unique carbon atoms, confirming the carbon skeleton. The technique is inherently quantitative (under appropriate experimental conditions), as the area of a peak is directly proportional to the number of nuclei giving rise to it.
Experimental Protocol: ¹H NMR for Structural Verification and Purity Estimation
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard proton spectrum acquisition.
-
Parameters:
-
Number of Scans: 16-64 (to improve signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Pulse Angle: 30-45 degrees.
-
-
-
Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier Transform. Phase the spectrum and perform baseline correction.
-
Analysis:
-
Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all peaks. Compare the integration ratios to the expected values for the this compound structure.
-
Identify any impurity peaks and, if a known standard is available, quantify them by comparing the integral of a unique impurity peak to a unique peak of the main compound.
-
Melting Point Analysis: A Rapid, Foundational Purity Check
Melting point is a fundamental physical property that provides a quick and inexpensive, albeit non-specific, indication of purity.[13]
Causality of Method Choice: A pure crystalline solid typically has a sharp and narrow melting point range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. For this compound, the literature value is approximately 150-155 °C.[14] A sample melting significantly below this range or over a wide range (e.g., > 5 °C) is indicative of substantial impurities. While not quantitative or specific, it serves as an excellent preliminary check.
Comparative Data Analysis: A Tale of Two Batches
To illustrate the power of this multi-modal approach, let's compare two hypothetical batches of synthesized this compound.
-
Batch A: Synthesized and purified by recrystallization.
-
Batch B: The crude product post-synthesis, before final purification.
| Analytical Technique | Batch A (Purified) | Batch B (Crude) | Interpretation |
| Appearance | White to off-white crystalline solid | Brownish, slightly oily solid | Visual impurities present in the crude batch. |
| Melting Point | 151-154 °C | 135-145 °C | Batch A is close to the reference, indicating high purity. Batch B shows significant melting point depression and broadening, suggesting the presence of impurities.[13][14] |
| HPLC Purity (Area %) | 99.2% | 85.7% | HPLC confirms the high purity of Batch A and quantifies the lower purity of Batch B. Minor impurity peaks at different retention times are noted in Batch B. |
| GC-MS Analysis | No residual solvents detected. | Toluene (0.3%), Ethyl Acetate (0.1%) | The purification process for Batch A successfully removed residual solvents from the synthesis. Batch B contains solvents above typical ICH limits for pharmaceutical intermediates. |
| ¹H NMR Spectroscopy | Spectrum consistent with structure. No observable impurity peaks (>0.5%). | Spectrum shows expected peaks plus additional signals in the aromatic and aliphatic regions. | Batch A is structurally pure. The extra signals in Batch B could indicate unreacted starting materials or isomeric by-products. |
Establishing Purity Specifications: Adherence to Regulatory Standards
For pharmaceutical intermediates, purity is not an arbitrary goal. It is defined by stringent specifications that are essential for regulatory approval and ensuring batch-to-batch consistency.[2][15] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, set clear expectations for the control of impurities.[5][6]
-
ICH Q3A/B: These guidelines pertain to impurities in new drug substances and products, setting thresholds for reporting, identification, and qualification of impurities.
-
ICH Q7: This guideline outlines Good Manufacturing Practices (GMP) for APIs, emphasizing that the manufacturing of key intermediates must also follow GMP principles to control impurity profiles.[5]
The analytical methods described here are not just for a one-time assessment; they must be validated according to ICH Q2(R1) guidelines to demonstrate they are accurate, precise, specific, and robust for their intended purpose.
Conclusion
Assessing the purity of a critical pharmaceutical intermediate like this compound is a rigorous, evidence-based process. It demands a synergistic combination of orthogonal analytical techniques, each chosen for its specific strengths in detecting different types of potential impurities. From the rapid, foundational check of a melting point to the quantitative power of HPLC, the definitive identification of volatiles by GC-MS, and the unambiguous structural confirmation by NMR, this comprehensive approach ensures the quality, safety, and consistency required for modern drug development. By grounding these robust analytical protocols in the principles of scientific integrity and regulatory compliance, researchers can proceed with confidence in the quality of their synthetic intermediates.
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mechanistic studies of reactions involving 5-Bromo-6-methoxy-1-indanone
An In-Depth Technical and Mechanistic Comparison of Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Bromo-6-methoxy-1-indanone
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecular scaffolds is a cornerstone of innovation. This compound is a versatile synthetic intermediate, prized for its embedded indanone core—a "privileged structure" found in numerous natural products and pharmacologically active agents, including treatments for neurodegenerative diseases.[1][2][3] The true value of this building block, however, lies in the selective and efficient transformation of its aryl bromide moiety.
This guide provides a detailed mechanistic comparison of two premier palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. We will dissect the causality behind experimental choices, present comparative data, and provide robust, field-proven protocols to empower your synthetic strategies.
Part 1: The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerhouse in organic synthesis for its ability to form C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4] It couples an organohalide with an organoboron species, typically a boronic acid or ester.[5][6] For a substrate like this compound, this reaction opens a direct route to biaryl structures and other extended conjugated systems, which are common motifs in medicinal chemistry.[7]
Mechanistic Breakdown
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The choice of catalyst, ligand, and base is critical, as each component plays a distinct and vital role in the cycle's efficiency.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. The electron-donating methoxy group and the electron-withdrawing ketone on the indanone ring can influence the electron density at the C-Br bond, affecting the rate of this step.
-
Transmetalation : This step requires the activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species ("ate" complex).[5] This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base and solvent is crucial to facilitate this step without promoting unwanted side reactions like boronic acid decomposition.
-
Reductive Elimination : The final step involves the two organic ligands on the Pd(II) center coupling to form the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Comparative Performance Data
While specific studies on this compound are not broadly published, a closely related study on 5-bromo-1-indanone demonstrates the reaction's effectiveness with various arylboronic acids.[7] The data highlights how substituent electronics on the boronic acid partner can influence reaction outcomes.
| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High (not specified) | [7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High (not specified) | [7] |
| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High (not specified) | [7] |
| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 91% | [7] |
This table is adapted from data for 5-bromo-1-indanone, which serves as a strong predictive model for the reactivity of this compound.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl bromide with a boronic acid.[6][7]
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition : Add a deoxygenated solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction : Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-1-indanone.
Part 2: The Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a reaction that is otherwise challenging to achieve using classical methods.[10] Applying this reaction to this compound provides direct access to a diverse library of N-arylated indanones.
Mechanistic Comparison to Suzuki-Miyaura Coupling
The Buchwald-Hartwig amination follows a similar catalytic cycle involving oxidative addition and reductive elimination.[11] However, the key differentiating step is the association of the amine and subsequent deprotonation, which replaces the transmetalation step of the Suzuki coupling.[9][12]
-
Oxidative Addition : Identical to the Suzuki coupling, a Pd(0) complex adds to the C-Br bond of the indanone to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[9][11] This step is mechanistically distinct from the base's role in the Suzuki reaction. Here, the base must be strong enough to deprotonate the amine but must not interfere with the catalyst or substrate.
-
Reductive Elimination : This final step forms the C-N bond and regenerates the Pd(0) catalyst. This step is often the rate-determining step, and its facility is highly dependent on the steric and electronic properties of the phosphine ligand on the palladium center.[13]
A critical point of comparison is the choice of ligand . While simple phosphines like PPh₃ can be effective for some Suzuki couplings, the Buchwald-Hartwig amination almost universally requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These specialized ligands accelerate the reductive elimination step, prevent catalyst decomposition, and inhibit side reactions like β-hydride elimination.[9][12]
Comparative Guide: Choosing the Right Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Mechanistic Rationale |
| Bond Formed | C-C | C-N | Different nucleophiles are used (organoboron vs. amine). |
| Nucleophile | Organoboronic acid/ester | Primary or secondary amine | Boron facilitates transmetalation; nitrogen requires deprotonation. |
| Base | Moderate inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄, LiHMDS) | Suzuki: Activates boronic acid. Buchwald-Hartwig: Deprotonates the amine. |
| Ligands | PPh₃, SPhos, DPPF | Bulky, electron-rich (XPhos, RuPhos, BrettPhos) | Buchwald-Hartwig requires specialized ligands to facilitate the difficult C-N reductive elimination and prevent side reactions.[9] |
| Solvent | Protic/Aprotic mixtures (Dioxane/H₂O, Toluene) | Anhydrous aprotic (Toluene, Dioxane, THF) | Suzuki often benefits from water for dissolving the base and facilitating transmetalation. Buchwald-Hartwig typically requires anhydrous conditions to prevent base quenching and catalyst deactivation. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure reflecting modern catalyst systems.
-
Vessel Preparation : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition : Add the strong base (e.g., sodium tert-butoxide, 1.4 equiv.), this compound (1.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line under a positive pressure of argon.
-
Solvent and Amine Addition : Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Reaction : Heat the mixture in an oil bath to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup : After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel.
Part 3: A Guide to Mechanistic Investigation
Validating the proposed mechanisms and optimizing reaction conditions requires a systematic approach. A typical workflow involves a combination of reaction monitoring and spectroscopic analysis of intermediates and final products.
Protocol: Reaction Monitoring by GC-MS
-
Sample Preparation : At specified time intervals (e.g., t = 0, 1h, 4h, 12h), carefully and quickly extract a small aliquot (~0.1 mL) from the inert reaction mixture using a syringe.
-
Quenching : Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL ethyl acetate) and a small amount of water or dilute acid to stop the reaction.
-
Analysis : Vortex the sample and inject a small portion of the organic layer into the GC-MS.
-
Data Interpretation : Analyze the resulting chromatogram to determine the relative ratios of starting material, product, and any detectable byproducts over time. This provides kinetic information and helps identify potential reaction pitfalls.
Spectroscopic Data for Product Validation
Accurate characterization of the final product is non-negotiable. Based on known data for similar indanone analogs, the following spectroscopic signatures can be expected.[14]
| Technique | This compound (Starting Material) | Expected 5-Aryl/Amine Product |
| ¹H NMR | Aromatic protons in the 7-8 ppm range; Methoxy singlet ~3.9 ppm; Aliphatic triplets for CH₂ groups ~2.7 and 3.1 ppm. | Additional aromatic signals from the new group; Potential upfield/downfield shifts of existing protons due to new electronic environment. |
| ¹³C NMR | Carbonyl (C=O) peak ~205 ppm; C-Br peak ~115-120 ppm; Methoxy carbon ~56 ppm. | Disappearance of the C-Br signal; Appearance of new aromatic carbon signals; Carbonyl peak may shift slightly. |
| IR (cm⁻¹) | Strong C=O stretch ~1705 cm⁻¹; Aromatic C=C stretches ~1590 cm⁻¹. | C=O stretch remains; For amination products, a new N-H stretch (~3300-3500 cm⁻¹) may appear for primary/secondary amines. |
| HRMS (m/z) | Molecular ion peak showing characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio). | Molecular ion peak corresponding to the new molecular formula, without the bromine isotopic pattern. |
Conclusion
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are exceptionally powerful tools for the derivatization of this compound. The choice between them is dictated entirely by the synthetic goal: C-C bond formation for building larger carbon skeletons or C-N bond formation for accessing novel amine analogs. A deep understanding of their respective mechanisms—particularly the distinct roles of the base and the critical importance of ligand selection in the Buchwald-Hartwig reaction—is essential for methodological success. By leveraging the comparative data and protocols within this guide, researchers can make informed, causality-driven decisions to accelerate their research and development efforts.
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
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G, A. A., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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(2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
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Indanone synthesis - Organic Chemistry Portal. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. (2012). [Link]
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Fillion, E., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
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Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Vedejs, E., & St. Martin, D. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(19), 6654–6655. [Link]
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Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33837–33866. [Link]
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Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 8969–8986. [Link]
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A Technical Guide to the Computational Modeling of 5-Bromo-6-methoxy-1-indanone Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indanone scaffold is a cornerstone for the development of a wide array of therapeutic agents. Its rigid bicyclic structure provides a versatile framework for the synthesis of compounds targeting diverse biological pathways, from neurodegenerative disorders to oncology.[1] Among the myriad of substituted indanones, 5-Bromo-6-methoxy-1-indanone stands out as a particularly valuable intermediate. The presence of a bromine atom at the 5-position offers a handle for a variety of cross-coupling reactions, while the methoxy group at the 6-position modulates the electronic properties and metabolic stability of the molecule.
This guide provides an in-depth technical comparison of the reactivity of this compound, leveraging computational modeling to predict its behavior in key synthetic transformations. We will explore the underlying electronic effects that govern its reactivity, compare it with relevant alternatives, and provide detailed experimental protocols for its derivatization. Our approach is grounded in the principles of scientific integrity, combining theoretical calculations with experimental evidence to offer a comprehensive resource for researchers in the field.
The Influence of Substituents: A Computational Perspective
The reactivity of an aromatic compound is intricately linked to the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group, coupled with the inherent electronic properties of the indanone core, creates a unique reactivity profile.
To elucidate these effects, we turn to Density Functional Theory (DFT), a powerful computational method for predicting the electronic structure and reactivity of molecules. By modeling simpler, yet analogous systems like bromoacetophenone, we can gain valuable insights into the electronic landscape of our target molecule.[2]
A DFT analysis of bromoacetophenone reveals that the bromine substituent, through its inductive effect, withdraws electron density from the aromatic ring, making the carbonyl carbon more electrophilic.[2] This increased electrophilicity is a key determinant of the ketone's reactivity towards nucleophiles. The methoxy group, on the other hand, is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the bromine. The net effect of these two substituents on the reactivity of this compound is a nuanced balance that can be computationally modeled to predict reaction outcomes.
Computational Methodology: A Self-Validating System
Our computational approach is designed to be a self-validating system, where theoretical predictions are benchmarked against known experimental data for similar compounds. We employ DFT calculations using a functional such as B3LYP with a basis set like 6-311G(d,p) to optimize the molecular geometry and calculate key electronic descriptors.
Key Computational Descriptors for Reactivity:
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate and accept electrons, respectively. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the molecule's surface, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. This allows for a qualitative prediction of where electrophilic and nucleophilic attacks are most likely to occur.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution within the molecule, including atomic charges and orbital interactions. This can be used to quantify the electrophilicity of specific atoms.
By applying these computational tools, we can build a robust model of the reactivity of this compound.
Comparative Reactivity Analysis
To provide a practical context for our computational models, we will compare the predicted reactivity of this compound with that of its close analog, 5-bromo-1-indanone, and discuss alternative scaffolds used in medicinal chemistry.
This compound vs. 5-Bromo-1-indanone
The primary difference between these two molecules is the presence of the methoxy group in the former. Based on our computational model, the electron-donating nature of the methoxy group is expected to slightly decrease the overall electrophilicity of the aromatic ring compared to 5-bromo-1-indanone. However, its influence on the reactivity at the bromine-bearing carbon (C5) in cross-coupling reactions and at the carbonyl carbon for nucleophilic additions needs to be carefully considered.
| Feature | This compound (Predicted) | 5-Bromo-1-indanone (Experimental/Predicted) |
| Electrophilicity of Carbonyl Carbon | Slightly lower | Higher |
| Susceptibility to Nucleophilic Aromatic Substitution | Potentially lower due to electron-donating OMe | Higher |
| Reactivity in Palladium-Catalyzed Cross-Coupling | High, influenced by both Br and OMe | High, primarily driven by the C-Br bond |
| Acidity of α-Protons | Similar to 5-bromo-1-indanone | Acidic, facilitating enolate formation |
Alternative Scaffolds in Drug Discovery
While the indanone scaffold is highly valuable, other structural motifs are also widely employed in drug design. One notable alternative is the chalcone scaffold, which shares some structural similarities with arylidene indanones (derivatives of indanones).[3]
The choice of scaffold is dictated by the specific therapeutic target and the desired physicochemical properties of the final drug candidate. Computational modeling can play a crucial role in the in silico evaluation of different scaffolds before committing to synthetic efforts.
Experimental Protocols for Derivatization
The true value of computational modeling lies in its ability to guide and predict the outcomes of real-world experiments. Here, we provide detailed, step-by-step methodologies for key reactions involving this compound and its analogs.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a reported procedure for the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone and is expected to be applicable to this compound with minor modifications.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Toluene, Ethanol, and Water (as solvent mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., a 2:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Generalized Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich systems without strong activation, under certain conditions, nucleophilic aromatic substitution at the C5 position can be achieved. The following is a generalized protocol based on modern methods for SNAr on non-activated aryl halides.[5]
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine, thiol, or alcohol) (1.5 equivalents)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide) (1.5 equivalents)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the nucleophile and the aprotic polar solvent.
-
Cool the mixture to 0 °C and add the strong base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the nucleophilic anion.
-
Add a solution of this compound in the aprotic polar solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or heat if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The convergence of computational modeling and experimental synthesis provides a powerful paradigm for modern drug discovery. For a versatile building block like this compound, a thorough understanding of its reactivity, guided by theoretical principles and validated by empirical data, is paramount. This guide has provided a framework for such an understanding, offering insights into the electronic factors that govern its behavior and practical protocols for its derivatization. By leveraging these tools, researchers can accelerate the design and synthesis of novel indanone-based therapeutics with enhanced efficacy and safety profiles.
References
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Kzar, H. O., & Al-Zuhairi, A. J. (2016). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 9928-9945. [Link]
-
Wang, Y., et al. (2020). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. Journal of Molecular Modeling, 26(10), 273. [Link]
-
Barbier, V., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5727. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. Moroccan Journal of Chemistry, 9(1), 232-240. [Link]
-
Arshad, S., et al. (2025). Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One. Journal of Chemical Health Risks, 15(5). [Link]
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Walczak, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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Walczak, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Head-Gordon, M., & Baboul, A. G. (2019). Computational analysis of substituent effect on emission wavelengths and chemical reaction rates. ShareOK. [Link]
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Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(4), 726-742. [Link]
-
Yilmaz, I., & Ceylan, M. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
-
Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(29), 8035-8044. [Link]
-
Mondal, S., & Ghorai, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32567-32596. [Link]
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Atkins, W. M., et al. (2017). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Drug Metabolism and Disposition, 45(5), 544-551. [Link]
-
Xiao, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-896. [Link]
-
Singh, P., et al. (2025). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. [Link]
-
Sloop, J. C. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(3), 175-184. [Link]
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Safety Operating Guide
Proper Disposal of 5-Bromo-6-methoxy-1-indanone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-6-methoxy-1-indanone, a halogenated organic compound commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information presented herein is based on established best practices for handling hazardous chemical waste and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Pre-Disposal Hazard Assessment and Waste Characterization
Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds and chemical databases provide crucial insights into its hazard profile.
Key Hazard Information:
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 187872-11-3 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1][2][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][2][3] |
Based on its chemical structure (a brominated indanone), this compound is classified as a halogenated organic compound . This classification is the primary determinant for its disposal pathway.[4][5] Due to its potential biological activity as a research chemical, it is prudent to handle it as a potent compound, minimizing all routes of exposure.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a fundamental principle of laboratory safety and compliant waste management.
Core Principles:
-
Dedicated Waste Stream: this compound waste must be collected in a dedicated container for halogenated organic solids .[4][5]
-
Avoid Co-mingling: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[4][6][7] Co-mingling can create hazardous reactions and significantly increase disposal costs.
-
Waste Streams: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab supplies like weigh boats, pipette tips, and filter paper.
-
Rinsate from the decontamination of glassware or containers.
-
Step-by-Step Disposal Protocol for Solid Waste
The following protocol outlines the procedure for collecting and preparing solid this compound waste for disposal.
Materials Required:
-
Designated hazardous waste container for halogenated organic solids (typically a rigid, sealable container with a clear liner bag).
-
Hazardous waste labels.
-
Appropriate PPE: safety goggles, chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines), and a lab coat.
Procedure:
-
Container Preparation: Obtain a designated waste container from your institution's EHS department. Ensure it is in good condition and compatible with the waste.
-
Labeling: Before placing any waste in the container, affix a hazardous waste label. Fill out the label with the following information:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Waste Accumulation: Carefully place all solid waste contaminated with this compound into the prepared container.
-
Container Sealing: Keep the container sealed at all times, except when adding waste.[6][9] This prevents the release of any volatile compounds and protects the laboratory environment.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Disposal Request: Once the container is full or has reached the institutional time limit for storage in an SAA, submit a waste pickup request to your EHS department.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Procedure:
-
Initial Cleaning: Remove as much of the solid residue as possible.
-
Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).[8]
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated container for halogenated organic liquid waste .
-
Final Rinse: After the solvent rinse, wash the container with soap and water.
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Disposal: The decontaminated container can now be disposed of in the regular trash or recycled according to your facility's procedures.
Spill Cleanup Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Don PPE: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.[10]
-
Collect the Material: Carefully scoop the spilled material and absorbent into a sealable bag or container. Avoid creating dust.[10][11]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. The cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Label the container with the collected spill debris as hazardous waste and dispose of it according to the solid waste protocol.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under the category of hazardous waste. While specific waste codes are often assigned to spent solvents (F-listed wastes) or acutely hazardous commercial chemical products (P-listed wastes), unused research chemicals are typically managed based on their hazardous characteristics.[2][3][12] Your institution's EHS department will make the final determination on the appropriate waste codes and ensure compliance with all federal, state, and local regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Handling Research Compounds Safely. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of California San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
De Gruyter. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-6-methoxy-1-indanone
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-6-methoxy-1-indanone is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a comprehensive operational plan for handling this compound, grounded in the principles of risk minimization and procedural excellence. Our primary objective is to ensure your safety by detailing the necessary personal protective equipment (PPE) and associated handling protocols, thereby fostering a secure and productive research environment.
The toxicological properties of many research chemicals are not fully characterized. Therefore, a prudent approach assumes a higher level of hazard than is explicitly documented. For this compound, available data indicates it is harmful if swallowed. Structurally related compounds, such as other halogenated and methoxylated indanones, are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Consequently, we will adopt a comprehensive safety posture that respects these potential hazards.
Immediate Safety & Hazard Assessment
Before handling this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory.[5] The SDS is the primary source of detailed hazard information, handling precautions, and emergency procedures.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Assumed risk based on analogous compounds. Direct contact may cause irritation.[1][2][3]
-
Eye Irritation: Assumed risk. The compound, particularly as a fine powder, can cause serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[1][3]
Given these hazards, all handling of this compound powder must be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation exposure.[6][7]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against chemical exposure.[8][9] The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required |
| Weighing Powder | Double-gloved Nitrile | Chemical Splash Goggles | Lab Coat | N95 Respirator (or higher) |
| Handling in Solution | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if in fume hood |
| Spill Cleanup (Solid) | Heavy-duty Nitrile or Butyl Gloves | Chemical Splash Goggles & Face Shield | Lab Coat (consider disposable apron) | P100 Respirator |
| Waste Disposal | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required |
Causality Behind PPE Choices:
-
Hand Protection : Nitrile gloves provide excellent protection against a wide range of chemicals and are particularly effective for incidental contact with solids and solutions.[10] For weighing operations where the risk of exposure to fine powder is higher, double-gloving is a prudent measure to prevent contamination in case the outer glove is breached. For extensive cleanup, heavier-duty gloves like Butyl rubber may be necessary due to their high resistance to organic ketones.[11][12]
-
Eye and Face Protection : When handling the solid powder, which can easily become airborne, chemical splash goggles are essential to form a seal around the eyes and prevent particulate entry.[12] Standard safety glasses, even with side shields, do not offer sufficient protection against fine dusts.[9] A face shield should be worn over goggles during spill cleanup to protect the entire face.[12]
-
Respiratory Protection : The primary risk of handling this compound is the inhalation of the fine powder.[13] All weighing and transfer of the solid must occur in a chemical fume hood. As a secondary precaution, especially when handling larger quantities, an N95 respirator is recommended to minimize inhalation of any aerosolized particles. For a significant spill, a respirator with P100 particulate filters would be required. Use of respirators requires enrollment in your institution's respiratory protection program.[6]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely managing this compound from receipt to disposal. This process is designed as a self-validating system to minimize exposure at every stage.
Caption: Workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation : Before bringing the chemical into the workspace, review the SDS.[5] Ensure the chemical fume hood is operational and the workspace is clean. Don your core PPE: a lab coat, nitrile gloves, and chemical splash goggles.[6][8]
-
Weighing : This is a critical control point. Perform all weighing on a balance inside a chemical fume hood or a ventilated balance enclosure.[13]
-
Don a second pair of nitrile gloves and an N95 respirator.
-
Use a static-eliminating bar, as fine powders can be electrostatically charged, leading to dispersal.[13]
-
Use a disposable weigh boat or creased weigh paper to contain the powder.
-
Close the primary container immediately after dispensing.
-
-
Transfer and Dissolution :
-
Carefully add the weighed powder to the reaction vessel.
-
Slowly add the desired solvent, directing the stream to the sides of the vessel to avoid aerosolizing the powder.
-
Once the compound is in solution, the risk of inhalation is significantly reduced. Standard handling procedures within the fume hood are sufficient.[13]
-
-
Decontamination and Disposal :
-
Upon completion of your work, decontaminate the balance and fume hood surfaces with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled hazardous solid waste container.
-
Never dispose of this chemical down the drain.[1] Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, lab coat, goggles, and finally inner gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
By adhering to these stringent PPE and handling protocols, you establish a robust safety framework that protects you and your colleagues. This allows for the confident pursuit of scientific discovery while upholding the highest standards of laboratory safety.
References
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, Princeton University. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety. [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. LabManager. [Link]
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General Rules for Working with Chemicals. Compliance and Risk Management, Florida State University. [Link]
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Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
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How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Personal Protective Equipment (PPE) - Glove Selection. University of Tennessee Knoxville Environmental Health & Safety. [Link]
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Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Cole-Parmer. [Link]
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5-Methoxyindan-1-one Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
